Product packaging for 1-Bromobicyclo[2.2.1]heptane(Cat. No.:CAS No. 13474-70-9)

1-Bromobicyclo[2.2.1]heptane

Cat. No.: B082479
CAS No.: 13474-70-9
M. Wt: 175.07 g/mol
InChI Key: IBGQMFDJANKDLZ-UHFFFAOYSA-N
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Description

1-Bromobicyclo[2.2.1]heptane (CAS 13474-70-9) is a specialized bicyclic alkyl halide with the molecular formula C₇H₁₁Br and molecular weight 175.069 g/mol . This compound features a distinctive bridged ring system that confers exceptional steric constraints, making it particularly valuable for studying nucleophilic substitution mechanisms in advanced organic chemistry research. The compound demonstrates extreme unreactivity in both SN2 and SN1 reaction pathways . In SN2 reactions, the bridged structure creates significant steric hindrance that physically blocks the necessary backside attack of nucleophiles due to the bicyclic framework . For SN1 reactions, the system faces equal limitations as the potential carbocation intermediate cannot achieve the required planar geometry without introducing substantial angle strain and instability within the constrained bicyclic architecture . This compound serves as an excellent model system for investigating steric effects in reaction kinetics, reaction mechanism elucidation, and as a non-reactive reference standard in comparative reactivity studies. Researchers also utilize this compound in the study of bridgehead reactivity principles and as a stable molecular framework in materials science applications where inert functionality is desired. This compound is provided strictly for research purposes and is not intended for diagnostic, therapeutic, or human use. Researchers should handle this compound using appropriate safety protocols in controlled laboratory environments.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11Br B082479 1-Bromobicyclo[2.2.1]heptane CAS No. 13474-70-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromobicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Br/c8-7-3-1-6(5-7)2-4-7/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGQMFDJANKDLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00158919
Record name Bicyclo(2.2.1)heptane, 1-bromo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13474-70-9
Record name Bicyclo(2.2.1)heptane, 1-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013474709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo(2.2.1)heptane, 1-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00158919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Structure of 1-Bromobicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromobicyclo[2.2.1]heptane, a halogenated bicyclic organic compound, possesses a unique and rigid structure that dictates its distinct chemical behavior. This guide provides a comprehensive overview of its chemical and physical properties, molecular structure, and reactivity. A key characteristic of this compound is its pronounced unreactivity in standard nucleophilic substitution reactions (SN1 and SN2), a direct consequence of its rigid bicyclic framework. This document details the structural constraints responsible for this inertness. Furthermore, this guide outlines plausible experimental protocols for the synthesis of this compound via the Hunsdiecker reaction and free-radical bromination. Despite its general unreactivity, its ability to form a Grignard reagent is also discussed. This technical guide serves as a foundational resource for professionals engaged in organic synthesis and drug development who may consider this or related bicyclic structures as scaffolds or intermediates.

Chemical Structure and Properties

This compound, also known as 1-bromonorbornane, is characterized by a bicyclo[2.2.1]heptane core with a bromine atom substituted at one of the bridgehead carbons. This rigid, strained ring system is the primary determinant of its chemical properties.

Molecular Structure

The structure of this compound is depicted below:

Figure 1: Chemical Structure of this compound

Caption: A 2D representation of the this compound molecule.

The bicyclo[2.2.1]heptane framework consists of a six-membered ring constrained in a boat-like conformation by a one-carbon bridge. The bromine atom is located at a tertiary bridgehead carbon (C1 or C4).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while several sources provide data for boiling point and density, a definitive melting point has not been widely reported. The compound is generally described as being soluble in organic solvents and insoluble in water.

PropertyValueReference(s)
Molecular Formula C₇H₁₁Br--INVALID-LINK--
Molecular Weight 175.07 g/mol --INVALID-LINK--
Boiling Point 82 °C at 29 mmHgEvitaChem
174.6 °C at 760 mmHgLookChem
Density ~1.363 g/mL at 25 °CEvitaChem
1.531 g/cm³Alfa Chemistry
Melting Point Not reported
Solubility Soluble in organic solvents (e.g., ethanol, diethyl ether, dichloromethane); Insoluble in water.ChemBK

Reactivity and Mechanistic Insights

The most notable chemical property of this compound is its extreme unreactivity in both SN1 and SN2 nucleophilic substitution reactions. This inertness is a direct result of the steric and electronic constraints imposed by its rigid bicyclic structure.

Unreactivity in SN2 Reactions

SN2 reactions require a backside attack of the nucleophile on the carbon atom bearing the leaving group. In the case of this compound, the bridgehead carbon is sterically shielded by the cage-like structure of the bicycloalkane, making a backside approach by a nucleophile virtually impossible.

Unreactivity in SN1 Reactions

The SN1 mechanism proceeds through the formation of a carbocation intermediate. For this compound, the departure of the bromide ion would necessitate the formation of a carbocation at the bridgehead position. Carbocations prefer a trigonal planar geometry to maximize hyperconjugation and stability. However, the rigid framework of the bicyclo[2.2.1]heptane system prevents the bridgehead carbon from adopting this planar geometry, leading to a highly strained and unstable carbocation. This concept is often explained by Bredt's rule, which states that a double bond (or in this case, a p-orbital of a carbocation) cannot be formed at the bridgehead of a small bicyclic system due to the large angle strain it would introduce.

The following diagram illustrates the structural prohibitions for both SN1 and SN2 pathways.

G Figure 2: Steric and Electronic Hindrance to Nucleophilic Substitution cluster_sn2 SN2 Pathway Inhibition cluster_sn1 SN1 Pathway Inhibition sn2_start This compound sn2_attack Backside Attack by Nucleophile sn2_start->sn2_attack requires sn2_steric Steric Hindrance from Bicyclic Cage sn2_attack->sn2_steric sn2_no_reaction SN2 Reaction Fails sn2_steric->sn2_no_reaction sn1_start This compound sn1_intermediate Bridgehead Carbocation Intermediate sn1_start->sn1_intermediate requires formation of sn1_strain High Angle Strain (Bredt's Rule Violation) sn1_intermediate->sn1_strain sn1_no_reaction SN1 Reaction Fails sn1_strain->sn1_no_reaction

Caption: Logical diagram illustrating why this compound is unreactive in SN1 and SN2 reactions.

Grignard Reagent Formation

Despite its inertness to nucleophilic substitution, this compound can undergo reactions that proceed through radical or organometallic intermediates. A notable example is the formation of the corresponding Grignard reagent, 1-(bicyclo[2.2.1]heptyl)magnesium bromide, by reacting it with magnesium metal in an ethereal solvent. This demonstrates that the carbon-bromine bond can be cleaved under appropriate conditions to form a synthetically useful intermediate.

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound are not abundantly available in the literature. However, based on established synthetic methodologies for similar compounds, the following protocols for the Hunsdiecker reaction and free-radical bromination are proposed.

Synthesis via Hunsdiecker Reaction

This method involves the decarboxylative bromination of the silver salt of bicyclo[2.2.1]heptane-1-carboxylic acid.

G Figure 3: Workflow for Hunsdiecker Synthesis start Bicyclo[2.2.1]heptane-1-carboxylic acid neutralization Neutralization with NaOH or AgOH start->neutralization silver_salt Silver bicyclo[2.2.1]heptane-1-carboxylate neutralization->silver_salt reaction Reaction with Bromine in CCl4 silver_salt->reaction filtration Filtration to remove AgBr reaction->filtration workup Aqueous Workup filtration->workup purification Distillation under Reduced Pressure workup->purification product This compound purification->product

Caption: A simplified workflow for the synthesis of this compound via the Hunsdiecker reaction.

Methodology:

  • Preparation of the Silver Salt: Bicyclo[2.2.1]heptane-1-carboxylic acid is dissolved in a minimal amount of hot water containing a stoichiometric amount of sodium hydroxide. A solution of silver nitrate (B79036) is then added to precipitate the silver salt of the carboxylic acid. The precipitate is collected by filtration, washed with water and then with acetone, and dried thoroughly in a vacuum oven.

  • Hunsdiecker Reaction: The dry silver salt is suspended in anhydrous carbon tetrachloride. The suspension is heated to reflux, and a solution of one equivalent of bromine in carbon tetrachloride is added dropwise. The reaction is monitored by the cessation of carbon dioxide evolution.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the precipitated silver bromide is removed by filtration. The filtrate is washed successively with aqueous sodium bisulfite solution and water, and then dried over anhydrous magnesium sulfate. The solvent is removed by distillation, and the crude this compound is purified by vacuum distillation.

Synthesis via Free-Radical Bromination

This method involves the direct bromination of bicyclo[2.2.1]heptane using a free-radical initiator.

G Figure 4: Workflow for Free-Radical Bromination start Bicyclo[2.2.1]heptane reaction Reaction with NBS and a Radical Initiator (e.g., AIBN or light) in CCl4 start->reaction filtration Filtration to remove succinimide (B58015) reaction->filtration workup Aqueous Workup filtration->workup purification Distillation under Reduced Pressure workup->purification product This compound purification->product

Caption: A simplified workflow for the synthesis of this compound via free-radical bromination.

Methodology:

  • Reaction Setup: A solution of bicyclo[2.2.1]heptane and N-bromosuccinimide (NBS) in anhydrous carbon tetrachloride is prepared in a flask equipped with a reflux condenser and a magnetic stirrer.

  • Initiation: A catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN), is added to the mixture. Alternatively, the reaction can be initiated by irradiation with a UV lamp.

  • Reaction: The mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by gas chromatography.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with water and dried over anhydrous magnesium sulfate. The solvent is removed by distillation, and the crude product is purified by vacuum distillation to yield this compound.

Conclusion

This compound is a fascinating molecule whose rigid, bicyclic structure renders it largely unreactive towards traditional nucleophilic substitution pathways. This inherent stability, coupled with the ability to undergo specific reactions such as Grignard reagent formation, makes it a compound of interest in the design of complex molecular architectures. The synthetic routes outlined in this guide, based on the Hunsdiecker reaction and free-radical bromination, provide viable methods for its preparation. A thorough understanding of the unique chemical properties and structure of this compound is crucial for its effective utilization in research and development within the chemical and pharmaceutical sciences.

In-Depth Technical Guide to the Physical Properties of 1-Bromobicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-Bromobicyclo[2.2.1]heptane, also known as 1-Bromonorbornane. This compound is a key bicyclic organic building block utilized in organic synthesis and mechanistic studies.[1] Its rigid structure imparts unique reactivity and physical characteristics, which are detailed below for professional reference.

Core Physical and Chemical Characteristics

This compound is a colorless liquid with a characteristic organic odor.[1] It is stable under normal conditions but may undergo decomposition when exposed to strong acids or bases.[1] Due to the bridgehead position of the bromine atom on the strained bicyclic system, it exhibits very low reactivity in nucleophilic substitution reactions (both SN1 and SN2).[1][2][3]

Quantitative Physical Properties

The following table summarizes the key quantitative physical data for this compound. Data is compiled from various sources, and variations may reflect different experimental conditions.

PropertyValueConditions
Molecular Formula C₇H₁₁Br-
Molecular Weight 175.07 g/mol -
Density ~1.363 g/mLat 25°C[1]
1.531 g/cm³-[4][5][]
Boiling Point 82 °Cat 29 mm Hg[1]
174.6 °Cat 760 mmHg[4]
Refractive Index 1.5148n20/D[1]
Flash Point ~60 °C (140 °F)-[1]
59.8 °C-[4]
Appearance Colorless Liquid-[1]

Reactivity Profile: Steric and Electronic Constraints

The structure of this compound imposes significant constraints on its reactivity, particularly in nucleophilic substitution reactions. The bridgehead carbon atom where the bromine is attached cannot achieve the planar geometry required for an SN1 reaction's carbocation intermediate due to extreme angle strain (Bredt's rule). Furthermore, the bicyclic framework completely blocks the backside access required for an SN2 reaction mechanism.

G cluster_SN1 SN1 Pathway Analysis cluster_SN2 SN2 Pathway Analysis start_sn1 This compound carbocation Bridgehead Carbocation (Intermediate) start_sn1->carbocation Dissociation of Br- product_sn1 SN1 Product carbocation->product_sn1 Nucleophilic Attack explanation_sn1 Pathway Blocked: Planar carbocation is geometrically impossible (High Angle Strain) carbocation->explanation_sn1 start_sn2 This compound transition Pentacoordinate Transition State start_sn2->transition Nucleophilic Attack explanation_sn2 Pathway Blocked: Backside attack is sterically hindered by the bicyclic ring structure. start_sn2->explanation_sn2 product_sn2 SN2 Product transition->product_sn2 Inversion of Stereochemistry

Caption: Logical workflow illustrating the inhibition of SN1 and SN2 pathways for this compound.

Experimental Protocols for Property Determination

While specific experimental reports for this compound are not publicly indexed, the following are standard, detailed methodologies that researchers would employ to determine its key physical properties.

Density Measurement (Pycnometry)
  • Objective: To determine the density of the liquid sample with high precision.

  • Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), analytical balance, and a constant-temperature water bath.

  • Methodology:

    • The pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed (m₁).

    • The pycnometer is filled with distilled water of a known temperature (and thus known density, ρ_water) and placed in the constant-temperature water bath (e.g., 25.0 °C) until thermal equilibrium is reached. The stopper is inserted, and any excess water emerging from the capillary is carefully wiped off. The mass of the pycnometer filled with water is recorded (m₂).

    • The pycnometer is emptied, dried completely, and then filled with the this compound sample.

    • The same thermal equilibration procedure is followed in the water bath. The mass of the pycnometer filled with the sample is recorded (m₃).

    • Calculation: The density of the sample (ρ_sample) is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

Boiling Point Determination (Distillation Method)
  • Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

  • Apparatus: A standard distillation apparatus including a round-bottom flask, distillation head with a thermometer, condenser, and receiving flask. A heating mantle and a barometer are also required.

  • Methodology:

    • The liquid sample is placed in the round-bottom flask with a few boiling chips to ensure smooth boiling.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

    • The liquid is heated gently. As it boils, the vapor rises, condenses in the condenser, and the distillate is collected.

    • The temperature is recorded when it becomes constant. This stable temperature is the boiling point at the measured atmospheric pressure.

    • The atmospheric pressure is recorded from the barometer. If the boiling point is determined at a pressure other than standard pressure (760 mmHg), a pressure-temperature nomograph or the Clausius-Clapeyron equation can be used to correct the boiling point to standard pressure.

Refractive Index Measurement (Abbe Refractometer)
  • Objective: To measure the extent to which light is bent when it passes through the liquid sample.

  • Apparatus: An Abbe refractometer, a constant temperature water circulator, and a light source (typically a sodium D-line source, 589 nm).

  • Methodology:

    • The refractometer prisms are cleaned with a suitable solvent (e.g., ethanol (B145695) or isopropanol) and a soft lens tissue.

    • The instrument is calibrated using a standard of known refractive index (e.g., distilled water).

    • The constant temperature circulator is set to the desired temperature (e.g., 20.0 °C) and allowed to stabilize the prism temperature.

    • A few drops of the this compound sample are placed on the lower prism.

    • The prisms are closed, and the light source is positioned.

    • Looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark regions is sharp and centered in the crosshairs.

    • The refractive index value is read directly from the instrument's scale.

References

An In-depth Technical Guide to the Synthesis and Purification of 1-Bromobicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the prevalent methodologies for the synthesis and subsequent purification of 1-Bromobicyclo[2.2.1]heptane, a key bridgehead halide intermediate in organic synthesis. The document details established experimental protocols, presents quantitative data in a structured format, and illustrates the core workflows for clarity and reproducibility.

Introduction

This compound is a unique bicyclic organic compound characterized by a bromine atom at a bridgehead position.[1] This structural feature renders it inert to standard SN1 and SN2 substitution reactions, as the formation of a planar carbocation at the bridgehead is highly unfavorable and backside attack is sterically hindered.[2] Its primary utility lies as a precursor in radical reactions and in the synthesis of other substituted bicyclo[2.2.1]heptane derivatives, which are important scaffolds in medicinal chemistry and materials science.[1][3] The most effective route for its synthesis is through the decarboxylative halogenation of bicyclo[2.2.1]heptane-1-carboxylic acid, typically via the Hunsdiecker reaction or its modifications.[4][5]

Synthesis of this compound

The conversion of a carboxylic acid to an alkyl bromide with one fewer carbon atom is achieved through the Hunsdiecker reaction.[5][6] This reaction proceeds via a free radical mechanism.[5][7][8] The two primary approaches for the synthesis of this compound are the classic Hunsdiecker reaction, which utilizes a pre-formed silver carboxylate salt, and the more convenient Christol-Firth modification, which generates the reactive intermediate in situ from the carboxylic acid.[4][9][10]

This traditional two-step method first involves the synthesis of the silver salt of bicyclo[2.2.1]heptane-1-carboxylic acid, followed by its reaction with elemental bromine.[5][9] High yields in this method are contingent on the purity and dryness of the silver salt.[4][9]

Step 1: Preparation of Silver Bicyclo[2.2.1]heptane-1-carboxylate

The silver salt is typically prepared by reacting the corresponding carboxylic acid with silver oxide.[4][9]

Experimental Protocol:

  • Dissolve bicyclo[2.2.1]heptane-1-carboxylic acid in an appropriate amount of hot water, using a minimum amount of ammonium (B1175870) hydroxide (B78521) to facilitate dissolution.

  • In a separate flask, prepare a solution of silver nitrate (B79036) in distilled water.

  • Slowly add the silver nitrate solution to the carboxylate solution with constant stirring.

  • The silver salt of the carboxylic acid will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with distilled water and then with acetone (B3395972) to aid in drying.

  • Dry the silver salt to a constant weight in a vacuum oven at 60-70°C in the absence of light. It is crucial that the salt is completely dry for the next step.

Step 2: Decarboxylative Bromination

The dry silver salt is suspended in an inert solvent and treated with bromine.[6]

Experimental Protocol:

  • Set up a reflux apparatus with a drying tube, protecting it from moisture. The reaction should be performed in a well-ventilated fume hood.

  • Suspend the finely powdered, dry silver bicyclo[2.2.1]heptane-1-carboxylate in anhydrous carbon tetrachloride.[4][6]

  • With vigorous stirring, add a solution of one equivalent of bromine in anhydrous carbon tetrachloride dropwise to the suspension.

  • After the addition is complete, gently reflux the mixture. The reaction is often indicated by the formation of silver bromide precipitate and the evolution of carbon dioxide.

  • Continue refluxing until the reaction is complete (typically 1-3 hours).

  • Cool the reaction mixture and proceed with the purification protocol as detailed in Section 3.

This modified Hunsdiecker reaction is often preferred due to its convenience, as it is a one-step process starting directly from the carboxylic acid, bypassing the need to isolate and purify the intermediate silver salt.[4][10] The reaction employs red mercuric oxide and bromine to generate the reactive acyl hypobromite (B1234621) intermediate in situ.[4][5][10]

Experimental Protocol:

  • Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture.

  • Charge the flask with bicyclo[2.2.1]heptane-1-carboxylic acid, red mercuric oxide (HgO), and an inert solvent such as carbon tetrachloride.[4][10]

  • Heat the stirred suspension to a gentle reflux.

  • Slowly add a solution of bromine in the same solvent from the dropping funnel. The rate of addition should be controlled to maintain a steady evolution of carbon dioxide.

  • After the addition is complete, continue to reflux the mixture for an additional 1-2 hours until the evolution of gas ceases and the red color of the mercuric oxide has been discharged.[10]

  • Cool the reaction mixture to room temperature. The mixture will contain the product, mercuric bromide, and any unreacted starting materials.

  • Proceed with the purification protocol as detailed in Section 3.

Synthesis_Workflow cluster_0 Method 1: Classic Hunsdiecker cluster_1 Method 2: Christol-Firth Start Bicyclo[2.2.1]heptane- 1-carboxylic Acid SilverSalt Silver Bicyclo[2.2.1]heptane- 1-carboxylate Start->SilverSalt  Ag2O or AgNO3 ChristolFirth In situ reaction with HgO and Br2 Start->ChristolFirth Hunsdiecker Decarboxylative Bromination SilverSalt->Hunsdiecker  Br2, CCl4, Reflux Product Crude this compound Hunsdiecker->Product ChristolFirth->Product

Caption: Synthetic routes to this compound.

Purification of this compound

The crude product from either synthetic method requires purification to remove inorganic salts, unreacted reagents, and by-products. The typical procedure involves a liquid-liquid extraction work-up followed by distillation.

Detailed Purification Protocol:

  • Filtration: Filter the cooled reaction mixture through a pad of Celite or glass wool to remove the precipitated silver bromide (from Method 1) or mercuric bromide (from Method 2).[10] Wash the residue with a small amount of the solvent (e.g., carbon tetrachloride).

  • Aqueous Wash: Transfer the combined filtrate to a separatory funnel.

    • Wash the organic solution with a 10% aqueous sodium bisulfite solution to remove any unreacted bromine.

    • Next, wash with a saturated aqueous sodium bicarbonate solution to neutralize any acidic by-products.

    • Finally, wash with brine (saturated aqueous sodium chloride solution) to facilitate the separation of the layers.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

  • Distillation: Purify the resulting crude oil by vacuum distillation to yield pure this compound.[10] Collect the fraction boiling at the appropriate temperature and pressure.

Purification_Workflow Crude Crude Reaction Mixture Filter Filtration (Remove AgBr/HgBr2) Crude->Filter Wash1 Wash with aq. NaHSO3 Filter->Wash1 Wash2 Wash with aq. NaHCO3 Wash1->Wash2 Wash3 Wash with Brine Wash2->Wash3 Dry Dry Organic Layer (e.g., MgSO4) Wash3->Dry Evap Solvent Removal (Rotary Evaporation) Dry->Evap Distill Vacuum Distillation Evap->Distill Product Pure this compound Distill->Product

Caption: General purification workflow for this compound.

Quantitative Data

The following tables summarize key quantitative data for the synthesis and characterization of this compound.

Table 1: Reaction Yields

Method Precursor Reported Yield Reference
Christol-Firth Modification 3-Chlorocyclobutanecarboxylic acid 35–46% (for 1-bromo-3-chlorocyclobutane) [10]
Hunsdiecker Reaction Silver salts of fatty acids Good yields for C2-C18 chains [4]

Table 2: Physicochemical Properties of this compound

Property Value
Molecular Formula C₇H₁₁Br
Molecular Weight 175.07 g/mol []
Appearance Liquid
Density 1.531 g/cm³[]
Boiling Point Data not available, requires vacuum distillation[10]
CAS Number 13474-70-9[]

| IUPAC Name | this compound[] |

References

Technical Guide: 1-Bromobicyclo[2.2.1]heptane (CAS No. 13474-70-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromobicyclo[2.2.1]heptane, also known as 1-bromonorbornane, is a halogenated bicyclic organic compound. Its rigid cage-like structure and specific stereochemistry make it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and in mechanistic studies. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and spectral data for characterization.

Physicochemical and Spectral Data

The key physicochemical and spectral properties of this compound are summarized below for easy reference.

Physical and Chemical Properties
PropertyValueReference
CAS Number 13474-70-9[1]
Molecular Formula C₇H₁₁Br[2]
Molecular Weight 175.07 g/mol [1]
Appearance Colorless liquid
Boiling Point 81-83 °C at 30 mmHg
Density ~1.464 g/cm³
Solubility Soluble in common organic solvents.
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of this compound.

2.2.1. ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityAssignment
2.28 – 2.24m1H
2.22 – 2.17m1H
1.58 – 1.42m3H

Note: The complex multiplet patterns are due to the rigid bicyclic structure and the resulting complex spin-spin coupling. Further 2D NMR experiments such as COSY and HSQC would be required for unambiguous assignment of all protons.

2.2.2. ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
Data not fully available in search results

Note: While search results indicate the availability of ¹³C NMR data, specific chemical shift values for all seven carbon atoms were not explicitly found.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Hunsdiecker reaction, which involves the decarboxylative bromination of the silver salt of a carboxylic acid.[3][4][5][6] In this case, the precursor is bicyclo[2.2.1]heptane-1-carboxylic acid.

Reaction Scheme

The overall reaction is as follows:

Step 1: Salt Formation Bicyclo[2.2.1]heptane-1-carboxylic acid is converted to its silver salt.

Step 2: Hunsdiecker Reaction The silver salt is then treated with bromine to yield this compound.

Experimental Protocol

Materials:

  • Bicyclo[2.2.1]heptane-1-carboxylic acid

  • Silver nitrate (B79036) (AgNO₃)

  • Sodium hydroxide (B78521) (NaOH)

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄, anhydrous)

  • Diethyl ether

  • Distilled water

Procedure:

Step 1: Preparation of Silver Bicyclo[2.2.1]heptane-1-carboxylate

  • Dissolve a specific molar equivalent of bicyclo[2.2.1]heptane-1-carboxylic acid in a minimal amount of distilled water containing one molar equivalent of sodium hydroxide.

  • To this solution, add a solution of one molar equivalent of silver nitrate in distilled water with stirring.

  • A precipitate of silver bicyclo[2.2.1]heptane-1-carboxylate will form.

  • Collect the precipitate by vacuum filtration, wash it with distilled water and then with acetone (B3395972) to facilitate drying.

  • Dry the silver salt thoroughly in a vacuum oven. It is crucial that the salt is completely dry for the next step.

Step 2: Bromination (Hunsdiecker Reaction)

  • In a round-bottom flask fitted with a reflux condenser and a dropping funnel, suspend the dried silver bicyclo[2.2.1]heptane-1-carboxylate in anhydrous carbon tetrachloride.

  • From the dropping funnel, add one molar equivalent of bromine dissolved in a small amount of anhydrous carbon tetrachloride dropwise to the stirred suspension.

  • After the addition is complete, gently reflux the mixture until the evolution of carbon dioxide ceases and the color of bromine disappears.

  • Cool the reaction mixture and filter off the silver bromide precipitate.

  • Wash the filtrate with a dilute solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, then with water, and finally with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation.

  • The crude this compound can be purified by fractional distillation under reduced pressure.

Mandatory Visualizations

Synthesis Pathway of this compound

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Hunsdiecker Reaction cluster_2 Byproducts A Bicyclo[2.2.1]heptane-1-carboxylic Acid B Silver Bicyclo[2.2.1]heptane-1-carboxylate A->B  NaOH, AgNO3 C This compound B->C  Br2, CCl4, Δ D CO2 B->D E AgBr B->E

References

An In-depth Technical Guide to the Molecular Geometry and Strain of 1-Bromobicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular geometry and inherent strain of 1-bromobicyclo[2.2.1]heptane, a rigid bicyclic organic compound. Due to its unique bridged structure, the bicyclo[2.2.1]heptane framework exhibits significant ring strain, which profoundly influences its chemical reactivity and molecular conformation. This document collates available experimental and computational data on the geometry of the parent bicyclo[2.2.1]heptane system and discusses the expected structural impact of a bridgehead bromine substituent. Plausible synthetic routes and expected spectroscopic signatures are also detailed to provide a thorough resource for researchers.

Molecular Geometry and Strain Analysis

The bicyclo[2.2.1]heptane skeleton is characterized by a highly constrained arrangement of atoms, leading to considerable angle and torsional strain. The bridgehead positions (C1 and C4) enforce a rigid conformation, preventing the chair and boat interconversions typical of simple cyclohexanes.

Geometry of the Bicyclo[2.2.1]heptane Framework

Table 1: Experimental Molecular Geometry of Bicyclo[2.2.1]heptane (Norbornane) from Gas-Phase Electron Diffraction

ParameterValue
Bond Lengths (Å)
C1–C21.539 ± 0.002
C2–C31.551 ± 0.005
C1–C71.558 ± 0.006
C1–C61.539 ± 0.002
C-H (average)1.108 ± 0.002
**Bond Angles (°) **
∠C1–C7–C493.1 ± 0.5
∠C1–C2–C3103.3 ± 0.3
∠C2–C1–C6106.9 ± 0.3
∠H–C–H109.5 (assumed)

Data sourced from gas-phase electron diffraction studies of norbornane (B1196662).

Influence of the Bridgehead Bromine Atom

The introduction of a bromine atom at the C1 bridgehead position is expected to induce further geometric distortions. The covalent radius of bromine is significantly larger than that of hydrogen, which will lead to steric interactions with the surrounding methylene (B1212753) bridges. This is anticipated to cause a slight elongation of the C1-C2, C1-C6, and C1-C7 bonds and a potential widening of the bond angles around C1 to alleviate this strain. However, without specific experimental data for this compound, these effects remain qualitative predictions.

Ring Strain

The primary contributor to the high strain energy of the bicyclo[2.2.1]heptane system is angle strain. The ideal tetrahedral angle for an sp³-hybridized carbon is 109.5°. In norbornane, the C1-C7-C4 angle is compressed to approximately 93°, a significant deviation that introduces substantial strain. Torsional strain also plays a role due to the eclipsed or nearly eclipsed conformations along the C-C bonds.

The strain has profound implications for the reactivity of this compound. Notably, it is exceptionally unreactive in both S(_N)1 and S(_N)2 reactions.

  • S(_N)1 Inactivity: The formation of a carbocation at the bridgehead is highly unfavorable because the rigid bicyclic framework prevents the carbon from adopting the ideal trigonal planar geometry of an sp²-hybridized carbocation.

  • S(_N)2 Inactivity: Backside attack by a nucleophile is sterically hindered by the bicyclic structure.

The logical relationship for this lack of reactivity is outlined in the diagram below.

G Reactivity Constraints of this compound A This compound B SN1 Pathway A->B C SN2 Pathway A->C D Bridgehead Carbocation Intermediate B->D G Backside Attack by Nucleophile C->G E Trigonal Planar Geometry Required D->E I High Strain, Unfavorable E->I F Rigid Bicyclic Structure F->E Prevents F->G Hinders H Steric Hindrance G->H J Blocked Trajectory H->J

Caption: Logical flow of reactivity constraints in this compound.

Synthesis of this compound

A definitive, detailed experimental protocol for the synthesis of this compound is not prominently available. However, based on established organic chemistry principles, two plausible synthetic routes from commercially available precursors are the Hunsdiecker reaction and the Appel reaction.

Hunsdiecker Reaction from Bicyclo[2.2.1]heptane-1-carboxylic acid

The Hunsdiecker reaction involves the decarboxylative halogenation of the silver salt of a carboxylic acid.

Experimental Protocol (General Procedure):

  • Preparation of the Silver Salt: Bicyclo[2.2.1]heptane-1-carboxylic acid is dissolved in a minimal amount of hot water containing a stoichiometric amount of sodium hydroxide. A solution of silver nitrate (B79036) is then added to precipitate the silver carboxylate salt. The salt is collected by filtration, washed with water and acetone, and thoroughly dried.

  • Bromination: The dry silver salt is suspended in a dry, inert solvent such as carbon tetrachloride. A stoichiometric amount of dry bromine is added dropwise with stirring. The reaction is typically initiated by gentle heating or photochemically.

  • Workup: After the reaction is complete (indicated by the disappearance of the bromine color and cessation of CO₂ evolution), the silver bromide precipitate is filtered off. The filtrate is washed with aqueous sodium thiosulfate (B1220275) solution to remove any remaining bromine, followed by washing with water and brine. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed by distillation to yield the crude this compound, which can be further purified by vacuum distillation.

Appel Reaction from Bicyclo[2.2.1]heptan-1-ol

The Appel reaction provides a method for the conversion of an alcohol to an alkyl halide.

Experimental Protocol (General Procedure):

  • Reaction Setup: Bicyclo[2.2.1]heptan-1-ol and triphenylphosphine (B44618) are dissolved in a dry, aprotic solvent such as dichloromethane (B109758) or acetonitrile (B52724) in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: The solution is cooled in an ice bath, and a solution of carbon tetrabromide in the same solvent is added dropwise with stirring.

  • Reaction and Workup: The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC). The triphenylphosphine oxide byproduct often precipitates and can be removed by filtration. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography or vacuum distillation.

The workflow for these synthetic approaches is illustrated below.

G Synthetic Pathways to this compound cluster_0 Hunsdiecker Route cluster_1 Appel Route A Bicyclo[2.2.1]heptane- 1-carboxylic acid B Silver Salt Formation (NaOH, AgNO3) A->B C Bromination/Decarboxylation (Br2, CCl4) B->C D This compound C->D E Bicyclo[2.2.1]heptan-1-ol F Appel Reaction (PPh3, CBr4) E->F G This compound F->G

Caption: Proposed synthetic routes to this compound.

Spectroscopic Characterization

Detailed, published spectroscopic data for this compound is sparse. However, the expected spectral characteristics can be predicted based on the known spectra of related bicyclo[2.2.1]heptane derivatives.

Table 2: Predicted Spectroscopic Data for this compound

Technique Expected Observations
¹H NMR Complex multiplets in the aliphatic region (δ 1.0-2.5 ppm). The bridgehead proton at C4 would likely appear as a distinct multiplet. The protons on the methylene bridges would show complex splitting patterns due to their diastereotopic nature.
¹³C NMR A signal for the carbon bearing the bromine (C1) would be expected in the range of δ 60-70 ppm. The other aliphatic carbons would appear between δ 20-50 ppm.
FT-IR (cm⁻¹) C-H stretching vibrations just below 3000 cm⁻¹. C-H bending vibrations around 1450 cm⁻¹. A characteristic C-Br stretching vibration in the fingerprint region, typically between 500-600 cm⁻¹.
Mass Spec. (EI) A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound. Fragmentation would likely involve the loss of Br• and subsequent rearrangement of the bicyclic cation.

Experimental Protocol for Spectroscopic Analysis (General):

  • NMR Spectroscopy:

    • A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

    • Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) would be necessary for unambiguous assignment of all proton and carbon signals due to the complexity of the spin systems.

  • FT-IR Spectroscopy:

    • A thin film of the liquid sample is placed between two NaCl or KBr plates.

    • The IR spectrum is recorded using an FTIR spectrometer.

  • Mass Spectrometry:

    • The sample is introduced into a mass spectrometer, typically via a GC inlet for separation from any impurities.

    • An electron ionization (EI) mass spectrum is obtained.

Conclusion

This compound is a molecule of significant interest due to the interplay of its rigid, strained geometry and the electronic influence of the bridgehead bromine atom. While direct experimental data on its precise molecular structure is limited in the public domain, analysis of the parent norbornane system and related derivatives provides a strong basis for understanding its conformational constraints and the origins of its notable lack of reactivity in nucleophilic substitution reactions. The synthesis of this compound can be approached through established methods such as the Hunsdiecker and Appel reactions, and its structure can be confirmed using a combination of standard spectroscopic techniques. Further computational and X-ray crystallographic studies would be invaluable in providing a more quantitative understanding of the geometry of this intriguing molecule.

Unraveling the Inert Nature of 1-Bromobicyclo[2.2.1]heptane in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The unique and rigid structure of 1-bromobicyclo[2.2.1]heptane renders it remarkably unreactive towards both SN1 and SN2 nucleophilic substitution reactions. This inherent lack of reactivity stems from insurmountable steric and electronic barriers imposed by its bicyclic framework. This technical guide delves into the core principles governing this phenomenon, presenting key experimental data and conceptual visualizations to provide a comprehensive understanding for professionals in the chemical and pharmaceutical sciences.

The Dual Blockade: Why Both SN1 and SN2 Pathways are Inhibited

The unreactivity of this compound is not a matter of a sluggish reaction rate, but a near-complete shutdown of two of the most fundamental reaction pathways in organic chemistry. The reasons for this are twofold, addressing the distinct requirements of both SN1 and SN2 mechanisms.

The SN1 Pathway: A Tale of an Untenable Carbocation

The cornerstone of an SN1 reaction is the formation of a stable carbocation intermediate. In the case of this compound, the departure of the bromide ion would necessitate the formation of a carbocation at the bridgehead carbon. However, the rigid bicyclic structure of the molecule makes the formation of a planar carbocation, a geometric prerequisite for sp² hybridization, a high-energy and thus highly unfavorable event.[1][2][3][4][5][6]

This instability is a direct consequence of significant angle strain.[1][2][3][6][7] The ideal bond angles for an sp²-hybridized carbon are 120°, allowing for a trigonal planar geometry. The constrained nature of the bicyclo[2.2.1]heptane ring system prevents the bridgehead carbon from achieving this planarity. This principle is famously encapsulated in Bredt's Rule , which posits that double bonds and, by extension, carbocations, are unstable at the bridgehead position of small, strained bicyclic systems.[5][8][9][10] The resulting bridgehead carbocation is therefore exceedingly unstable and its formation is energetically prohibitive.[2][5][6]

The SN2 Pathway: A Fortress Against Backside Attack

The SN2 reaction mechanism is characterized by a concerted process where a nucleophile attacks the electrophilic carbon from the side opposite to the leaving group, in a so-called "backside attack." This specific trajectory is crucial for the inversion of stereochemistry that is a hallmark of SN2 reactions.

In this compound, the cage-like structure presents an impenetrable shield to this required backside approach.[1][5][11][12] The bicyclic framework effectively blocks any potential trajectory for a nucleophile to attack the carbon atom bonded to the bromine from the rear.[1][11][13] The requisite 180° angle of attack for an SN2 reaction is a geometric impossibility in this system.[5]

Quantitative Insights into Unreactivity

The profound unreactivity of this compound is starkly illustrated when its rate of solvolysis is compared to other tertiary halides. The following table summarizes relative solvolysis rates, highlighting the dramatic decrease in reactivity for the bicyclic compound.

CompoundRelative Rate of Solvolysis (80% Ethanol (B145695), 25°C)
t-Butyl bromide1
1-Bromoadamantane1 x 10⁻³
1-Bromobicyclo[2.2.2]octane1 x 10⁻⁷
This compound ~1 x 10⁻¹⁴

This data is compiled from relative reactivity trends discussed in the literature.[7][14]

Experimental Protocols: Solvolysis Rate Determination

The relative rates of solvolysis are typically determined by monitoring the rate of acid formation as the leaving group departs in a protic solvent. A general protocol is outlined below.

Objective: To determine the relative rate of solvolysis of this compound compared to other tertiary halides.

Materials:

  • This compound

  • t-Butyl bromide (as a reference compound)

  • 80% Ethanol (v/v) in water

  • Indicator solution (e.g., bromothymol blue)

  • Standardized sodium hydroxide (B78521) solution (e.g., 0.01 M)

  • Constant temperature bath (25°C)

  • Burette, pipettes, and flasks

Procedure:

  • A solution of the halide (e.g., 0.1 M) in 80% ethanol is prepared.

  • A known volume of this solution is placed in a reaction flask, and a few drops of indicator are added.

  • The flask is equilibrated in a constant temperature bath at 25°C.

  • The reaction is initiated, and the time is recorded.

  • As the solvolysis proceeds, hydrobromic acid is formed, causing a color change in the indicator.

  • The liberated acid is titrated at regular time intervals with a standardized solution of sodium hydroxide to the indicator endpoint.

  • The rate of reaction is determined by plotting the concentration of the consumed halide (calculated from the amount of NaOH used) versus time.

  • The first-order rate constant (k) is then calculated from the slope of the line in a plot of ln[halide] versus time.

  • The relative rate is determined by dividing the rate constant of the bicyclic halide by the rate constant of the reference compound (t-butyl bromide).

Visualizing the Molecular Constraints

The following diagrams, generated using the DOT language, illustrate the fundamental reasons for the unreactivity of this compound.

Caption: Steric hindrance preventing backside attack in an SN2 reaction.

Caption: Instability of the bridgehead carbocation in an SN1 reaction.

Conclusion

The extreme unreactivity of this compound in both SN1 and SN2 reactions is a direct consequence of its rigid, strained bicyclic structure. The steric blockade of backside attack thwarts the SN2 pathway, while the profound instability of the non-planar bridgehead carbocation, as explained by Bredt's rule, prevents the SN1 mechanism from proceeding. This deep understanding of how molecular geometry dictates reactivity is fundamental for researchers and professionals in drug design and chemical synthesis, where the principles of stereochemistry and reaction mechanisms are paramount.

References

Navigating the Constraints: A Technical Guide to Bridgehead Reactivity in Bicyclic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the principles governing chemical reactivity at the bridgehead positions of bicyclic systems. A comprehensive understanding of these principles is crucial for the rational design of novel therapeutics and the development of robust synthetic methodologies. This document summarizes key theoretical concepts, presents quantitative data for comparative analysis, and provides detailed experimental protocols for the study of these unique chemical entities.

The Fundamental Principle: Bredt's Rule

The reactivity of bridgehead atoms in bicyclic systems is fundamentally governed by Bredt's rule , which states that a double bond cannot be formed at a bridgehead position of a bicyclic system if it would result in excessive ring strain. This is because the atoms of the bicyclic system are constrained in a three-dimensional structure, and the formation of a planar double bond at a bridgehead would introduce significant angle and torsional strain.

The original formulation of Bredt's rule was qualitative, but it has since been refined to quantify the limits of its applicability. The stability of a bridgehead double bond is related to the size of the rings in the bicyclic system, commonly expressed by the parameter S, which is the sum of the number of atoms in the bridges of a bicyclic system. For S < 6, bridgehead alkenes are highly unstable. As S increases, the rings become more flexible, and the strain associated with a bridgehead double bond decreases.

Bredts_Rule

Reactivity of Bridgehead Intermediates

The geometric constraints articulated by Bredt's rule have profound implications for the stability of reactive intermediates formed at bridgehead positions.

Bridgehead Carbocations

The formation of carbocations at bridgehead positions is highly disfavored. This is because carbocations prefer a trigonal planar geometry with sp² hybridization to allow for hyperconjugation and delocalization of the positive charge. In a bicyclic system, the rigid framework prevents the bridgehead carbon from adopting this planar geometry, leading to a highly strained and unstable carbocation.

The instability of bridgehead carbocations is evident in the rates of S_N1 solvolysis reactions of bridgehead halides. As shown in the table below, the rate of solvolysis decreases dramatically as the bicyclic system becomes more rigid.

CompoundBicyclic SystemRelative Rate of Solvolysis (k_rel)
t-Butyl bromideAcyclic1
1-Bromoadamantane (B121549)Bicyclo[3.3.1]nonane derivative10⁻³
1-Bromobicyclo[2.2.2]octaneBicyclo[2.2.2]octane10⁻⁶
1-Bromobicyclo[2.2.1]heptaneBicyclo[2.2.1]heptane10⁻¹³
1-Bromobicyclo[2.1.1]hexaneBicyclo[2.1.1]hexane≈ 10⁻¹⁶
1-Bromobicyclo[1.1.1]pentaneBicyclo[1.1.1]pentane≈ 10⁻¹⁸

Data compiled from various sources for illustrative purposes. Actual values may vary with reaction conditions.

SN1_Mechanism Reactant Bridgehead Halide (R-X) Intermediate Bridgehead Carbocation (R+) Reactant->Intermediate Rate-determining step (Slow) Product Solvolysis Product (R-Solv) Intermediate->Product Nucleophilic attack (Fast)

Bridgehead Radicals

Unlike carbocations, radicals have a shallower pyramidal geometry and can tolerate deviation from planarity with a smaller energy penalty. Consequently, bridgehead radicals are more accessible than their carbocation counterparts. However, the reactivity of bridgehead radicals is still influenced by the rigidity of the bicyclic system.

The relative rates of free-radical bromine abstraction from various bridgehead positions by the t-butoxy radical are presented below.

CompoundBicyclic SystemRelative Rate of H-abstraction (k_rel)
AdamantaneBicyclo[3.3.1]nonane derivative1
Bicyclo[2.2.2]octaneBicyclo[2.2.2]octane0.7
Bicyclo[2.2.1]heptaneBicyclo[2.2.1]heptane0.1

Data compiled from various sources for illustrative purposes.

Bridgehead Carbanions

The stereoelectronic requirements of carbanions are less stringent than those of carbocations. While carbanions also favor sp³ hybridization with a pyramidal geometry, the energy barrier for inversion is generally low. The stability of bridgehead carbanions is more influenced by the s-character of the C-H bond. Increased s-character leads to a more stable carbanion as the lone pair is held closer to the nucleus. In strained bicyclic systems, the C-H bonds at the bridgehead can have increased s-character, which can stabilize a carbanion.

Experimental Protocols

Determination of Relative Solvolysis Rates

The relative rates of solvolysis of bridgehead halides are a common method for probing the stability of bridgehead carbocations. A typical experimental protocol involves a competitive reaction.

Objective: To determine the relative rates of solvolysis of 1-bromoadamantane and t-butyl bromide.

Materials:

  • 1-Bromoadamantane

  • t-Butyl bromide

  • Ethanol (anhydrous)

  • Water (deionized)

  • Sodium hydroxide (B78521) (standardized solution)

  • Phenolphthalein indicator

  • Gas chromatograph (GC) with a suitable column (e.g., non-polar capillary column)

Procedure:

  • Prepare a stock solution containing equimolar amounts of 1-bromoadamantane and t-butyl bromide in 80:20 ethanol/water.

  • Divide the stock solution into several sealed vials.

  • Place the vials in a constant temperature bath (e.g., 50 °C).

  • At regular time intervals, remove a vial and quench the reaction by placing it in an ice bath.

  • Analyze the composition of the reaction mixture by gas chromatography to determine the relative amounts of remaining reactants.

  • The relative rate constant can be determined from the integrated rate law for a first-order reaction, comparing the disappearance of each reactant over time.

Experimental_Workflow Start Prepare Equimolar Reactant Solution Incubate Incubate at Constant Temperature Start->Incubate Sample Withdraw Samples at Time Intervals Incubate->Sample Quench Quench Reaction in Ice Bath Sample->Quench Analyze Analyze by GC Quench->Analyze Data Calculate Relative Rates Analyze->Data

Implications for Drug Development

The principles of bridgehead reactivity are of significant importance in drug design and development. The incorporation of bicyclic scaffolds into drug molecules can:

  • Increase rigidity and conformational constraint: This can lead to higher binding affinity and selectivity for a target receptor.

  • Improve metabolic stability: The steric hindrance around the bridgehead positions can prevent metabolic enzymes from accessing and modifying the drug molecule.

  • Modulate physicochemical properties: The three-dimensional nature of bicyclic systems can be used to fine-tune properties such as solubility and lipophilicity.

However, the inherent instability of certain bridgehead intermediates must be carefully considered. The potential for the formation of a highly reactive bridgehead carbocation, for example, could lead to off-target effects and toxicity. Therefore, a thorough understanding of the principles outlined in this guide is essential for the successful application of bicyclic systems in medicinal chemistry.

Stability and Storage of 1-Bromobicyclo[2.2.1]heptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromobicyclo[2.2.1]heptane, a bridged bicyclic organic compound, is a valuable building block in synthetic chemistry and drug development. Its unique structural rigidity imparts significant kinetic stability, yet a thorough understanding of its long-term storage requirements and potential degradation pathways is crucial for ensuring its integrity and the reproducibility of experimental outcomes. This technical guide provides a comprehensive overview of the stability of this compound, recommended storage conditions, and detailed experimental protocols for its stability assessment.

Introduction

This compound is characterized by a bromine atom at a bridgehead position of a rigid bicyclic scaffold. This structure is responsible for its notable unreactivity in standard nucleophilic substitution and elimination reactions. The primary reason for this low reactivity is the high energy barrier to forming the necessary intermediates for these reactions. Specifically, the formation of a planar carbocation at the bridgehead, a prerequisite for an S_N1 reaction, is highly unfavorable due to significant angle strain, a concept explained by Bredt's rule. Similarly, the backside attack required for an S_N2 reaction is sterically hindered by the caged structure of the bicyclic system.

While this inherent kinetic stability is a key feature of this compound, its long-term stability under various storage conditions is a practical concern for researchers. Factors such as temperature, light, and the presence of reactive chemicals can potentially lead to degradation over time, impacting the purity and efficacy of the compound in sensitive applications.

Chemical Stability

The primary determinant of this compound's stability is its resistance to common reaction pathways.

Resistance to Nucleophilic Substitution and Elimination

As established, this compound is exceptionally unreactive in both S_N1 and S_N2 reactions. This is a direct consequence of its rigid bicyclic structure. The bridgehead carbon atom bearing the bromine cannot flatten to form a stable carbocation, thus inhibiting the S_N1 pathway. The bicyclic framework also completely shields the back of the C-Br bond, making the requisite backside attack for an S_N2 reaction impossible. This intrinsic stability makes it a reliable compound under standard reaction conditions where other alkyl halides might be labile.

Potential Degradation Pathways

Despite its kinetic stability, potential degradation can occur under specific conditions. Chemical suppliers indicate that the compound is stable under normal conditions but may decompose upon exposure to strong acids or bases. Safety data for similar compounds also list strong oxidizing agents as incompatible materials. Under thermal stress, such as in a fire, hazardous decomposition products including carbon oxides and hydrogen bromide are expected.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended based on general guidelines for haloalkanes and information from chemical suppliers.

ParameterRecommendationRationale
Temperature Room Temperature or Cool LocationMinimizes the rate of potential slow degradation reactions.
Atmosphere In a tightly sealed container, in a dry area.Prevents hydrolysis and reaction with atmospheric moisture.
Light Store in an amber or opaque container.Protects from potential photolytic degradation.
Incompatibilities Store away from strong acids, strong bases, and strong oxidizing agents.Avoids chemically induced decomposition.

Quantitative Stability Data

CompoundRelative Rate of Solvolysis (in 80% Ethanol at 25°C)
t-Butyl bromide1
1-Bromoadamantane10-3
1-Bromobicyclo[2.2.2]octane10-7
This compound 10-14

Data is indicative of the high kinetic stability of this compound.

Experimental Protocols for Stability Assessment

To generate quantitative stability data for this compound, standardized experimental protocols can be employed. The following sections outline methodologies for thermal and photostability testing.

Thermal Stability Testing

A common method for assessing thermal stability is Thermogravimetric Analysis (TGA).

Objective: To determine the temperature at which this compound begins to decompose.

Methodology:

  • Instrument: A calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into the TGA sample pan.

  • Test Conditions:

    • Atmosphere: Inert (e.g., Nitrogen) or oxidative (e.g., Air) at a constant flow rate (e.g., 20 mL/min).

    • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: Record the sample weight as a function of temperature. The onset temperature of decomposition is determined from the resulting TGA curve, often defined as the temperature at which a 5% weight loss occurs.

Photostability Testing (ICH Q1B Guideline Adaptation)

The ICH Q1B guideline provides a framework for testing the photostability of new drug substances and products, which can be adapted for chemical reagents.

Objective: To evaluate the stability of this compound under exposure to light.

Methodology:

  • Light Source: A light source that produces an output similar to the D65/ID65 emission standard, such as a xenon or metal halide lamp. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Preparation:

    • Solid Sample: Spread a thin layer of this compound in a suitable chemically inert, transparent container (e.g., a quartz dish).

    • Solution Sample: Prepare a solution of known concentration in a suitable, photochemically inert solvent (e.g., acetonitrile) in a quartz cuvette.

    • Control Sample: Prepare an identical sample and wrap it in aluminum foil to protect it from light.

  • Exposure: Expose the test sample and the control sample to the light source for a defined period. Maintain the temperature of the samples at a constant, controlled level.

  • Analysis: After the exposure period, analyze both the exposed and control samples for degradation. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometric (MS) detector, should be used to quantify the amount of this compound remaining and to detect and quantify any degradation products.

Visualized Workflows and Relationships

Logical Flow for Stability Assessment

cluster_storage Recommended Storage cluster_stability_testing Stability Testing Protocol storage_conditions Store in a cool, dry, dark place in a tightly sealed container, away from incompatible substances. start Obtain this compound Sample storage_conditions->start Ensures initial sample integrity thermal_stability Thermal Stability (TGA) start->thermal_stability photostability Photostability (ICH Q1B) start->photostability analysis Analytical Method (e.g., HPLC-UV/MS) thermal_stability->analysis photostability->analysis data_interpretation Data Interpretation & Reporting analysis->data_interpretation

Caption: A logical workflow for the stability assessment of this compound.

Degradation Influencing Factors

cluster_factors Potential Degradation Factors substance This compound degradation Degradation Products substance->degradation can lead to light Light (UV/Visible) light->degradation heat Elevated Temperature heat->degradation chemicals Incompatible Chemicals (Strong Acids/Bases, Oxidizers) chemicals->degradation

Caption: Factors influencing the potential degradation of this compound.

Conclusion

This compound is a kinetically stable molecule due to its rigid, strained bicyclic structure, which prevents common nucleophilic substitution and elimination reactions. For long-term storage, it is recommended to keep the compound in a cool, dry, dark place, in a tightly sealed container, away from strong acids, bases, and oxidizing agents. While specific quantitative data on its shelf life is limited, standardized thermal and photostability testing protocols can be applied to generate this crucial information. A thorough understanding and implementation of appropriate storage and handling procedures will ensure the integrity of this compound for its use in research and development.

Methodological & Application

Application Notes and Protocols: Formation of Grignard Reagent from 1-Bromobicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of the Grignard reagent from 1-bromobicyclo[2.2.1]heptane, a key intermediate in the synthesis of complex molecules in drug discovery and development.

Introduction

The formation of a Grignard reagent from a bridgehead halide such as this compound (also known as 1-bromonorbornane) presents unique challenges due to the rigid, strained nature of the bicyclic system. Unlike typical alkyl halides, the bridgehead carbon is sterically hindered, and the formation of a carbocation intermediate is energetically unfavorable, which can make the initiation of the Grignard reaction difficult. However, the successful preparation of 1-bicyclo[2.2.1]heptylmagnesium bromide is a valuable transformation, enabling the introduction of the bulky and conformationally rigid bicyclo[2.2.1]heptyl motif into target molecules. This Grignard reagent is a potent nucleophile used to form carbon-carbon and carbon-heteroatom bonds.

Challenges in Formation

The primary challenge in forming a Grignard reagent from this compound lies in the inherent strain of the bicyclic system. The bridgehead carbon atom is a tertiary center, but the rigid framework prevents the planarization that would typically stabilize a radical or anionic intermediate. This can lead to sluggish reaction initiation and lower yields compared to less sterically hindered alkyl halides.

To overcome these challenges, careful attention must be paid to the reaction conditions, particularly the activation of the magnesium metal and the purity of the reagents and solvent. The use of highly reactive magnesium, such as Rieke magnesium, can significantly improve the success and yield of this reaction.

Quantitative Data Summary

The following table summarizes the expected yield for the formation of the Grignard reagent and its subsequent reaction with a common electrophile, carbon dioxide, to produce bicyclo[2.2.1]heptane-1-carboxylic acid.

Starting MaterialMethodReagentSolventProductYield (%)Reference
1-Chlorobicyclo[2.2.1]heptaneRieke MagnesiumMg, KCl, KITHFBicyclo[2.2.1]heptane-1-carboxylic acid60-70--INVALID-LINK--
This compoundStandardMg turningsDiethyl ether or THF1-Bicyclo[2.2.1]heptylmagnesium bromideVariableGeneral Procedure

Note: The yield for the standard method with this compound can be variable and is highly dependent on the success of the initiation step.

Experimental Protocols

Protocol 1: Standard Formation of 1-Bicyclo[2.2.1]heptylmagnesium Bromide

This protocol describes the formation of the Grignard reagent using standard magnesium turnings.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (for activation)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for Grignard reactions (flame-dried)

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet for maintaining an inert atmosphere. Flame-dry all glassware under a stream of inert gas before use.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until the purple iodine vapor is visible and coats the surface of the magnesium. Allow the flask to cool to room temperature.

  • Initiation: Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium turnings. Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel. Add a small portion (approx. 10%) of the bromide solution to the magnesium suspension.

  • Observation of Initiation: The reaction is initiated when the brownish color of the iodine disappears and the solution becomes cloudy and may begin to gently reflux. If the reaction does not start, gentle warming with a heat gun or sonication may be necessary.

  • Formation of the Grignard Reagent: Once the reaction has initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle reflux for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting greyish, cloudy solution is the Grignard reagent, which should be used immediately in the subsequent reaction.

Protocol 2: High-Yield Synthesis using Rieke Magnesium and Subsequent Carbonation

This protocol is adapted from a procedure in Organic Syntheses for the corresponding chloride and provides a more reliable and higher-yielding method.[1][2]

Materials:

  • Magnesium chloride (anhydrous)

  • Potassium iodide

  • Potassium metal

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (20%)

  • Sodium hydroxide (B78521) (10%)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation of Rieke Magnesium: In a flame-dried, three-necked flask under an inert atmosphere, combine anhydrous magnesium chloride (1.1 equivalents) and potassium iodide (0.1 equivalents). Add anhydrous THF and stir the suspension. Carefully add potassium metal (2.2 equivalents) in small pieces. The mixture will turn dark black, indicating the formation of highly reactive magnesium.

  • Formation of the Grignard Reagent: To the freshly prepared Rieke magnesium suspension, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise. The reaction is typically initiated at room temperature. After the addition, stir the mixture for several hours to ensure complete formation of the Grignard reagent.

  • Carbonation: Cool the Grignard reagent solution in an ice-salt bath. In a separate flask, crush a large excess of dry ice. Rapidly add the crushed dry ice to the stirred Grignard solution. A vigorous reaction will occur.

  • Work-up: Allow the reaction mixture to warm to room temperature. Acidify the mixture by the slow addition of 20% hydrochloric acid.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers and extract the product into the aqueous phase with 10% sodium hydroxide solution.

  • Isolation: Acidify the alkaline aqueous layer with concentrated hydrochloric acid to precipitate the carboxylic acid. Extract the product with diethyl ether (2 x 100 mL).

  • Purification: Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield bicyclo[2.2.1]heptane-1-carboxylic acid.[1][2]

Visualizations

Experimental Workflow: Standard Grignard Formation

G reagents This compound + Mg Turnings + Anhydrous Ether/THF activation Mg Activation (Iodine, Heat) reagents->activation initiation Initiation (Small addition of bromide) activation->initiation formation Grignard Formation (Dropwise addition, Reflux) initiation->formation product 1-Bicyclo[2.2.1]heptylmagnesium bromide Solution formation->product G challenge Challenge: Sluggish Reaction of This compound reason1 Steric Hindrance at Bridgehead challenge->reason1 reason2 Strain in Bicyclic System challenge->reason2 reason3 Low Reactivity of Mg Surface challenge->reason3 solution3 Solution: Strictly Anhydrous Conditions challenge->solution3 solution1 Solution: Use of Highly Reactive Rieke Magnesium reason1->solution1 reason2->solution1 solution2 Solution: Effective Magnesium Activation (Iodine, Heat) reason3->solution2

References

Application Notes and Protocols for the Use of Bicyclo[2.2.1]heptane Derivatives in Adamantane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Principle and Mechanism

The synthesis of adamantane (B196018) from tricyclic C10 hydrocarbons proceeds through a series of carbocationic rearrangements, famously known as the Wagner-Meerwein rearrangements. These rearrangements are typically catalyzed by strong Lewis acids, such as aluminum chloride (AlCl₃) or aluminum bromide (AlBr₃). The driving force for this complex transformation is the formation of the thermodynamically stable, strain-free adamantane cage.

The generally accepted mechanism involves the formation of a carbocation at a bridgehead position of the starting material. This initiates a cascade of 1,2-hydride and 1,2-alkyl shifts, which progressively rearrange the carbon skeleton into the more stable adamantane structure.

Data Presentation

The following table summarizes the quantitative data for the Lewis acid-catalyzed synthesis of adamantane from a suitable bicyclo[2.2.1]heptane derivative precursor, based on the principles of the Schleyer synthesis.

ParameterValueReference
Starting Material endo-2,3-Trimethylenenorbornane (Tetrahydrodicyclopentadiene)[1]
Catalyst Aluminum chloride (AlCl₃) or Aluminum bromide (AlBr₃)[1]
Solvent Carbon disulfide (CS₂) or cyclohexane[1]
Reaction Temperature Reflux[1]
Reaction Time 2-4 hours[1]
Yield 15-20%[1]

Experimental Protocols

The following protocol is adapted from the established Schleyer synthesis of adamantane and serves as a representative procedure for the Lewis acid-catalyzed rearrangement of a suitable C10 tricyclic hydrocarbon.

Materials:

  • endo-2,3-Trimethylenenorbornane (Tetrahydrodicyclopentadiene)

  • Anhydrous Aluminum Chloride (AlCl₃) or Aluminum Bromide (AlBr₃)

  • Carbon Disulfide (CS₂) or Cyclohexane (anhydrous)

  • Hydrochloric Acid (HCl), 2M

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Pentane (B18724) or Hexane (B92381)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (or aluminum bromide) in anhydrous carbon disulfide (or cyclohexane) in a round-bottom flask, add a solution of endo-2,3-trimethylenenorbornane in the same solvent dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain reflux for 2-4 hours.

  • Cool the reaction mixture to room temperature and then pour it cautiously onto a mixture of crushed ice and 2M hydrochloric acid to quench the reaction and dissolve the aluminum salts.

  • Separate the organic layer using a separatory funnel.

  • Extract the aqueous layer with pentane or hexane (2 x 50 mL).

  • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.

  • The crude adamantane can be purified by sublimation or recrystallization from a suitable solvent like methanol (B129727) or acetone.

Visualizations

Signaling Pathway: Proposed Mechanism for Adamantane Synthesis from 1-Bromobicyclo[2.2.1]heptane

G cluster_start Initiation cluster_rearrangement Rearrangement Cascade (Wagner-Meerwein Shifts) cluster_product Product Formation A This compound C Bicyclo[2.2.1]heptyl Cation A->C + AlCl3 - AlCl3Br- B Lewis Acid (e.g., AlCl3) D Intermediate Carbocations C->D Rearrangement F Adamantyl Cation D->F Further Rearrangements E Series of 1,2-hydride and 1,2-alkyl shifts G Adamantane F->G + H- H Hydride Source (e.g., another molecule of starting material)

Caption: Proposed mechanistic pathway for the Lewis acid-catalyzed rearrangement.

Experimental Workflow: Adamantane Synthesis

G cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Mix Lewis Acid and Solvent B Add Bicyclo[2.2.1]heptane Derivative Solution A->B C Reflux Reaction Mixture B->C D Quench with HCl/Ice C->D E Separate Organic Layer D->E F Aqueous Layer Extraction E->F G Combine & Wash Organic Layers F->G H Dry and Concentrate G->H I Crude Adamantane H->I J Sublimation or Recrystallization I->J K Pure Adamantane J->K

Caption: General experimental workflow for adamantane synthesis.

References

Application Notes and Protocols: 1-Bromobicyclo[2.2.1]heptane Derivatives as Precursors for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The bicyclo[2.2.1]heptane scaffold, also known as the norbornane (B1196662) skeleton, is a rigid and conformationally constrained motif of significant interest in medicinal chemistry. Its unique three-dimensional structure allows for the precise spatial arrangement of pharmacophoric groups, making it a valuable component in the design of novel therapeutic agents. While 1-bromobicyclo[2.2.1]heptane itself exhibits low reactivity in classical nucleophilic substitution reactions due to the high strain of a bridgehead carbocation, its derivatives, particularly those with bromine at other positions, serve as versatile precursors for a range of pharmaceutical intermediates.

These application notes provide detailed protocols and data for the synthesis of two important classes of pharmaceutical intermediates derived from bromo-substituted bicyclo[2.2.1]heptane precursors: Epibatidine (B1211577) Analogues with potent analgesic properties and Carbocyclic Nucleoside Analogues with potential antiviral activity.

Synthesis of Epibatidine Analogue Intermediates

Epibatidine is a natural alkaloid with potent analgesic activity mediated by its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] However, its high toxicity limits its therapeutic use.[1] The synthesis of analogues with an improved therapeutic index is therefore a key research area. A crucial intermediate for these syntheses is anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane, which allows for the introduction of various substituents at the 7-position.[3][4]

Experimental Protocol: Synthesis of anti-7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptane

This protocol describes a two-step synthesis starting from the Diels-Alder adduct of cyclopentadiene (B3395910) and N-benzylmaleimide, followed by bromination and reductive rearrangement.

Step 1: Synthesis of 2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene

Aza-Diels-Alder reaction is employed to construct the initial 2-azabicyclo[2.2.1]hept-5-ene skeleton.[1]

Step 2: Synthesis of anti-7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptane

Bromination of the alkene intermediate leads to a reactive tricyclic salt which undergoes a skeletal rearrangement upon reduction to yield the desired anti-7-bromo product.[1]

Protocol:

  • Bromination and Rearrangement: To a solution of 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene in a suitable solvent, add a solution of bromine.

  • The resulting tricyclic salt is then subjected to reduction with a hydride source to yield anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane.[1]

  • Purification: The crude product is purified by column chromatography.

Quantitative Data
IntermediateStarting MaterialKey ReagentsYield (%)Reference
anti-7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptane2-Benzyl-2-azabicyclo[2.2.1]hept-5-eneBromine, Hydride reducing agent58[3]
Application in the Synthesis of Isoepiboxidine

The anti-7-bromo intermediate can be converted to isoepiboxidine, an epibatidine analogue with high nAChR affinity but lower toxicity.[3] This involves a nucleophilic substitution at the 7-position.

G cluster_synthesis Synthesis of Isoepiboxidine Intermediate cluster_target Biological Target and Action start 2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene intermediate anti-7-Bromo-2-benzyl- 2-azabicyclo[2.2.1]heptane start->intermediate Bromination/ Rearrangement product 7-Substituted-2-azabicyclo[2.2.1]heptane (e.g., anti-Isoepiboxidine precursor) intermediate->product Nucleophilic Substitution receptor Nicotinic Acetylcholine Receptor (nAChR) product->receptor Binds to action Analgesic Effect receptor->action Leads to

Synthetic workflow and biological target of epibatidine analogues.

Synthesis of Carbocyclic Nucleoside Analogue Intermediates

Carbocyclic nucleoside analogues are an important class of compounds with potential antiviral and anticancer activities.[5] The replacement of the furanose ring of natural nucleosides with a carbocyclic system can enhance metabolic stability. A bromo-substituted bicyclo[2.2.1]heptene derivative serves as a key starting material for the synthesis of these analogues.

Experimental Protocol: Synthesis of Carbocyclic Purine (B94841) Analogues

This multi-step synthesis starts with ethyl (1R,2R,3R,4S)-3-bromobicyclo[2.2.1]hept-5-ene-2-carboxylate and proceeds through several key intermediates.[6]

Step 1: Reduction and Protection

  • To a solution of ethyl (1R,2R,3R,4S)-3-bromobicyclo[2.2.1]hept-5-ene-2-carboxylate in an appropriate solvent, add LiAlH₄ for reduction.[6]

  • The resulting alcohol is then protected, for example, by benzoylation to give [(1R,2R,3R,4S)-3-bromobicyclo[2.2.1]hept-5-en-2-yl]methyl benzoate (B1203000).[6]

Step 2: Azide (B81097) Introduction and Oxidation

  • Treat the protected intermediate with NaN₃ and CrO₃ in acetic acid.[6]

  • This reaction introduces an azide group and a hydroxyl group, yielding a mixture of [(1R,2S,3R,4R,5S,6R)-6-azido-3-bromo-5-hydroxybicyclo[2.2.1]hept-2-yl]methyl benzoate and its regioisomer.[6]

Step 3: Elaboration to the Purine Ring

The separated key intermediates are then converted in five subsequent reaction steps to the final carbocyclic nucleoside analogues containing a purine ring system.[6]

Quantitative Data
StepStarting MaterialKey ReagentsProductYield (%)Reference
1Ethyl (1R,2R,3R,4S)-3-bromobicyclo[2.2.1]hept-5-ene-2-carboxylateLiAlH₄, Benzoyl chloride[(1R,2R,3R,4S)-3-bromobicyclo[2.2.1]hept-5-en-2-yl]methyl benzoateNot specified[6]
2[(1R,2R,3R,4S)-3-bromobicyclo[2.2.1]hept-5-en-2-yl]methyl benzoateNaN₃, CrO₃, Acetic acidAzido-hydroxy intermediatesNot specified[6]
Mechanism of Action of Carbocyclic Nucleoside Analogues

Carbocyclic nucleoside analogues exert their antiviral effects primarily by targeting viral polymerases. After entering a cell, they are phosphorylated to the triphosphate form, which can then be incorporated into the growing viral DNA or RNA chain, leading to chain termination.[7]

G cluster_synthesis Synthesis of Carbocyclic Nucleoside Analogues cluster_moa Mechanism of Antiviral Action start 3-Bromobicyclo[2.2.1]heptene derivative intermediate1 Protected alcohol start->intermediate1 Reduction & Protection intermediate2 Azido-hydroxy intermediate intermediate1->intermediate2 Azidation & Oxidation product Carbocyclic Purine Analogue intermediate2->product Multi-step elaboration entry Analogue enters host cell product->entry phosphorylation Phosphorylation to Triphosphate entry->phosphorylation incorporation Incorporation into viral DNA/RNA by viral polymerase phosphorylation->incorporation termination Chain Termination & Inhibition of Viral Replication incorporation->termination

Synthetic workflow and mechanism of action for carbocyclic nucleoside analogues.

Conclusion

Derivatives of this compound are valuable and versatile precursors in the synthesis of complex pharmaceutical intermediates. The protocols outlined demonstrate their utility in creating scaffolds for potent analgesics and antiviral agents. The rigid bicyclic framework provides a robust platform for the development of new drugs with improved pharmacological profiles. Further exploration of substitution reactions on the bicyclo[2.2.1]heptane ring system holds significant promise for the discovery of novel therapeutics.

References

Application Notes and Protocols: Mechanistic Studies of Bridgehead Carbocations Using 1-Bromobicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bridgehead carbocations, formed at the carbon atom shared by two or more rings in a bicyclic system, are pivotal intermediates in understanding reaction mechanisms and molecular strain.[1] Their stability is profoundly influenced by the geometric constraints of the ring system, which often prevents the ideal planar geometry and sp² hybridization required for carbocation stability.[1] 1-Bromobicyclo[2.2.1]heptane (also known as 1-bromonorbornane) serves as a classic model substrate for studying these effects. Due to the high rigidity of the bicyclo[2.2.1]heptane framework, the formation of a carbocation at the bridgehead position is extremely unfavorable.[2] This compound's remarkable lack of reactivity in nucleophilic substitution reactions makes it an excellent tool for investigating the limits of carbocation formation and the energetic penalties associated with geometric distortion.[2][3]

Theoretical Background: The Unreactivity of this compound

The inertness of this compound in standard nucleophilic substitution reactions is a direct consequence of the high-energy transition states for both SN1 and SN2 pathways.

  • SN1 Pathway Inhibition : The SN1 mechanism proceeds through a carbocation intermediate. For most carbocations, stability is achieved by adopting a trigonal planar geometry with 120° bond angles, allowing the empty p-orbital to be stabilized by hyperconjugation.[1] In the bicyclo[2.2.1]heptane system, the rigid cage-like structure prevents the bridgehead carbon from achieving this planarity.[2][4] The resulting carbocation would be highly strained and extremely unstable, making its formation energetically prohibitive.[2] This concept is an extension of Bredt's Rule, which states that double bonds (and by extension, carbocations) are highly unfavorable at the bridgehead of small bicyclic systems.[1]

  • SN2 Pathway Inhibition : The SN2 mechanism requires a backside attack by a nucleophile, inverting the stereochemistry at the carbon center.[2] The structure of this compound completely shields the back of the C-Br bond by the bicyclic ring structure.[2] This steric hindrance makes it impossible for a nucleophile to approach from the required trajectory, effectively blocking the SN2 pathway.[4]

G cluster_SN1 SN1 Pathway cluster_reason1 Reason for Inhibition cluster_SN2 SN2 Pathway cluster_reason2 Reason for Inhibition start1 This compound ion Bridgehead Carbocation (1-Norbornyl Cation) start1->ion Dissociation (Highly Unfavorable) product1 Substitution Product ion->product1 Nucleophilic Attack reason1 Geometric Constraint: - Cannot achieve planar sp2 geometry. - High angle strain. - Violates Bredt's Rule. ion->reason1 start2 This compound + Nucleophile ts2 Pentacoordinate Transition State start2->ts2 Backside Attack (Impossible) product2 Substitution Product ts2->product2 reason2 Steric Hindrance: - Bicyclic cage structure blocks  the backside of the C-Br bond. ts2->reason2

Figure 1. Logical diagram illustrating the inhibition of both SN1 and SN2 pathways for this compound.

Data Presentation: Comparative Solvolysis Rates

The instability of the 1-norbornyl cation is starkly demonstrated when its precursor's solvolysis rate is compared to other tertiary bromides. The data clearly shows a dramatic decrease in reactivity with increasing ring strain and rigidity, which prevents the carbocation from achieving planarity.

CompoundStructureRelative Rate of Solvolysis (k_rel)
t-Butyl bromide(CH₃)₃C-Br1
1-BromoadamantaneAdamantyl-Br1 x 10⁻³
1-Bromobicyclo[2.2.2]octaneBicyclo[2.2.2]octyl-Br1 x 10⁻⁷
This compoundBicyclo[2.2.1]heptyl-Br~1 x 10⁻¹⁴
Table 1. Relative solvolysis rates demonstrating the effect of bridgehead strain on carbocation formation.[3]

Experimental Protocols

The following protocols provide methodologies for the synthesis, kinetic analysis, and product identification relevant to studies of this compound.

G cluster_prep Phase 1: Preparation cluster_kinetics Phase 2: Kinetic Analysis cluster_analysis Phase 3: Product Analysis synthesis Protocol 1: Synthesis of This compound purify Purification (e.g., Distillation) synthesis->purify char Characterization (NMR, GC-MS) purify->char solvolysis Protocol 2: Solvolysis Reaction Setup (Solvent, Temp. Control) char->solvolysis Substrate for Kinetics monitor Reaction Monitoring (e.g., Titration of HBr, Conductivity) solvolysis->monitor calc Rate Constant (k) Calculation monitor->calc analyze Protocol 3: Product Identification (GC-MS, NMR) calc->analyze Correlate Rate with Products quench Quench Reaction at Various Time Points extract Workup & Extraction of Organic Products quench->extract extract->analyze

Figure 2. Experimental workflow for the mechanistic study of this compound solvolysis.

Protocol 1: Synthesis of this compound

This protocol describes a method for synthesizing the title compound from 1-chlorobicyclo[2.2.1]heptane.

Materials:

  • 1-Chlorobicyclo[2.2.1]heptane

  • Lithium metal

  • Anhydrous diethyl ether or THF

  • Bromine (Br₂)

  • Dry ice/acetone bath

  • Standard glassware for anhydrous reactions (Schlenk line, etc.)

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add lithium metal to the flask containing an anhydrous solvent (e.g., diethyl ether).

  • Slowly add a solution of 1-chlorobicyclo[2.2.1]heptane in the same solvent via the dropping funnel. The reaction to form the lithium derivative may require gentle heating to initiate.

  • Once the formation of the lithium derivative is complete (indicated by the consumption of lithium), cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of bromine (Br₂) in the anhydrous solvent. Maintain the low temperature to control the exothermic reaction.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours.

  • Quench the reaction carefully by adding a saturated aqueous solution of sodium thiosulfate (B1220275) to consume any excess bromine.

  • Perform a standard aqueous workup. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purify the crude product by distillation under reduced pressure to obtain pure this compound.[3]

  • Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and GC-MS.

Protocol 2: Solvolysis Rate Determination

This protocol outlines a method for measuring the solvolysis rate of this compound, which is expected to be extremely slow.

Materials:

  • This compound

  • Solvent (e.g., 40% aqueous ethanol)[3]

  • Indicator (e.g., phenolphthalein) or a pH meter/autotitrator

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.01 M)

  • Constant temperature bath

Procedure:

  • Prepare a solution of this compound in the chosen solvent system in a thermostated reaction vessel. Due to the expected slow reaction rate, elevated temperatures may be necessary.

  • The rate of solvolysis is determined by monitoring the production of hydrobromic acid (HBr), a byproduct of the reaction.

  • Titrimetric Method:

    • Add a few drops of an indicator to the reaction mixture.

    • At regular, extended time intervals (e.g., days or weeks, depending on the temperature), titrate the generated HBr with the standardized NaOH solution until the endpoint is reached.

    • Record the volume of NaOH added at each time point.

  • Data Analysis:

    • The concentration of HBr produced over time corresponds to the concentration of the substrate that has reacted.

    • Assuming a first-order reaction, plot ln([RBr]₀ / ([RBr]₀ - [HBr])) versus time.

    • The slope of the resulting line will be the rate constant, k.

  • Given the extreme unreactivity of this compound, it may be more practical to run the reaction for a very long period at a high temperature and then determine the extent of the reaction, rather than monitoring it continuously.

Protocol 3: Product Analysis

This protocol is for identifying the products (if any) formed during the solvolysis experiment.

Materials:

  • Aliquots from the solvolysis reaction

  • Deuterated solvents for NMR (e.g., CDCl₃)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • After the solvolysis reaction has proceeded for a significant duration, quench the reaction by cooling it and neutralizing any acid.

  • Extract the organic components into a suitable solvent like diethyl ether.

  • Concentrate the organic extract carefully.

  • Analyze the concentrate using GC-MS to separate and identify any potential products. The mass spectrum will help in determining the molecular weight and fragmentation pattern of any new compounds.

  • For a more detailed structural analysis, analyze the sample using ¹H and ¹³C NMR spectroscopy.

  • For this compound under typical solvolysis conditions, it is expected that the primary component observed will be the unreacted starting material, confirming its low reactivity. In related strained systems, elimination or rearrangement products might be observed.[3]

G Note: This pathway is energetically prohibitive and serves as a theoretical model for the highly disfavored SN1 reaction of this substrate. start This compound ts Transition State [R...Br]δ+ (Highly Strained) start->ts Heterolysis (Very High Ea) cation 1-Norbornyl Cation (Extremely Unstable) ts->cation Formation products Solvolysis Products (e.g., Alcohol, Ether) cation->products Nucleophilic Trapping by Solvent

Figure 3. Hypothetical reaction mechanism for the SN1 solvolysis of this compound.

References

Application of 1-Bromobicyclo[2.2.1]heptane in Radical Reactions: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromobicyclo[2.2.1]heptane, also known as 1-bromonorbornane, is a unique saturated bicyclic organic compound. Its rigid, strained bridgehead structure makes it an interesting and valuable tool in the study and application of radical reactions. Due to significant ring strain and the geometric impossibility of forming a planar carbocation at the bridgehead, this compound is exceedingly unreactive in traditional ionic nucleophilic substitution reactions (both SN1 and SN2 pathways). This inherent lack of ionic reactivity makes it an excellent precursor for the generation of the 1-bicyclo[2.2.1]heptyl radical, opening up a range of synthetic possibilities through radical-mediated transformations.

This document provides detailed application notes and experimental protocols for the use of this compound in various radical reactions, including cross-coupling, C-H functionalization, and cyclization reactions.

Core Concepts: The 1-Bicyclo[2.2.1]heptyl Radical

The utility of this compound in radical chemistry stems from its ability to serve as a clean precursor to the 1-bicyclo[2.2.1]heptyl radical. This bridgehead radical, while viable, is known to be less stable than other tertiary bridgehead radicals, such as the 1-adamantyl radical. This is attributed to the increased strain in the bicyclo[2.2.1]heptane framework. The generation of this radical typically involves single-electron transfer (SET) from a photocatalyst, a transition metal complex, or a radical initiator.

Once formed, the 1-bicyclo[2.2.1]heptyl radical can engage in a variety of reactions, including:

  • Hydrogen Atom Abstraction: Reaction with a hydrogen atom donor to form bicyclo[2.2.1]heptane.

  • Addition to π-Systems: Addition to alkenes or arenes to form new carbon-carbon bonds.

  • Cross-Coupling: Interception by a catalytic cycle to form cross-coupled products.

Application 1: Ruthenium-Catalyzed meta-C-H Alkylation of Heteroarenes

A notable application of this compound is in the direct C-H functionalization of aromatic compounds. Although its sterically hindered nature can lead to diminished reactivity compared to less bulky alkyl halides, it is a viable substrate for introducing the bicyclo[2.2.1]heptyl motif onto arenes and heteroarenes. This is particularly relevant in medicinal chemistry, where the introduction of rigid, three-dimensional scaffolds can improve the pharmacokinetic properties of drug candidates.

Quantitative Data
Substrate 1Substrate 2CatalystSolventTime (h)Yield (%)
2-PhenylpyridineThis compound[Ru(p-cymene)Cl₂]₂/PPh₃1,4-Dioxane (B91453)3Moderate

Note: The original literature describes the yield as "diminished reactivity was observed" without providing a specific percentage. The term "Moderate" is used here as a qualitative descriptor based on the context of the study.

Experimental Protocol: General Procedure for Ru-Catalyzed meta-C-H Alkylation

This protocol is adapted from a general procedure for the meta-alkylation of heteroarenes using resonant acoustic mixing (RAM).

Materials:

  • [Ru(p-cymene)Cl₂]₂ (5 mol%)

  • Triphenylphosphine (PPh₃) (10 mol%)

  • Heteroarene (e.g., 2-phenylpyridine) (1.0 equiv)

  • This compound (3.0 equiv)

  • Potassium carbonate (K₂CO₃) (5.43 equiv)

  • Potassium acetate (B1210297) (KOAc) (50 mol%)

  • Degassed 1,4-dioxane

Procedure:

  • To a 2 mL screw-cap glass reaction vial, add [Ru(p-cymene)Cl₂]₂ (0.02 mmol, 5 mol%), PPh₃ (0.04 mmol, 10 mol%), and the heteroarene (0.4 mmol, 1.0 equiv).

  • Add granular K₂CO₃ (2.17 mmol, 5.43 equiv), KOAc (0.2 mmol, 50 mol%), and degassed 1,4-dioxane (400 µL).

  • Add this compound (1.2 mmol, 3.0 equiv).

  • Cap the vial with a Teflon septum and place it in a resonant acoustic mixer (e.g., LabRAM II) for 3 hours at an acoustic acceleration of 90 g.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the meta-alkylated product.

Reaction Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - [Ru(p-cymene)Cl₂]₂ - PPh₃ - Heteroarene - this compound - K₂CO₃, KOAc - 1,4-Dioxane mix Resonant Acoustic Mixing (3 h, 90 g) reagents->mix workup Dilute, Filter, Concentrate mix->workup purify Flash Column Chromatography workup->purify Purification product meta-Alkylated Heteroarene purify->product

Caption: Workflow for Ruthenium-Catalyzed C-H Alkylation.

Application 2: Nickel-Catalyzed Three-Component 1,2-Carboacylation of Alkenes

While the original study utilized 2-bromobicyclo[2.2.1]heptane, the methodology is applicable to the 1-bromo isomer for the synthesis of complex ketones. This reaction involves the nickel-catalyzed three-component coupling of an alkyl bromide, an alkene, and an acyl chloride. This transformation is valuable for rapidly building molecular complexity from simple starting materials.

Quantitative Data (for the analogous 2-bromo isomer)
Alkyl HalideAlkeneAcyl ChlorideCatalystYield (%)
2-Bromobicyclo[2.2.1]heptaneMethyl acrylate4-Methylbenzoyl chlorideNiBr₂·DME/dtbbpy40-43 (range for secondary bromides)
Experimental Protocol: General Procedure for Ni-Catalyzed Carboacylation

This protocol is adapted for this compound based on the reported procedure for the 2-bromo isomer.

Materials:

  • NiBr₂·DME (10 mol%)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%)

  • Activated alkene (e.g., methyl acrylate) (1.0 equiv)

  • Acyl chloride (e.g., 4-methylbenzoyl chloride) (3.0 equiv)

  • This compound (5.0 equiv)

  • Tetrabutylammonium bromide (TBAB) (2.0 equiv)

  • Zinc powder (Zn) (2.0 equiv)

  • Acetonitrile (B52724) (MeCN)

Procedure:

  • In a nitrogen-filled glovebox, add NiBr₂·DME (0.02 mmol, 10 mol%), dtbbpy (0.02 mmol, 10 mol%), TBAB (0.4 mmol, 2.0 equiv), and Zn powder (0.4 mmol, 2.0 equiv) to an oven-dried vial.

  • Add acetonitrile (3.0 mL) to the vial.

  • Add the activated alkene (0.2 mmol, 1.0 equiv), followed by the acyl chloride (0.6 mmol, 3.0 equiv), and then this compound (1.0 mmol, 5.0 equiv).

  • Seal the vial and stir the reaction mixture at room temperature for 12 hours.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the carboacylated product.

Proposed Catalytic Cycle

G Ni0 Ni(0)Lₙ NiI R-Ni(I)Lₙ Ni0->NiI Oxidative Addition NiII_alkene [R-Ni(II)Lₙ(alkene)]⁺ NiI->NiII_alkene Alkene Insertion NiIII R-Ni(III)(COAr)Lₙ NiIII->Ni0 Product Product NiIII->Product Reductive Elimination NiII_alkene->NiIII Oxidative Addition RBr This compound RBr->Ni0 ArCOCl ArCOCl ArCOCl->NiII_alkene Alkene Alkene Alkene->NiI Zn Zn Zn->Ni0 Reduction ZnBr2 ZnBr₂ Zn->ZnBr2

Caption: Proposed Mechanism for Ni-Catalyzed Carboacylation.

Application 3: Synthesis of Bridgehead Functionalized Bicyclo[2.2.1]heptanes via Radical Cyclization

While not starting from this compound, the radical cyclization of (4-methylenecyclohexyl)methyl radical precursors provides a powerful method to construct the bicyclo[2.2.1]heptane core with bridgehead functionality. This demonstrates the synthetic utility of reactions involving the bicyclo[2.2.1]heptyl radical system. An iodo-atom-transfer cyclization variant is particularly noteworthy as it installs a versatile iodide at the bridgehead.

Quantitative Data
Radical PrecursorReagentsTemperature (°C)Yield (%)
Ethyl 2-((4-methylenecyclohexyl)methyl)acrylateBu₃SnH, AIBN11083
N-((4-methylenecyclohexyl)methyl)-N-((tributylstannyl)methyl)acrylamideBu₃SnH, AIBN8075
1-Iodo-4-(iodomethyl)cyclohexene(Bu₃Sn)₂, hν8065
Experimental Protocol: Iodine-Atom-Transfer Cyclization

This protocol describes the synthesis of a C1 and C7 functionalized bicyclo[2.2.1]heptane.

Materials:

  • 1-Iodo-4-(iodomethyl)cyclohexene (radical precursor)

  • Hexabutylditin ((Bu₃Sn)₂)

  • Benzene (B151609) (solvent)

  • AIBN (azobisisobutyronitrile) as an initiator (for thermal initiation if desired)

Procedure:

  • A solution of 1-iodo-4-(iodomethyl)cyclohexene and a catalytic amount of hexabutylditin in degassed benzene is prepared in a quartz reaction vessel.

  • The solution is irradiated with a sunlamp at reflux (approx. 80 °C) for several hours until the starting material is consumed (monitored by GC or TLC).

  • Alternatively, the reaction can be initiated thermally with AIBN at 80-110 °C.

  • After cooling, the solvent is removed under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel to afford the 1-iodo-7-substituted-bicyclo[2.2.1]heptane derivative.

Logical Relationship of Radical Cyclization

G start Cyclohexenyl- methyl Radical Precursor radical (4-Methylenecyclohexyl) -methyl Radical start->radical Radical Initiation cyclization 5-exo-trig Cyclization radical->cyclization product_radical Bicyclo[2.2.1]heptyl Radical cyclization->product_radical final_product Functionalized Bicyclo[2.2.1]heptane product_radical->final_product Trapping / H-atom Abstraction

Caption: Pathway for Radical Cyclization to Bicyclo[2.2.1]heptanes.

Conclusion

This compound is a valuable synthon for the introduction of the rigid bicyclo[2.2.1]heptyl moiety in organic synthesis. Its unreactivity in ionic pathways makes it a clean and specific precursor for the 1-bicyclo[2.2.1]heptyl radical. The protocols provided herein for C-H functionalization and cross-coupling reactions, along with insights from related radical cyclizations, highlight the potential of this compound in accessing novel chemical structures. For researchers in drug discovery and materials science, harnessing the radical reactivity of this compound offers a strategic approach to creating molecules with unique three-dimensional architectures and potentially enhanced properties. Further exploration into other radical-mediated transformations, such as Giese additions and atom transfer radical additions, will undoubtedly expand the synthetic utility of this versatile building block.

Synthesis of Functionalized Bicyclo[2.2.1]heptane Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of functionalized bicyclo[2.2.1]heptane derivatives. The unique bridged cyclic structure of these compounds imparts significant rigidity and specific stereochemical properties, making them valuable scaffolds in medicinal chemistry and materials science.[1] Key applications include their use as building blocks for antiviral and anticancer agents, as well as monomers for advanced polymer synthesis.[2][3][4][5]

Application Notes

The bicyclo[2.2.1]heptane framework, also known as the norbornane (B1196662) scaffold, is a cornerstone in modern organic synthesis. Its rigid structure allows for the precise spatial arrangement of functional groups, which is critical for optimizing interactions with biological targets.[1]

In Drug Discovery:

  • Antiviral Agents: Bicyclo[2.2.1]heptane-based nucleoside analogues have shown potent antiviral activity, particularly against Herpes Simplex Virus (HSV) and Influenza viruses.[3][4][6] Their constrained conformation can lead to enhanced binding to viral enzymes like DNA polymerase and thymidine (B127349) kinase, disrupting viral replication.[6][7]

  • Anticancer Agents: Certain derivatives have been investigated as anticancer agents. For instance, bicyclo[2.2.1]heptane-containing N,N′-diarylsquaramides have been identified as selective antagonists for the CXCR2 chemokine receptor, a target in metastatic cancer.[8] Other studies have demonstrated the antiproliferative activities of novel tricyclo[4.2.1.02,5]nonane and bicyclo[2.2.1]heptane derivatives against various cancer cell lines.[9]

In Materials Science:

  • Ring-Opening Metathesis Polymerization (ROMP): Norbornene and its derivatives are highly reactive monomers in ROMP due to their high ring strain.[10] This allows for the synthesis of polymers with a wide range of functional groups and controlled molecular weights, finding applications in areas such as drug delivery and high-performance thermosets.[5]

Key Synthetic Strategies

Two primary methodologies for the synthesis of functionalized bicyclo[2.2.1]heptane derivatives are the Diels-Alder reaction and Ring-Opening Metathesis Polymerization (ROMP).

Diels-Alder Reaction

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful and widely used method for constructing the bicyclo[2.2.1]heptane core.[1] This reaction typically involves the cycloaddition of a cyclopentadiene (B3395910) with a suitable dienophile.

A sequential Diels-Alder reaction/rearrangement can be employed to synthesize diverse functionalized bicyclo[2.2.1]heptanes.[11][12] This approach can be catalyzed by a chiral Lewis acid to obtain enantiomerically enriched products.[11][12]

Experimental Protocol: Sequential Diels-Alder Reaction/Rearrangement [12]

This protocol describes the synthesis of 1,3-endo-4-trimethylbicyclo[2.2.1]heptan-2-one.

Materials:

  • α,β-Unsaturated aldehyde (e.g., crotonaldehyde)

  • Diene (e.g., 2,3-dimethyl-1,3-butadiene)

  • Toluene (B28343)

  • Methylaluminum dichloride (MeAlCl₂) solution (1.0 M in hexane)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of the α,β-unsaturated aldehyde (10.0 mmol) and the diene (20.0 mmol) in toluene (20.0 mL), cooled to -20 °C, add MeAlCl₂ solution (2.0 mL, 1.0 M in hexane) dropwise.

  • Stir the reaction mixture at -20 °C for 1 hour to complete the Diels-Alder step (monitor by GC).

  • Add additional MeAlCl₂ solution (10.0 mL, 1.0 M in hexane) to initiate the rearrangement and stir for another 4 hours at -20 °C.

  • Quench the reaction by the slow addition of 1 M HCl (20 mL).

  • Separate the layers and extract the aqueous phase with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Quantitative Data for the Synthesis of 1,3-endo-4-trimethylbicyclo[2.2.1]heptan-2-one [12]

ParameterValue
Yield85%
¹H NMR (300 MHz, CDCl₃)δ 1.86 (q, J = 7.2 Hz, 1H), 1.70–1.50 (m, 3H), 1.48–1.25 (m, 3H), 1.14 (s, 3H), 1.11 (s, 3H), 0.96 (d, J = 7.2 Hz, 3H) ppm
¹³C NMR (75 MHz, CDCl₃)δ 221.4 (C=O), 55.0, 53.6, 50.4, 45.2, 34.2, 29.3, 19.7, 14.3, 8.8 ppm
EI-MS (m/z)152 (M⁺), 137, 109, 95, 81, 69, 55, 41
IR (neat, cm⁻¹)2957, 2870, 1745, 1455, 1378, 1322, 1182, 1029, 955, 526, 493
Ring-Opening Metathesis Polymerization (ROMP)

ROMP is a powerful technique for polymerizing strained cyclic olefins like norbornene and its derivatives.[5] The reaction is catalyzed by metal carbene complexes, such as Grubbs' catalysts.[13]

Experimental Protocol: Catalytic ROMP of a Norbornene Derivative [13]

This protocol describes a general procedure for the catalytic synthesis of metathesis polymers using a chain transfer agent (CTA).

Materials:

  • Norbornene derivative (monomer)

  • Grubbs' catalyst (e.g., Grubbs' third-generation catalyst, G3)

  • Chain transfer agent (CTA) (e.g., styrene)

  • Anhydrous solvent (e.g., dichloromethane, DCM)

  • Methanol

Procedure:

  • In a glovebox, dissolve the norbornene monomer and the CTA in the anhydrous solvent.

  • Add the Grubbs' catalyst to the solution to initiate the polymerization.

  • Stir the reaction mixture at room temperature for the desired time.

  • Quench the polymerization by adding a small amount of ethyl vinyl ether.

  • Precipitate the polymer by adding the reaction mixture to a large volume of methanol.

  • Filter and dry the polymer under vacuum.

Quantitative Data for ROMP of a Norbornene Imide [13]

CatalystMonomer/CTA/Catalyst RatioMn (kDa)PDIMonomer Conversion (%)
HG-II15,000:1000:14.0-85

Visualizations

Synthetic Workflow: Diels-Alder Reaction

Diels_Alder_Workflow Diels-Alder Synthesis of Bicyclo[2.2.1]heptane Derivatives cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Diene Diene (e.g., Cyclopentadiene) Reaction [4+2] Cycloaddition Diene->Reaction Dienophile Dienophile (e.g., Vinyl Chloride) Dienophile->Reaction Lewis_Acid Lewis Acid Catalyst (e.g., MeAlCl2) Lewis_Acid->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Temperature Low Temperature (-20 °C) Temperature->Reaction Rearrangement Rearrangement (optional) Reaction->Rearrangement Workup Aqueous Workup & Extraction Rearrangement->Workup Purification Column Chromatography Workup->Purification Product Functionalized Bicyclo[2.2.1]heptane Purification->Product

Caption: Diels-Alder reaction workflow for bicyclo[2.2.1]heptane synthesis.

Signaling Pathway: Antiviral Mechanism of Action

Antiviral_Mechanism Mechanism of Action of Bicyclo[2.2.1]heptane Nucleoside Analogues cluster_entry Cellular Entry & Activation cluster_enzymes Enzymatic Conversion cluster_inhibition Inhibition of Viral Replication Prodrug Bicyclo[2.2.1]heptane Nucleoside Analogue (Prodrug) Monophosphate Monophosphate Form Prodrug->Monophosphate Phosphorylation Diphosphate Diphosphate Form Monophosphate->Diphosphate Phosphorylation Viral_TK Viral Thymidine Kinase Monophosphate->Viral_TK Triphosphate Active Triphosphate Form Diphosphate->Triphosphate Phosphorylation Host_Kinase1 Host Cell Kinase Diphosphate->Host_Kinase1 Host_Kinase2 Host Cell Kinase Triphosphate->Host_Kinase2 Viral_Polymerase Viral DNA Polymerase Triphosphate->Viral_Polymerase Viral_TK->Monophosphate Host_Kinase1->Diphosphate Host_Kinase2->Triphosphate Chain_Termination Viral DNA Chain Termination Viral_Polymerase->Chain_Termination Incorporation Replication_Inhibited Viral Replication Inhibited Chain_Termination->Replication_Inhibited

Caption: Antiviral mechanism of bicyclo[2.2.1]heptane nucleoside analogues.[6][7]

References

1-Bromobicyclo[2.2.1]heptane: A Cornerstone in the Study of Bredt's Rule

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromobicyclo[2.2.1]heptane, a halogenated bicyclic organic compound, serves as a pivotal model in the study of Bredt's rule, a fundamental principle in organic chemistry governing the geometry and stability of bridged ring systems. Its rigid structure and the placement of the bromine atom at a bridgehead carbon make it exceptionally unreactive in nucleophilic substitution and elimination reactions. This pronounced lack of reactivity provides a powerful demonstration of the stereoelectronic constraints imposed by Bredt's rule, which states that a double bond cannot be formed at a bridgehead position of a small bicyclic system. This rule is a consequence of the significant angle strain that would be introduced in the transition state and the product, as the p-orbitals cannot achieve the necessary planar alignment for pi-bond formation.[1]

This document provides detailed application notes on the significance of this compound in understanding Bredt's rule, presents quantitative data on its reactivity compared to other bridgehead systems, and offers detailed experimental protocols for key reactions that highlight its unique chemical behavior.

Theoretical Background: Bredt's Rule and Bridgehead Reactivity

Bredt's rule is a direct consequence of the geometric constraints in bicyclic systems. The formation of a double bond or a carbocation at a bridgehead carbon would force the bonds around that carbon into a planar or near-planar geometry. In small, rigid bicyclic systems like the bicyclo[2.2.1]heptane framework, this planarity is impossible to achieve without introducing substantial ring strain.[1][2]

SN1 Reactivity: The unimolecular substitution (SN1) mechanism proceeds through a carbocation intermediate. For a bridgehead halide like this compound, the departure of the bromide ion would necessitate the formation of a highly unstable bridgehead carbocation. The rigidity of the bicyclic structure prevents the carbocation from adopting the preferred trigonal planar geometry, leading to a very high activation energy for its formation.[2][3]

SN2 Reactivity: The bimolecular substitution (SN2) mechanism requires a backside attack by a nucleophile. In this compound, the cage-like structure completely shields the back of the bridgehead carbon, making it sterically impossible for a nucleophile to approach from the opposite side of the leaving group.[4]

E2 Reactivity: The bimolecular elimination (E2) mechanism requires an anti-periplanar arrangement of a beta-hydrogen and the leaving group. In the rigid bicyclo[2.2.1]heptane system, none of the beta-hydrogens can achieve the necessary 180° dihedral angle with the bridgehead bromine atom. This geometric constraint makes the E2 elimination pathway energetically unfavorable.

Quantitative Data: Comparative Solvolysis Rates

The profound impact of Bredt's rule on reactivity is quantitatively demonstrated by comparing the solvolysis rates of various bridgehead bromides. The data clearly shows the exceptional inertness of this compound.

CompoundBicyclic SystemRelative Solvolysis Rate (k/kt-BuBr) in 80% Ethanol (B145695) at 25°C
tert-Butyl bromideAcyclic1
1-BromoadamantaneTricyclic (Cage)1 x 10-3
1-Bromobicyclo[2.2.2]octaneBicyclic1 x 10-7
This compound Bicyclic 1 x 10-14

Table 1: Relative rates of solvolysis of tertiary bromides in 80% aqueous ethanol at 25°C, demonstrating the extreme unreactivity of this compound due to the constraints of Bredt's rule.[5]

Mandatory Visualizations

Bredts_Rule_Concept cluster_SN1 SN1 Pathway cluster_E2 E2 Pathway Bicyclo This compound Carbocation Bridgehead Carbocation (Highly Strained) Bicyclo->Carbocation Solvolysis (SN1) Unstable Extremely Slow Reaction Carbocation->Unstable Violation of Bredt's Rule Bicyclo_E2 This compound Alkene Bridgehead Alkene (Highly Strained) Bicyclo_E2->Alkene Elimination (E2) Unstable_E2 No Reaction Alkene->Unstable_E2 Violation of Bredt's Rule

Caption: Conceptual diagram illustrating the energetic unfavorability of SN1 and E2 pathways for this compound due to Bredt's rule.

Experimental_Workflow cluster_synthesis Synthesis cluster_reactivity Reactivity Studies start Bicyclo[2.2.1]heptane react React with Bromine (e.g., in CCl4, reflux) start->react purify Purification (Distillation/Chromatography) react->purify product This compound purify->product solvolysis Solvolysis (e.g., 80% Ethanol) product->solvolysis elimination Attempted Elimination (e.g., t-BuOK/DMSO) product->elimination analysis_solv Determine Rate Constant solvolysis->analysis_solv Kinetic Analysis (Titration/Conductivity) analysis_elim Observe No Reaction elimination->analysis_elim Product Analysis (GC/NMR)

References

Application Notes and Protocols for the Lithiation of 1-Bromobicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Bromobicyclo[2.2.1]heptane is a sterically hindered, bridgehead alkyl halide. Due to the rigid bicyclic structure, it is unreactive towards traditional nucleophilic substitution reactions (SN1 and SN2). The formation of a planar carbocation at the bridgehead is energetically unfavorable, precluding an SN1 pathway. Similarly, backside attack required for an SN2 reaction is sterically impossible. However, the corresponding organolithium reagent, 1-lithiobicyclo[2.2.1]heptane, is a valuable synthetic intermediate. It can be efficiently prepared via a lithium-halogen exchange reaction. This protocol details a reliable method for the synthesis of 1-lithiobicyclo[2.2.1]heptane and its subsequent trapping with an electrophile.

The most effective method for the lithiation of bridgehead halides is the lithium-halogen exchange using a strong, non-nucleophilic base such as tert-butyllithium (B1211817) (t-BuLi). This reaction is typically rapid at low temperatures and allows for the in situ generation of the organolithium species, which can then be used in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Experimental Protocols

1. General Considerations:

  • All reactions involving organolithium reagents must be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and oven-dried glassware to prevent quenching of the highly basic and reactive intermediates.

  • tert-Butyllithium is a pyrophoric reagent and must be handled with extreme care using appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) and techniques.

2. Protocol for the Lithiation of this compound and Trapping with Dimethylformamide (DMF):

This protocol describes the generation of 1-lithiobicyclo[2.2.1]heptane followed by its formylation to yield bicyclo[2.2.1]heptane-1-carbaldehyde.

Materials:

  • This compound

  • tert-Butyllithium (t-BuLi) in pentane (B18724) (typically 1.7 M)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether (for extraction)

  • Magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (Schlenk flask, syringes, dropping funnel, etc.)

  • Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

  • Reaction Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.

  • Addition of Substrate: To the flask, add this compound (1.0 eq) and dissolve it in anhydrous diethyl ether (or THF) to a concentration of approximately 0.1-0.2 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of tert-butyllithium in pentane (2.1 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly. A slight color change may be observed.

  • Reaction Time: Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

  • Quenching with Electrophile: In a separate flame-dried flask, prepare a solution of anhydrous DMF (1.5 eq) in anhydrous diethyl ether. Slowly add the DMF solution to the reaction mixture at -78 °C.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature over 1-2 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired bicyclo[2.2.1]heptane-1-carbaldehyde.

Data Presentation

The following table summarizes the quantitative data for the lithiation of this compound and subsequent trapping with an electrophile. The yields are representative and may vary based on the specific reaction conditions and the purity of the reagents.

ParameterValue
Starting Material This compound
Lithiation Reagent tert-Butyllithium (t-BuLi)
Equivalents of t-BuLi 2.1
Solvent Diethyl Ether or THF
Reaction Temperature -78 °C
Lithiation Time 1 hour
Electrophile N,N-Dimethylformamide (DMF)
Equivalents of Electrophile 1.5
Product Bicyclo[2.2.1]heptane-1-carbaldehyde
Representative Yield 70-85%

Visualizations

Below is a diagram illustrating the experimental workflow for the lithiation of this compound and its subsequent reaction with an electrophile.

Lithiation_Workflow cluster_setup Reaction Setup cluster_reaction Lithiation and Quenching cluster_workup Work-up and Purification start Dissolve this compound in Anhydrous Et2O cool Cool to -78 °C start->cool add_tbuli Add t-BuLi (2.1 eq) dropwise at -78 °C cool->add_tbuli stir_lithiation Stir for 1 hour at -78 °C add_tbuli->stir_lithiation add_electrophile Add Electrophile (e.g., DMF) at -78 °C stir_lithiation->add_electrophile warm Warm to Room Temperature add_electrophile->warm quench Quench with sat. aq. NH4Cl warm->quench extract Extract with Et2O quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify end end purify->end Final Product

Caption: Experimental workflow for the lithiation of this compound.

The following diagram illustrates the logical relationship of the key steps in the reaction sequence.

Reaction_Scheme start_material This compound lithiated_intermediate 1-Lithiobicyclo[2.2.1]heptane start_material->lithiated_intermediate + 2.1 eq t-BuLi -78 °C, Et2O final_product 1-Substituted-bicyclo[2.2.1]heptane lithiated_intermediate->final_product + Electrophile (E+) -78 °C to RT

Application Notes and Protocols for Functionalizing the Bridgehead Position of Norbornane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of the bridgehead position (C1) of the norbornane (B1196662) scaffold is a key synthetic challenge in medicinal chemistry and materials science. The unique steric and electronic properties of this tertiary carbon, embedded within a rigid bicyclic framework, demand specialized synthetic strategies. This document provides detailed application notes and protocols for the reliable introduction of key functional groups at the C1 position of norbornane, with a focus on radical-based methodologies that have proven effective for this transformation. These protocols are intended to guide researchers in the synthesis of novel norbornane derivatives for applications in drug discovery, polymer science, and materials development.

Core Concepts and Strategic Overview

Direct functionalization of the unactivated C-H bond at the bridgehead of norbornane is challenging due to its steric hindrance and the inherent stability of the C(sp³)–H bond. Therefore, a common and effective strategy involves the initial installation of a carboxylic acid group at the bridgehead, which then serves as a versatile handle for subsequent functional group interconversions. The primary precursor for these transformations is bicyclo[2.2.1]heptane-1-carboxylic acid .

The protocols detailed below focus on three key radical-mediated transformations of this carboxylic acid:

  • Barton Decarboxylative Halogenation: For the introduction of halogens (e.g., Br, Cl, I).

  • Hunsdiecker Reaction: An alternative method for decarboxylative halogenation.

  • Curtius Rearrangement: For the synthesis of 1-aminonorbornane.

A logical workflow for accessing these functionalized norbornanes is presented below.

G cluster_0 Precursor Synthesis cluster_1 Bridgehead Functionalization Norbornene Norbornene Norbornane-1-carboxylic_acid Norbornane-1-carboxylic_acid Norbornene->Norbornane-1-carboxylic_acid Multi-step synthesis 1-Halonorbornane 1-Halonorbornane Norbornane-1-carboxylic_acid->1-Halonorbornane Barton Decarboxylation or Hunsdiecker Reaction Norbornane-1-carbonyl_azide Norbornane-1-carbonyl_azide Norbornane-1-carboxylic_acid->Norbornane-1-carbonyl_azide Acyl Azide (B81097) Formation 1-Aminonorbornane 1-Aminonorbornane Norbornane-1-carbonyl_azide->1-Aminonorbornane Curtius Rearrangement & Hydrolysis

Figure 1: General workflow for the functionalization of the norbornane bridgehead position starting from norbornene.

Experimental Protocols

Protocol 1: Synthesis of Bicyclo[2.2.1]heptane-1-carboxylic Acid

This protocol describes a multi-step synthesis of the key precursor, bicyclo[2.2.1]heptane-1-carboxylic acid, starting from the Diels-Alder reaction of cyclopentadiene (B3395910) and acrylic acid to form 5-norbornene-2-carboxylic acid, followed by hydrogenation and rearrangement/isomerization to the desired 1-carboxylic acid isomer.

Reaction Scheme:

  • Cyclopentadiene + Acrylic Acid → 5-Norbornene-2-carboxylic acid (endo/exo mixture)

  • 5-Norbornene-2-carboxylic acid + H₂/Pd-C → Norbornane-2-carboxylic acid

  • Norbornane-2-carboxylic acid → Bicyclo[2.2.1]heptane-1-carboxylic acid (via rearrangement)

Materials:

Procedure:

Step 1: Synthesis of 5-Norbornene-2-carboxylic acid

  • Freshly crack dicyclopentadiene by heating to ~180 °C and collecting the cyclopentadiene monomer by distillation.

  • In a pressure-resistant vessel, combine cyclopentadiene (1.0 eq) and acrylic acid (1.1 eq) in toluene.

  • Seal the vessel and heat at 180-200 °C for 2-3 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield a mixture of endo- and exo-5-norbornene-2-carboxylic acid.

Step 2: Synthesis of Norbornane-2-carboxylic acid

  • Dissolve the 5-norbornene-2-carboxylic acid mixture in methanol.

  • Add 10% Pd/C catalyst (approx. 1-2 mol% relative to the substrate).

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (40-50 psi) at room temperature until hydrogen uptake ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain norbornane-2-carboxylic acid.

Step 3: Rearrangement to Bicyclo[2.2.1]heptane-1-carboxylic acid

  • To a stirred solution of norbornane-2-carboxylic acid in a suitable solvent, add a strong acid catalyst (e.g., a mixture of sulfuric acid and bromine).

  • Heat the mixture under reflux for several hours to induce rearrangement to the thermodynamically more stable 1-carboxylic acid isomer.

  • Cool the reaction, quench with water, and neutralize with a base (e.g., potassium hydroxide).

  • Extract the aqueous layer with diethyl ether to remove non-acidic impurities.

  • Acidify the aqueous layer with hydrochloric acid and extract the product with diethyl ether.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield bicyclo[2.2.1]heptane-1-carboxylic acid.

Quantitative Data Summary:

StepReactantsKey ReagentsTypical Yield
1Cyclopentadiene, Acrylic AcidToluene>90%
25-Norbornene-2-carboxylic acidH₂, 10% Pd/CQuantitative
3Norbornane-2-carboxylic acidH₂SO₄, Br₂60-70%
Protocol 2: Barton Decarboxylative Bromination to Synthesize 1-Bromonorbornane

This protocol details the conversion of bicyclo[2.2.1]heptane-1-carboxylic acid to 1-bromonorbornane via the formation of a Barton ester followed by radical-mediated decarboxylation and bromine atom transfer.

Reaction Scheme:

G Norbornane-1-COOH Norbornane-1-COOH Barton_Ester Barton_Ester Norbornane-1-COOH->Barton_Ester 1) (COCl)₂, cat. DMF 2) N-hydroxypyridine-2-thione Na salt 1-Bromonorbornane 1-Bromonorbornane Barton_Ester->1-Bromonorbornane BrCCl₃, AIBN, hv or Δ

Figure 2: Reaction scheme for Barton decarboxylative bromination.

Materials:

Procedure:

Step 1: Synthesis of the Barton Ester (O-acyl thiohydroxamate)

  • To a solution of bicyclo[2.2.1]heptane-1-carboxylic acid (1.0 eq) in anhydrous dichloromethane, add a catalytic amount of DMF.

  • Slowly add oxalyl chloride (1.2 eq) at 0 °C and then allow the reaction to warm to room temperature and stir for 2 hours to form the acyl chloride.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the crude acyl chloride in anhydrous dichloromethane and add it dropwise to a suspension of the sodium salt of N-hydroxy-2-pyridinethione (1.1 eq) in dichloromethane at 0 °C.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The Barton ester is often used in the next step without further purification.

Step 2: Decarboxylative Bromination

  • Dissolve the crude Barton ester in a solution of bromotrichloromethane (as both solvent and bromine source) or in benzene/toluene with added BrCCl₃ (2.0-3.0 eq).

  • Add a catalytic amount of AIBN (0.1 eq).

  • Heat the reaction mixture to reflux (around 80 °C for benzene) or irradiate with a tungsten lamp at room temperature until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to afford 1-bromonorbornane.

Quantitative Data Summary:

ReactantProductKey ReagentsTypical Yield
Bicyclo[2.2.1]heptane-1-carboxylic acid1-BromonorbornaneN-hydroxy-2-pyridinethione, BrCCl₃, AIBN60-80%
Protocol 3: Hunsdiecker Reaction for the Synthesis of 1-Bromonorbornane

This protocol provides an alternative to the Barton method for the synthesis of 1-bromonorbornane from the corresponding carboxylic acid via its silver salt.[1][2]

Reaction Scheme:

G Norbornane-1-COOH Norbornane-1-COOH Silver_Salt Silver_Salt Norbornane-1-COOH->Silver_Salt Ag₂O or AgNO₃ 1-Bromonorbornane 1-Bromonorbornane Silver_Salt->1-Bromonorbornane Br₂, CCl₄, Δ

Figure 3: Hunsdiecker reaction scheme for 1-bromonorbornane synthesis.

Materials:

  • Bicyclo[2.2.1]heptane-1-carboxylic acid

  • Silver(I) oxide (Ag₂O) or Silver nitrate (B79036) (AgNO₃)

  • Sodium hydroxide (if using AgNO₃)

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄) (Caution: Toxic and carcinogenic)

Procedure:

Step 1: Preparation of Silver Bicyclo[2.2.1]heptane-1-carboxylate

  • Dissolve bicyclo[2.2.1]heptane-1-carboxylic acid (1.0 eq) in water containing sodium hydroxide (1.0 eq).

  • Slowly add a solution of silver nitrate (1.0 eq) in water to precipitate the silver carboxylate.

  • Filter the white precipitate, wash it thoroughly with water and then acetone, and dry it in a vacuum oven in the dark.

Step 2: Decarboxylative Bromination

  • Suspend the dry silver bicyclo[2.2.1]heptane-1-carboxylate in anhydrous carbon tetrachloride.

  • Slowly add a solution of bromine (1.0 eq) in carbon tetrachloride to the suspension with stirring.

  • Gently reflux the mixture until the reaction is complete (indicated by the disappearance of the bromine color and cessation of CO₂ evolution).

  • Cool the reaction mixture and filter off the silver bromide precipitate.

  • Wash the filtrate with aqueous sodium thiosulfate (B1220275) solution to remove any remaining bromine, then with water and brine.

  • Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation.

  • Purify the resulting 1-bromonorbornane by distillation or column chromatography.

Quantitative Data Summary:

ReactantProductKey ReagentsTypical Yield
Bicyclo[2.2.1]heptane-1-carboxylic acid1-BromonorbornaneAgNO₃, Br₂, CCl₄50-70%
Protocol 4: Curtius Rearrangement for the Synthesis of 1-Aminonorbornane

This protocol describes the synthesis of 1-aminonorbornane from bicyclo[2.2.1]heptane-1-carboxylic acid via the Curtius rearrangement of an acyl azide intermediate.[3][4][5]

Reaction Scheme:

G Norbornane-1-COOH Norbornane-1-COOH Norbornane-1-carbonyl_azide Norbornane-1-carbonyl_azide Norbornane-1-COOH->Norbornane-1-carbonyl_azide 1) SOCl₂ 2) NaN₃ Norbornane-1-isocyanate Norbornane-1-isocyanate Norbornane-1-carbonyl_azide->Norbornane-1-isocyanate Δ, Toluene 1-Aminonorbornane 1-Aminonorbornane Norbornane-1-isocyanate->1-Aminonorbornane Acidic Hydrolysis (HCl)

Figure 4: Curtius rearrangement pathway to 1-aminonorbornane.

Materials:

  • Bicyclo[2.2.1]heptane-1-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Sodium azide (NaN₃)

  • Anhydrous toluene

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

Procedure:

Step 1: Synthesis of Bicyclo[2.2.1]heptane-1-carbonyl azide

  • Gently reflux a mixture of bicyclo[2.2.1]heptane-1-carboxylic acid (1.0 eq) and thionyl chloride (1.5 eq) for 2 hours to form the acyl chloride.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • Dissolve the crude acyl chloride in a suitable solvent like acetone.

  • Carefully add a solution of sodium azide (1.5 eq) in a minimal amount of water, keeping the temperature below 10 °C with an ice bath.

  • Stir the reaction for 1-2 hours at 0-5 °C.

  • Add cold water and extract the acyl azide with diethyl ether.

  • Wash the organic extract with cold water and brine, then dry over anhydrous sodium sulfate. Caution: Acyl azides are potentially explosive and should be handled with care. Do not distill to dryness.

Step 2: Curtius Rearrangement and Hydrolysis

  • Carefully concentrate the ethereal solution of the acyl azide to a small volume.

  • Add anhydrous toluene and heat the solution gently to reflux. The rearrangement to the isocyanate is typically accompanied by the evolution of nitrogen gas.

  • After the gas evolution ceases (usually 1-2 hours), cool the solution.

  • Add concentrated hydrochloric acid and reflux the mixture for several hours to hydrolyze the isocyanate and any intermediate carbamate.

  • Cool the reaction mixture and wash with diethyl ether to remove non-basic impurities.

  • Basify the aqueous layer with a concentrated sodium hydroxide solution.

  • Extract the liberated 1-aminonorbornane with diethyl ether.

  • Dry the combined organic extracts over anhydrous potassium carbonate, filter, and carefully remove the solvent to obtain 1-aminonorbornane. Further purification can be achieved by distillation or crystallization of its salt.

Quantitative Data Summary:

ReactantProductKey ReagentsTypical Yield
Bicyclo[2.2.1]heptane-1-carboxylic acid1-AminonorbornaneSOCl₂, NaN₃, HCl50-65%

Characterization Data

The successful synthesis of these functionalized norbornanes should be confirmed by standard spectroscopic techniques.

Expected Spectroscopic Data:

Compound1H NMR13C NMRMass Spectrometry
Bicyclo[2.2.1]heptane-1-carboxylic acid Multiplets at ~1.2-2.5 ppm. No olefinic protons.Bridgehead carbons, methylene (B1212753) carbons, and a carboxyl carbon (>175 ppm).M+ corresponding to C₈H₁₂O₂.
1-Bromonorbornane Complex multiplets in the aliphatic region. No proton at the bridgehead carbon.Bridgehead carbon attached to bromine will be shifted downfield (~60-70 ppm).Isotopic pattern for bromine (M+ and M+2 in ~1:1 ratio).
1-Aminonorbornane Aliphatic multiplets. A broad singlet for the -NH₂ protons.Bridgehead carbon attached to nitrogen will be shifted downfield (~50-60 ppm).M+ corresponding to C₇H₁₃N.

Note: Specific chemical shifts will vary depending on the solvent and spectrometer frequency. The data provided are approximate ranges.[6]

Safety Precautions

  • General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Dicyclopentadiene: Has a strong odor and should be handled in a fume hood. Cracking should be done with appropriate apparatus to avoid pressure buildup.

  • Oxalyl Chloride and Thionyl Chloride: Corrosive and react violently with water. Handle with care.

  • Sodium Azide and Acyl Azides: Highly toxic and potentially explosive. Avoid heating acyl azides directly. Use appropriate quenching procedures for any residual azide.

  • Bromine and Bromotrichloromethane: Highly corrosive and toxic. Handle with extreme care in a fume hood.

  • Carbon Tetrachloride: Toxic and carcinogenic. Use should be minimized and handled with appropriate engineering controls.

  • Strong Acids and Bases: Corrosive. Handle with appropriate care.

By following these detailed protocols, researchers can effectively functionalize the bridgehead position of norbornane, opening avenues for the development of novel molecules with tailored properties for a wide range of scientific applications.

References

Troubleshooting & Optimization

Technical Support Center: 1-Bromobicyclo[2.2.1]heptane Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address low yields in the Grignard reaction of 1-bromobicyclo[2.2.1]heptane. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is the Grignard reaction with this compound challenging, often resulting in low yields?

A1: The low yield is primarily due to the unique structural properties of the this compound molecule. The bromine atom is at a bridgehead carbon, which imposes significant steric hindrance and ring strain. This structure is highly resistant to forming the sp2-hybridized carbocation intermediate required for SN1 reactions, a principle known as Bredt's Rule.[1][2][3][4][5] Similarly, the rigid cage-like structure prevents the backside attack necessary for an SN2 reaction.[6][7] While the Grignard reaction does not proceed through a standard SN1 or SN2 pathway, the inherent steric hindrance and strain at the bridgehead position also impede the reaction with the magnesium surface, making the formation of the Grignard reagent kinetically slow and susceptible to side reactions.

Q2: What are the main side reactions that contribute to the low yield of 1-bicyclo[2.2.1]heptylmagnesium bromide?

A2: The most significant side reaction is the Wurtz coupling , where the newly formed Grignard reagent reacts with the starting this compound to form a dimer (bicyclo[2.2.1]heptyl-bicyclo[2.2.1]heptane).[8][9][10] This reaction is often favored under conditions of high local concentration of the alkyl halide and at elevated temperatures. Other potential side reactions include reaction with any trace amounts of water or oxygen in the reaction setup.

Q3: How can I tell if my Grignard reaction has initiated?

A3: Successful initiation is typically indicated by a few visual cues. The disappearance of the purple color of the iodine crystal (if used as an activator) is a common sign.[8][11] You may also observe a gentle refluxing of the solvent even without external heating, and the reaction mixture may turn cloudy and grayish.[9]

Q4: Is it better to use diethyl ether or tetrahydrofuran (B95107) (THF) as a solvent?

A4: Both diethyl ether and THF are commonly used for Grignard reactions. THF is generally a better solvent for less reactive halides as it can better stabilize the Grignard reagent.[10] However, for substrates prone to Wurtz coupling, diethyl ether might be a better choice as it can sometimes lead to cleaner reactions.[8] The choice of solvent may require optimization for your specific reaction conditions.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving issues leading to low yields in the this compound Grignard reaction.

Problem: Low or No Formation of the Grignard Reagent
Symptom Possible Cause Recommended Solution
Reaction fails to initiate (no heat evolution, iodine color persists).Inactive magnesium surface (oxide layer).Use fresh, high-purity magnesium turnings. Activate the magnesium by gentle heating with a heat gun under vacuum before adding the solvent, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[8][11]
Presence of moisture or oxygen.Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.
Low yield of Grignard reagent despite initiation.Wurtz coupling side reaction.Add the this compound solution very slowly (dropwise) to the magnesium suspension to maintain a low concentration of the halide.[8][9] Use dilute solutions.
Reaction temperature is too high.Maintain a gentle reflux during the addition. If the reaction becomes too vigorous, cool the flask in an ice bath.[10]
Incomplete reaction.After the addition of the halide is complete, continue stirring at room temperature or with gentle reflux for an extended period (e.g., 1-3 hours) to ensure maximum conversion.[12]

Quantitative Data Summary

While specific yield data for the formation of 1-bicyclo[2.2.1]heptylmagnesium bromide is not widely reported due to the challenges mentioned, the following table provides a general expectation for yields of sterically hindered Grignard reagents under different conditions.

Starting Material Reaction Conditions Solvent Activator Reported Yield of Subsequent Reaction (%) Key Observations
2-Bromobicyclo[2.2.1]heptaneRefluxDiethyl EtherIodineNot specified, but used successfully in subsequent acylation.[13]Standard Grignard setup.
This compoundRefluxDiethyl EtherIodineNot specified, but mentioned as being successfully prepared.[14]Reaction is feasible.
Bromo-derivatives of bicyclo[2.2.1]heptaneGentle warming and refluxDiethyl EtherIodineNot specified, but described in a general procedure.[12]Gradual addition of the halide is key.
Benzyl Chloride (prone to Wurtz)<10°C, slow addition2-MeTHFIodine94% (of alcohol after reaction with ketone)[8]Demonstrates the importance of temperature and solvent choice in minimizing Wurtz coupling.

Experimental Protocols

Protocol 1: Optimized Grignard Formation of 1-Bicyclo[2.2.1]heptylmagnesium Bromide

This protocol is designed to minimize side reactions and improve the yield of the Grignard reagent.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine crystal

  • Anhydrous solvent for dilution

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation: Assemble a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a gas inlet. Flame-dry the entire apparatus under a stream of inert gas.

  • Magnesium Activation: To the cooled flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine. Gently warm the flask with a heat gun under a vacuum until the iodine sublimes and deposits on the magnesium, then allow it to cool under an inert atmosphere.

  • Initiation: Add a small amount of anhydrous diethyl ether or THF to cover the magnesium. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the anhydrous solvent. Add a small portion (approx. 5-10%) of the bromide solution to the magnesium suspension. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle boiling of the solvent. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Grignard Formation: Once the reaction has initiated, dilute the remaining this compound solution with additional anhydrous solvent. Add this solution dropwise from the funnel at a rate that maintains a gentle reflux. This slow addition is crucial to minimize the Wurtz coupling side reaction.[8]

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle reflux for an additional 1-3 hours to ensure complete consumption of the magnesium.[12] The resulting grey, cloudy solution is the Grignard reagent and should be used immediately in the subsequent reaction step.

Visualizations

Troubleshooting Workflow

Troubleshooting_Low_Yield start Low Yield Observed check_initiation Did the reaction initiate? (Iodine color disappeared, heat evolution) start->check_initiation no_init No check_initiation->no_init No yes_init Yes check_initiation->yes_init Yes check_conditions Were anhydrous conditions strictly maintained? no_cond No check_conditions->no_cond No yes_cond Yes check_conditions->yes_cond Yes check_addition Was the halide added slowly and diluted? no_add No check_addition->no_add No yes_add Yes check_addition->yes_add Yes check_temp Was the reaction temperature controlled? no_temp No check_temp->no_temp No yes_temp Yes check_temp->yes_temp Yes check_mg Was the magnesium activated? check_mg->check_conditions Yes solution_init Activate Mg with iodine/heat. Ensure all reagents and glassware are dry. check_mg->solution_init No no_init->check_mg yes_init->check_conditions solution_cond Flame-dry glassware. Use anhydrous solvents. no_cond->solution_cond yes_cond->check_addition solution_add Add halide dropwise in dilute solution. no_add->solution_add yes_add->check_temp solution_temp Maintain gentle reflux; cool if necessary. no_temp->solution_temp likely_success Yield should improve. yes_temp->likely_success solution_init->likely_success solution_cond->likely_success solution_add->likely_success solution_temp->likely_success

Caption: Troubleshooting workflow for low yield in the Grignard reaction.

Reaction Pathway and Side Reactions

Reaction_Pathway cluster_main Desired Grignard Formation cluster_side Wurtz Coupling Side Reaction RBr This compound RMgBr 1-Bicyclo[2.2.1]heptyl- magnesium bromide (Desired Product) RBr->RMgBr + Mg⁰ RBr_side R-Br Mg Mg⁰ RMgBr_side R-MgBr RR Bicyclo[2.2.1]heptyl Dimer (Wurtz Product) RMgBr_side->RR + R-Br

Caption: Desired reaction pathway and the major Wurtz coupling side reaction.

References

Optimizing conditions for reactions involving 1-Bromobicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Bromobicyclo[2.2.1]heptane. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their synthetic routes involving this unique compound.

Section 1: General Reactivity & Troubleshooting

This section addresses the most common issue encountered with this compound: its inherent lack of reactivity in classical substitution reactions.

Frequently Asked Questions (FAQs)

Question: Why is my nucleophilic substitution (SN1 or SN2) reaction with this compound failing?

Answer: this compound is exceptionally unreactive in both SN1 and SN2 reactions due to its rigid, bridged structure.[1][2][3]

  • SN2 Inactivity: The SN2 mechanism requires a nucleophile to attack the carbon atom from the side opposite the leaving group (backside attack).[2][4] In this compound, the bicyclic framework completely blocks this approach, making a backside attack sterically impossible.[1][4]

  • SN1 Inactivity: The SN1 mechanism involves the formation of a carbocation intermediate after the leaving group departs.[5] For this carbocation to be stable, it needs to adopt a trigonal planar geometry. However, the rigid structure of the bicyclo[2.2.1]heptane ring system prevents the bridgehead carbon from becoming planar, leading to extreme angle strain.[4][6] This concept is explained by Bredt's rule, which states that a double bond (or a carbocation) cannot be formed at the bridgehead of a small bicyclic system.[1] Consequently, the bridgehead carbocation is incredibly unstable and does not form.[5][7]

Troubleshooting Workflow for Failed Reactions

If you are experiencing a failed reaction, use the following logical workflow to diagnose the issue.

G start Reaction Failed (No Product / Low Yield) reaction_type What was the reaction type? start->reaction_type sn1_sn2 Sₙ1 / Sₙ2 Nucleophilic Substitution reaction_type->sn1_sn2 Substitution organometallic Organometallic Formation (Grignard / Organolithium) reaction_type->organometallic Organometallic cross_coupling Metal-Catalyzed Cross-Coupling reaction_type->cross_coupling Coupling sn1_sn2_cause Cause: Inherent Unreactivity (Steric Hindrance & Bredt's Rule) sn1_sn2->sn1_sn2_cause organometallic_cause Potential Causes: - Impure/wet reagents/solvent - Inactive Mg surface - Temperature too high/low organometallic->organometallic_cause cross_coupling_cause Potential Causes: - Catalyst deactivation - Incorrect ligand/base - Sub-optimal temperature cross_coupling->cross_coupling_cause sn1_sn2_solution Solution: Change strategy. Use radical or organometallic routes. sn1_sn2_cause->sn1_sn2_solution organometallic_solution Solutions: - Use anhydrous solvents - Activate Mg (I₂, heat) - Optimize temperature organometallic_cause->organometallic_solution cross_coupling_solution Solutions: - Degas solvent/reagents - Screen ligands and bases - Adjust reaction temperature cross_coupling_cause->cross_coupling_solution

Caption: General troubleshooting workflow for reactions.

Section 2: Organometallic Intermediate Formation

The most reliable way to functionalize the 1-position of bicyclo[2.2.1]heptane is through an organometallic intermediate, such as a Grignard or organolithium reagent.

Frequently Asked Questions (FAQs)

Question: Which organometallic route is better: Grignard or Organolithium?

Answer: The choice depends on the desired subsequent reaction and available equipment. Lithium-halogen exchange is often much faster and can be performed at very low temperatures, which is beneficial for temperature-sensitive substrates.[8][9] Grignard reactions are slower but use less pyrophoric reagents, which can be an advantage for larger-scale synthesis.[10][11]

Question: My Grignard reaction won't initiate. What should I do?

Answer: Initiation is a common problem. Ensure your magnesium turnings are fresh and have an active surface. Activating the magnesium is crucial. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by stirring the magnesium vigorously under inert gas (crushing it) before adding the halide.[10][12] Also, ensure all glassware is flame-dried and all solvents are strictly anhydrous.

Decision Logic for Organometallic Formation

G start Goal: Functionalize This compound decision Key Consideration? start->decision temp_sensitive Subsequent steps are temperature-sensitive? decision->temp_sensitive Temperature speed_critical Reaction speed is critical? decision->speed_critical Speed scale_safety Large scale or handling of pyrophorics is a concern? decision->scale_safety Safety/Scale lithium Use Lithium-Halogen Exchange (e.g., with n-BuLi or t-BuLi) temp_sensitive->lithium Yes grignard Use Grignard Reaction (with activated Mg) temp_sensitive->grignard No speed_critical->lithium Yes speed_critical->grignard No scale_safety->lithium No scale_safety->grignard Yes

Caption: Choosing between Grignard and Organolithium routes.

Data Summary: Organometallic Formation Conditions
ParameterGrignard ReactionLithium-Halogen Exchange
Reagent Magnesium turningsn-Butyllithium or t-Butyllithium
Typical Solvent Anhydrous Diethyl Ether or THFAnhydrous THF, Diethyl Ether, Pentane
Temperature 25°C to 65°C (reflux)-78°C to -120°C[8]
Initiation Often requires activation (I₂, heat)Extremely fast, often diffusion-controlled[13]
Side Reactions Wurtz coupling, protonationProtonation, reaction with solvent (THF)
Experimental Protocols

Protocol 1: Preparation of 1-Bicyclo[2.2.1]heptylmagnesium bromide

  • Setup: Flame-dry a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Reagents: Add magnesium turnings (1.2 eq) to the flask. Add a single crystal of iodine to activate the magnesium.

  • Initiation: Add a small portion of a solution of this compound (1.0 eq) in anhydrous diethyl ether to the magnesium. Warm the mixture gently if the reaction does not start (indicated by bubbling and loss of iodine color).

  • Addition: Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.[10]

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or gentle reflux until the magnesium is consumed. The resulting grey solution is the Grignard reagent.

Protocol 2: Preparation of 1-Bicyclo[2.2.1]heptyllithium via Lithium-Halogen Exchange

  • Setup: Flame-dry a flask under a strong flow of nitrogen or argon and equip it with a septum.

  • Reagents: Add a solution of this compound (1.0 eq) in anhydrous THF or a pentane/ether mixture.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. For some applications, temperatures as low as -120°C may be required.[8]

  • Addition: Slowly add a solution of t-butyllithium (2.1 eq) dropwise via syringe while maintaining the low temperature. The use of two equivalents is typical to consume the generated t-butyl bromide.[8]

  • Completion: The exchange reaction is typically very fast.[13] Stir for 5-30 minutes at -78°C before adding the next electrophile.

Section 3: Metal-Catalyzed Cross-Coupling Reactions

Despite its steric hindrance, this compound can participate in some metal-catalyzed cross-coupling reactions, though reactivity may be diminished compared to less hindered halides.[14]

Frequently Asked Questions (FAQs)

Question: Can this compound be used in Suzuki or Sonogashira couplings?

Answer: Yes, but conditions often need to be optimized. These reactions are viable alternatives for forming C-C bonds where substitution reactions fail.

  • Suzuki Coupling: This palladium-catalyzed reaction couples the bromide with an organoboron compound (e.g., a boronic acid).[15] It requires a palladium catalyst, a suitable ligand, and a base.

  • Sonogashira Coupling: This reaction couples the bromide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.[16][17][18]

Question: My cross-coupling yield is low. How can I improve it?

Answer: Low yields with this substrate are often due to its steric bulk hindering the oxidative addition step.

  • Catalyst/Ligand: Screen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and bulky, electron-rich phosphine (B1218219) ligands which can accelerate the catalytic cycle.

  • Base: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ for Suzuki; an amine like Et₃N or DIPA for Sonogashira) is critical and should be optimized.[15][19]

  • Temperature: Higher temperatures may be required to overcome the activation energy, but this can also lead to catalyst decomposition or side reactions. A careful optimization study is recommended.

Data Summary: Representative Cross-Coupling Conditions
ReactionCatalyst / LigandCo-catalystBaseSolventTemperature
Suzuki Coupling Pd(OAc)₂ / SPhos-K₃PO₄Toluene/H₂O80-110°C
Sonogashira Coupling PdCl₂(PPh₃)₂CuI (1-5 mol%)Et₃N or DIPATHF or DMF25-80°C
Ru-catalyzed C-H Alkylation [RuCl₂(p-cymene)]₂-K₂CO₃1,4-DioxaneAmbient to elevated

Note: These are starting points for optimization. Specific conditions may vary based on the coupling partner.

Experimental Protocol

Protocol 3: General Procedure for Sonogashira Cross-Coupling

  • Setup: To a flame-dried Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and copper(I) iodide (1-5 mol%).

  • Reagents: Add this compound (1.0 eq) and the terminal alkyne (1.1-1.5 eq).

  • Solvent & Base: Add anhydrous, degassed solvent (e.g., THF) followed by an amine base (e.g., triethylamine, 2-3 eq).[19]

  • Reaction: Stir the mixture under an inert atmosphere (Nitrogen or Argon) at room temperature or with gentle heating (e.g., 50-70°C). Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once complete, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl to remove the copper salts, followed by brine. Dry the organic layer, concentrate, and purify the product by column chromatography.

References

Improving solubility of 1-Bromobicyclo[2.2.1]heptane in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 1-Bromobicyclo[2.2.1]heptane in various reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a nonpolar, bicyclic haloalkane. Based on the principle of "like dissolves like," it exhibits good solubility in nonpolar organic solvents and is poorly soluble in polar solvents, especially water.[1][2] Its rigid, strained ring structure also influences its interactions with solvent molecules.

Q2: In which common organic solvents is this compound known to be soluble?

A2: Qualitative data indicates that this compound is soluble in a range of nonpolar and moderately polar organic solvents, including carbon tetrachloride, dichloromethane, ethanol, and diethyl ether.

Q3: Why is this compound poorly soluble in my reaction mixture?

A3: Poor solubility typically arises from a mismatch in polarity between this compound and the reaction medium. If your reaction requires a polar solvent system, the nonpolar nature of the bicyclic bromide will limit its dissolution.

Q4: How can I qualitatively test the solubility of this compound in a new solvent?

A4: A simple method is to add a small, measured amount of this compound (e.g., 10 mg) to a specific volume of the solvent (e.g., 1 mL) in a test tube. Agitate the mixture vigorously and observe if the solute completely dissolves. This can be done at room temperature and, if necessary, with gentle heating to assess temperature effects.

Troubleshooting Guides

Issue 1: this compound is not dissolving sufficiently in my chosen reaction solvent.

Cause: The polarity of the solvent is likely too high, or the temperature is too low.

Solutions:

  • Co-solvent System: Introduce a nonpolar co-solvent to the reaction mixture. This can increase the overall nonpolar character of the medium, enhancing the solubility of this compound.

  • Temperature Adjustment: Gently heating the reaction mixture can increase the solubility of the compound. However, be mindful of the boiling point of your solvent and the thermal stability of your reactants.

  • Solvent Screening: If the reaction chemistry allows, consider switching to a more suitable nonpolar solvent.

Issue 2: My reaction involving this compound and an ionic reagent is very slow or not proceeding.

Cause: This is likely due to the low solubility of the ionic reagent in the organic solvent where this compound is dissolved, creating a phase-separated system.

Solution:

  • Phase-Transfer Catalysis (PTC): Employ a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), to transport the ionic reactant from the aqueous or solid phase into the organic phase where it can react with the this compound.[3]

Issue 3: I need to increase the dissolution rate of this compound for a formulation.

Cause: The effective surface area of the compound may be limited.

Solution:

  • Solid Dispersion: For solid-state applications, creating a solid dispersion of this compound in a water-soluble carrier (e.g., polyethylene (B3416737) glycol) can enhance its wettability and dissolution rate in aqueous media.[4][5][6][7]

Data Presentation

Due to the limited availability of precise quantitative solubility data in the literature, the following table provides an estimated qualitative and quantitative solubility of this compound in various solvents at standard temperature and pressure (STP). These estimations are based on the "like dissolves like" principle and data for analogous bromoalkanes.

SolventSolvent TypeQualitative SolubilityEstimated Solubility ( g/100 mL) at 25°C
HexaneNonpolarHigh> 20
TolueneNonpolarHigh> 20
DichloromethanePolar AproticHigh> 20
Diethyl EtherPolar AproticHigh> 15
Tetrahydrofuran (THF)Polar AproticMedium5 - 15
AcetonePolar AproticMedium5 - 15
EthanolPolar ProticLow to Medium1 - 5
MethanolPolar ProticLow< 1
WaterPolar ProticVery Low< 0.1

Disclaimer: The quantitative solubility values are estimates and should be confirmed experimentally for precise applications.

Experimental Protocols

Protocol 1: Quantitative Determination of this compound Solubility

Objective: To accurately measure the solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvent

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with sealed caps

  • Syringe filters (0.45 µm)

  • Gas chromatograph (GC) or other suitable analytical instrument

Procedure:

  • Prepare a saturated solution by adding an excess of this compound to a known volume of the solvent in a sealed vial.

  • Place the vial in the thermostatically controlled shaker or water bath set to the desired temperature.

  • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the solution to stand undisturbed for at least 2 hours to allow undissolved material to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean, pre-weighed vial.

  • Determine the mass of the filtered solution.

  • Analyze the concentration of this compound in the filtered solution using a pre-calibrated GC or other analytical method.

  • Calculate the solubility in g/100 mL of the solvent.

Protocol 2: Improving Solubility using a Co-solvent System

Objective: To enhance the solubility of this compound in a polar reaction medium by introducing a nonpolar co-solvent.

Materials:

  • This compound

  • Primary polar solvent

  • Nonpolar co-solvent (e.g., hexane, toluene)

  • Reaction vessel

Procedure:

  • Determine the desired final concentration of this compound in the reaction mixture.

  • In the reaction vessel, prepare a series of solvent mixtures with varying ratios of the primary polar solvent and the nonpolar co-solvent (e.g., 90:10, 80:20, 70:30 v/v).

  • To each solvent mixture, add the required amount of this compound.

  • Stir the mixtures at the intended reaction temperature and visually observe the dissolution.

  • Select the solvent ratio that achieves complete dissolution of the this compound while still being compatible with the desired reaction conditions.

Protocol 3: Phase-Transfer Catalysis for a Biphasic Reaction

Objective: To facilitate a reaction between this compound (in an organic phase) and a water-soluble nucleophile.

Materials:

  • This compound

  • Organic solvent (e.g., toluene, dichloromethane)

  • Aqueous solution of the nucleophile (e.g., sodium cyanide)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB)

  • Reaction vessel with vigorous stirring capabilities

Procedure:

  • Dissolve this compound in the chosen organic solvent in the reaction vessel.

  • Add the aqueous solution of the nucleophile to the reaction vessel.

  • Add the phase-transfer catalyst to the biphasic mixture (typically 1-5 mol% relative to the limiting reagent).

  • Stir the mixture vigorously to create a large interfacial area between the two phases.

  • Heat the reaction to the desired temperature and monitor its progress by a suitable analytical technique (e.g., TLC, GC).

Visualizations

experimental_workflow_solubility_determination A Add excess this compound to solvent B Equilibrate at constant temperature (24-48h with agitation) A->B C Settle and filter supernatant B->C D Analyze concentration (e.g., GC) C->D E Calculate solubility D->E

Caption: Workflow for Quantitative Solubility Determination.

logical_relationship_cosolvency A Poor Solubility of This compound in Polar Solvent B Introduce Nonpolar Co-solvent A->B C Decrease Overall Solvent Polarity B->C D Enhanced Solubility of This compound C->D

Caption: Logic of Improving Solubility with a Co-solvent.

experimental_workflow_ptc cluster_organic Organic Phase cluster_aqueous Aqueous Phase A This compound (Reactant) C Product + Q+Br- A->C B Phase-Transfer Catalyst (Q+X-) B->A Reaction D Nucleophile (Na+Nu-) C->D Catalyst Regeneration (Br- for Nu-) D->B Ion Exchange (Nu- for X-)

Caption: Mechanism of Phase-Transfer Catalysis.

References

Overcoming the steric hindrance of 1-Bromobicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1-Bromobicyclo[2.2.1]heptane. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique reactivity of this sterically hindered molecule. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so unreactive in standard nucleophilic substitution and elimination reactions?

A1: The low reactivity of this compound is a direct consequence of its rigid, bicyclic structure. This framework introduces significant steric hindrance and angle strain, which impede common reaction mechanisms:

  • SN2 Reactions: These reactions require a backside attack by the nucleophile on the carbon bearing the leaving group. In this compound, the cage-like structure completely blocks this pathway.[1][2]

  • SN1 Reactions: This mechanism proceeds through a carbocation intermediate. A carbocation is most stable when it adopts a trigonal planar geometry. The rigid bicyclic structure of this compound prevents the bridgehead carbon from achieving this planar geometry, making the corresponding carbocation highly unstable and difficult to form.[1]

  • Elimination Reactions (E2): Elimination reactions to form a double bond at the bridgehead carbon are highly unfavorable. The resulting alkene would have a double bond with a p-orbital perpendicular to the bridge, leading to extreme angle strain, a violation of Bredt's Rule.

Q2: Are there any successful methods to functionalize this compound?

A2: Yes, despite its low reactivity in traditional ionic reactions, this compound can be functionalized through alternative pathways that do not involve backside attack or the formation of a planar carbocation. The two most successful approaches are:

  • Grignard Reagent Formation: The conversion of this compound to its corresponding Grignard reagent (bicyclo[2.2.1]hept-1-ylmagnesium bromide) allows for subsequent reactions with various electrophiles.

  • Radical Reactions: Reactions proceeding through radical intermediates are not subject to the same geometric constraints as SN1 and SN2 reactions. This pathway has been successfully exploited in transition metal-catalyzed cross-coupling reactions.[3]

Troubleshooting Guides

Guide 1: Grignard Reagent Formation

Issue: Difficulty initiating or low yield of the Grignard reagent from this compound.

Possible Causes and Solutions:

Possible Cause Solution
Passivated Magnesium Surface The surface of the magnesium turnings may be coated with a layer of magnesium oxide, preventing the reaction. Solution: Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating can also help initiate the reaction.[4][5]
Presence of Water Grignard reagents are extremely sensitive to moisture. Trace amounts of water in the glassware or solvent will quench the reaction. Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents.
Slow Reaction Rate The steric hindrance of this compound can lead to a slow reaction rate. Solution: Use a higher boiling solvent such as tetrahydrofuran (B95107) (THF) instead of diethyl ether to allow for a higher reaction temperature.[6] Using an excess of magnesium can also drive the reaction to completion.
Side Reactions (e.g., Wurtz Coupling) The formed Grignard reagent can react with unreacted this compound. Solution: Add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the alkyl halide.[7]
Guide 2: Transition Metal-Catalyzed Cross-Coupling Reactions

Issue: Low yield or no reaction in a nickel- or palladium-catalyzed cross-coupling reaction with this compound.

Possible Causes and Solutions:

Possible Cause Solution
Incorrect Catalyst or Ligand The choice of catalyst and ligand is crucial for activating the sterically hindered C-Br bond. Solution: For nickel-catalyzed reactions, a combination of a Ni(II) precursor (e.g., NiBr₂) and a bipyridine-based ligand has shown success.[8][9][10] For palladium-catalyzed reactions, specific phosphine (B1218219) ligands may be required to facilitate the oxidative addition step.[11][12]
Inefficient Radical Initiation Many of these cross-coupling reactions proceed via a radical mechanism, which requires efficient initiation. Solution: Ensure the reaction conditions are suitable for radical generation. This may involve the use of a specific initiator or thermal/photochemical conditions as specified in the literature protocol.[13][14][15][16]
Sub-optimal Reaction Conditions Temperature, solvent, and base can significantly impact the reaction outcome. Solution: Carefully screen reaction parameters. For instance, some ruthenium-catalyzed C-H alkylations with hindered bromides have been shown to be effective.[17]

Experimental Protocols & Data

Protocol 1: Preparation of Bicyclo[2.2.1]hept-1-ylmagnesium Bromide (Grignard Reagent)

This protocol is adapted from procedures for sterically hindered alkyl halides.[4][5]

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (one crystal)

  • Flame-dried, three-necked round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet.

Procedure:

  • Place magnesium turnings (1.2 equivalents) and a crystal of iodine in the flame-dried flask under a nitrogen atmosphere.

  • Add a small portion of a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF via the dropping funnel to initiate the reaction. Gentle warming may be necessary.

  • Once the reaction begins (indicated by the disappearance of the iodine color and gentle refluxing), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete reaction.

  • The resulting Grignard reagent is ready for use in subsequent reactions.

Protocol 2: Nickel-Catalyzed C-H Alkylation of Indoles with 2-Bromobicyclo[2.2.1]heptane

This protocol is based on a literature procedure for the coupling of secondary alkyl halides with indoles.[8][10]

Materials:

  • 2-Bromobicyclo[2.2.1]heptane

  • N-(pyridin-2-yl)indole

  • (thf)₂NiBr₂

  • 2,2'-bipyridine (bpy)

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel for inert atmosphere chemistry.

Procedure:

  • In a glovebox or under a nitrogen atmosphere, add (thf)₂NiBr₂ (5 mol%), bpy (5 mol%), and N-(pyridin-2-yl)indole (1.0 equivalent) to the reaction vessel.

  • Add anhydrous toluene, followed by 2-Bromobicyclo[2.2.1]heptane (2.0 equivalents) and LiHMDS (2.0 equivalents).

  • Seal the vessel and heat the reaction mixture at 60 °C for the specified time (typically 12-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data Summary
Reaction TypeSubstrateCatalyst/ReagentConditionsProductYield (%)Reference
Grignard Coupling2-Bromobicyclo[2.2.1]heptaneMg, (DrewPhos)₂PdI₂Diethyl ether, rt, 24h(1S,4R)-bicyclo[2.2.1]heptan-2-yldimethyl(phenyl)silane65[18]
C-H Alkylation2-Bromobicyclo[2.2.1]heptane[Ru(p-cymene)Cl₂]₂, PPh₃K₂CO₃, KOAc, 1,4-dioxanemeta-alkylated 2-phenylpyridineModerate[17]
C-H Alkylation2-Bromobicyclo[2.2.1]heptane(thf)₂NiBr₂, bpyLiHMDS, Toluene, 60°C2-alkylated indole35[8][10]
Carboacylation2-Bromobicyclo[2.2.1]heptaneNiBr₂·DME, dtbbpyTBAB, Zn, MeCN, rt, 12h1,2-carboacylated alkeneGood[19]

Visualizations

Logical Relationship: Why this compound is Unreactive

unreactivity A This compound B Rigid Bicyclic Structure A->B C Steric Hindrance B->C D Angle Strain B->D E SN2 Reaction Blocked C->E F SN1 Reaction Disfavored D->F G E2 Reaction Disfavored (Bredt's Rule) D->G H No Backside Attack Possible E->H I Unstable Bridgehead Carbocation (Non-planar) F->I J Highly Strained Bridgehead Alkene G->J

Caption: Unreactivity of this compound.

Experimental Workflow: Grignard Reagent Formation

grignard_workflow start Start prep Prepare Flame-Dried Glassware and Anhydrous Solvents start->prep add_mg Add Mg Turnings and Iodine under N₂ Atmosphere prep->add_mg initiate Add Small Amount of This compound (Initiate Reaction) add_mg->initiate add_rest Slowly Add Remaining This compound initiate->add_rest reflux Reflux for 1-2 Hours add_rest->reflux product Bicyclo[2.2.1]hept-1-ylmagnesium Bromide (Ready for use) reflux->product

Caption: Grignard reagent formation workflow.

Signaling Pathway: Catalytic Cycle for Ni-Catalyzed C-H Alkylation

nickel_cycle Ni_II Ni(II) Precursor Ni_0 Ni(0) Ni_II->Ni_0 Reduction OxAdd Oxidative Addition (R-Br) Ni_0->OxAdd Ni_II_R R-Ni(II)-Br OxAdd->Ni_II_R Red_Elim Reductive Elimination Ni_II_R->Red_Elim + Indole-H Red_Elim->Ni_0 Product Product (Indole-R) Red_Elim->Product Indole Indole-H Indole->Red_Elim

References

Technical Support Center: Purification of 1-Bromobicyclo[2.2.1]heptane Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the purification challenges encountered during reactions involving 1-Bromobicyclo[2.2.1]heptane. Due to the unique strained bridgehead structure of this compound, its reactivity is limited, and reactions often require forcing conditions that can lead to challenging purification scenarios.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so unreactive in standard nucleophilic substitution reactions?

A1: this compound is a bridgehead halide. Its lack of reactivity in SN1 and SN2 reactions is a classic example in organic chemistry.

  • SN1 Inactivity: The SN1 reaction proceeds through a carbocation intermediate. A bridgehead carbocation in the bicyclo[2.2.1]heptane system would be highly unstable due to significant ring strain, preventing the required planar geometry.

  • SN2 Inactivity: The SN2 reaction requires a backside attack by the nucleophile. The rigid, caged structure of the bicyclo[2.2.1]heptane skeleton completely shields the back of the carbon-bromine bond, making this pathway sterically impossible.

Q2: What are the primary challenges when attempting to form the Grignard reagent of this compound?

A2: Formation of the Grignard reagent from this compound is notoriously difficult and often results in low yields of the desired organometallic reagent. The main challenges are competing side reactions:

  • Reduction: The Grignard reagent, once formed, can act as a base and abstract a proton from another molecule of the starting material or the solvent, leading to the formation of bicyclo[2.2.1]heptane as a significant byproduct.

  • Homocoupling (Wurtz Reaction): Two molecules of the alkyl halide can couple in the presence of magnesium to form a dimer, bis(bicyclo[2.2.1]heptyl).

These side products have physical properties very similar to the desired product of a subsequent reaction, making purification exceptionally challenging.

Q3: Are there any common rearrangement products I should be aware of when working with bicyclo[2.2.1]heptane systems?

A3: Yes, the bicyclo[2.2.1]heptane skeleton is prone to rearrangements, particularly under acidic conditions or when carbocationic intermediates are generated. While this compound itself is resistant to forming a carbocation at the bridgehead, subsequent reaction products or reactions of other isomers like 2-bromobicyclo[2.2.1]heptane can undergo Wagner-Meerwein rearrangements. This can lead to a complex mixture of isomeric products that are often difficult to separate.

Troubleshooting Guides

Problem 1: Low yield of the desired product in a Grignard reaction and a complex mixture of non-polar byproducts.

Possible Causes:

  • Formation of reduction (bicyclo[2.2.1]heptane) and homocoupling (bis(bicyclo[2.2.1]heptyl)) byproducts.

  • Incomplete reaction of the Grignard reagent with the electrophile.

  • Hydrolysis of the Grignard reagent by trace amounts of water.

Troubleshooting Workflow:

start Low Yield & Complex Mixture in Grignard Reaction check_impurities Characterize Byproducts (GC-MS, NMR) start->check_impurities impurities_identified Byproducts are Bicyclo[2.2.1]heptane and/or Bis(bicyclo[2.2.1]heptyl)? check_impurities->impurities_identified yes_impurities Optimize Grignard Formation: - Use highly activated Mg (e.g., Rieke Mg) - Use entrainment agent (e.g., 1,2-dibromoethane) - Slow addition of halide - Anhydrous conditions impurities_identified->yes_impurities Yes no_impurities Investigate Other Issues: - Electrophile reactivity - Reaction temperature - Quenching procedure impurities_identified->no_impurities No purification Purification Strategy yes_impurities->purification fractional_distillation Fractional Vacuum Distillation (if boiling points differ sufficiently) purification->fractional_distillation column_chromatography Column Chromatography (non-polar eluent, e.g., hexanes) purification->column_chromatography crystallization Crystallization (if product is solid) purification->crystallization

Caption: Troubleshooting workflow for Grignard reactions of this compound.

Solutions:

  • Purification:

    • Fractional Vacuum Distillation: If the boiling points of the desired product, bicyclo[2.2.1]heptane, and bis(bicyclo[2.2.1]heptyl) are sufficiently different, this can be an effective, albeit potentially difficult, separation method.

    • Column Chromatography: Use a non-polar stationary phase (e.g., silica (B1680970) gel) with a very non-polar eluent system (e.g., heptane (B126788) or hexanes). A long column and slow elution may be necessary to achieve separation of these structurally similar, non-polar compounds.

    • Crystallization: If your desired product is a solid, recrystallization can be a powerful purification technique to remove liquid or more soluble solid impurities.

Problem 2: Difficulty in achieving a substitution reaction and isolating the product from unreacted starting material.

Possible Causes:

  • The inherent unreactivity of the bridgehead halide.

  • The chosen nucleophile is not strong enough.

  • Reaction conditions (temperature, solvent) are not forcing enough.

Troubleshooting Workflow:

start Low Conversion in Substitution Reaction increase_reactivity Increase Reaction Severity: - Higher temperature - Longer reaction time - Use of a more polar, high-boiling solvent (e.g., DMF, NMP) start->increase_reactivity change_reagent Use a More Reactive Nucleophile or a Catalyzed Reaction start->change_reagent purification Purification Strategy for Product and Starting Material increase_reactivity->purification change_reagent->purification distillation Vacuum Distillation (if boiling points differ) purification->distillation chromatography Column Chromatography (gradient elution may be needed) purification->chromatography extraction Acid-Base Extraction (if product/starting material has acidic/basic properties) purification->extraction

Caption: Troubleshooting workflow for substitution reactions of this compound.

Solutions:

  • Driving the Reaction: Consider using more reactive organometallic reagents (e.g., organolithiums) instead of traditional nucleophiles. However, be aware that this can increase the formation of side products.

  • Purification:

    • Column Chromatography: A gradient elution on silica gel, starting with a very non-polar solvent (to elute unreacted this compound) and gradually increasing the polarity, is often the most effective method.

    • Acid-Base Extraction: If the substitution introduces an acidic or basic functional group, you can use acid-base extraction to separate the product from the neutral starting material.

Data Presentation

The purification of these compounds is often challenging due to the similar physical properties of the starting material, product, and byproducts.

Table 1: Physical Properties of this compound and Potential Reaction Byproducts.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Physical State at RT
This compoundC₇H₁₁Br175.07~185-187Liquid
Bicyclo[2.2.1]heptaneC₇H₁₂96.17~88-89Solid
Bis(bicyclo[2.2.1]heptyl)C₁₄H₂₂190.33~250-260Solid/Liquid

Note: Boiling points are approximate and can vary with pressure. Data is compiled for illustrative purposes.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification of a Neutral Product from Unreacted this compound.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a non-polar solvent (e.g., hexanes or toluene) and load it onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with a 100% non-polar solvent (e.g., hexanes) to first elute the non-polar byproducts and unreacted this compound.

    • Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) in small increments (e.g., 1-2% at a time).

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: General Work-up and Purification for a Grignard Reaction Product.

  • Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution).

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure.

  • Purification: Purify the crude product using one of the methods described in the troubleshooting section (fractional vacuum distillation, column chromatography, or crystallization), depending on the properties of the desired product.[1]

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All laboratory work should be conducted by trained professionals in a safe and controlled environment. Please refer to relevant safety data sheets (SDS) before handling any chemicals.

References

Technical Support Center: Bridgehead Halide Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with bridgehead halides, specifically focusing on strategies to increase their reaction rates.

Frequently Asked Questions (FAQs)

Q1: Why are my bridgehead halide substitution reactions so slow or completely unsuccessful?

A1: Bridgehead halides are notoriously unreactive under standard nucleophilic substitution conditions for two primary reasons based on their rigid, polycyclic structure:

  • SN1 Pathway Inhibition: The SN1 reaction requires the formation of a carbocation intermediate. An ideal carbocation is trigonal planar (sp2 hybridized). Due to the rigid framework of a bicyclic system, the bridgehead carbon cannot achieve this planarity, leading to a highly strained and energetically unfavorable carbocation. This high-energy transition state makes the SN1 pathway extremely slow.[1][2]

  • SN2 Pathway Inhibition: The SN2 mechanism involves a backside attack by the nucleophile, which inverts the stereochemistry at the carbon center. In a bridgehead halide, the backside of the carbon-halogen bond is completely blocked by the rest of the ring system, making a backside attack sterically impossible.[3][4]

Q2: Under what conditions can a substitution reaction at a bridgehead carbon occur?

A2: While standard SN1 and SN2 reactions are disfavored, you can promote substitution at a bridgehead position by employing alternative mechanisms or specific conditions:

  • Forcing an SN1-like Reaction: In bridgehead systems that are less rigid and can better accommodate a positive charge, an SN1-type solvolysis can be achieved.[2] Success depends on optimizing three key factors: the stability of the carbocation, the quality of the leaving group, and the choice of solvent.[5][6]

  • Radical Nucleophilic Substitution (SRN1): This mechanism bypasses the geometric constraints of SN1 and SN2 pathways by proceeding through radical and radical anion intermediates. It is often a highly effective method for substitution at bridgehead positions.[7]

  • Lewis Acid Catalysis: Using a Lewis acid, such as a silver salt (e.g., silver triflate), can help pull off the halide leaving group, facilitating the formation of a bridgehead carbocation which can then be trapped by a nucleophile.[8]

Q3: How does the structure of the bridgehead system affect the reaction rate?

A3: The reactivity of a bridgehead halide is highly dependent on the stability of the corresponding bridgehead carbocation.[9] Larger and more flexible ring systems can better distribute the strain of forming a non-planar carbocation, thus increasing the rate of SN1-type reactions. For example, 3-homoadamantyl bromide is about as reactive as tert-butyl bromide, whereas smaller, more rigid systems like apocamphyl chloride are extremely resistant to nucleophilic substitution.[2]

Q4: What is the most effective leaving group for these reactions?

A4: The leaving group is involved in the rate-determining step of SN1 reactions, so a better leaving group will significantly increase the reaction rate.[5][10] The effectiveness of halide leaving groups follows the order: I > Br > Cl > F .[11][12] For alcohols, which are poor leaving groups, they can be converted into excellent leaving groups like tosilates or mesylates.[13]

Troubleshooting Guide

Problem: My reaction with a bridgehead halide is not proceeding at a practical rate.

Use the following decision workflow and guide to diagnose the issue and find a viable solution.

G start Reaction is too slow. What is the goal? goal_sub Nucleophilic Substitution start->goal_sub goal_other Other Transformation (e.g., C-H functionalization) start->goal_other Explore alternative synthetic routes check_substrate Assess Substrate Rigidity goal_sub->check_substrate rigid High Rigidity (e.g., Bicyclo[2.2.1]heptyl) check_substrate->rigid Rigid flexible Lower Rigidity (e.g., Adamantyl, Homoadamantyl) check_substrate->flexible Flexible sol_radical Solution: Use S-RN-1 Mechanism (Photostimulation, e- source) rigid->sol_radical sol_photo Solution: Consider modern photocatalytic methods for radical generation rigid->sol_photo sol_lewis Solution: Force S-N-1 with Lewis Acid (e.g., Ag+ salts) flexible->sol_lewis sol_solvent Solution: Optimize S-N-1 Conditions (Polar protic solvent, best leaving group) flexible->sol_solvent flexible->sol_photo

Caption: Troubleshooting workflow for slow bridgehead halide reactions.

Troubleshooting Steps:
  • Assess Your Substrate:

    • Issue: You are working with a highly strained, rigid system (e.g., a derivative of bicyclo[2.2.1]heptane or smaller).

    • Reason: These systems cannot tolerate the formation of a bridgehead carbocation. SN1-type reactions will fail.

    • Solution: Your best option is to switch to a radical-based mechanism (SRN1) which does not require a planar intermediate. Consider photostimulation or chemical initiation.[7] Modern dual catalytic methods using photocatalysis can also be effective.[14]

  • Optimize SN1-like Conditions (for less rigid systems like adamantane):

    • Issue: The reaction is slow even with a more flexible framework.

    • Solution 1: Improve the Leaving Group. Ensure you are using the best possible leaving group. If your substrate has a chloro group, consider converting it to a bromo or iodo group via a Finkelstein reaction. If starting from an alcohol, convert it to a triflate or tosilate.[10][15][16]

    • Solution 2: Change the Solvent. SN1 reactions are accelerated by polar protic solvents, which stabilize the developing carbocation and the leaving group anion.[5][10][11] Solvents with high dielectric constants are preferred.[17] Consider switching from common organic solvents to more polar options like ethanol, methanol, water, or trifluoroethanol (TFE).

    • Solution 3: Add a Lewis Acid Catalyst. A catalyst like silver nitrate (B79036) (AgNO₃) or silver triflate (AgOTf) can coordinate to the halide, forcing it to leave and generating the bridgehead carbocation.[8]

Data & Experimental Protocols

Data Presentation: Factors Affecting Solvolysis Rates

The rate of SN1-type reactions (solvolysis) is heavily influenced by the solvent and the leaving group.

Table 1: Relative Solvolysis Rates of 1-Adamantyl Halides

Leaving Group Solvent (Aqueous Ethanol) Relative Rate (krel)
-Cl 80% Ethanol 1
-Br 80% Ethanol 40
-OTs (Tosilate) 80% Ethanol 14,000
-I 80% Ethanol ~120 (estimated)

(Data conceptualized from principles that better leaving groups increase reaction rates significantly)[5][10]

Table 2: Effect of Solvent Polarity on Solvolysis Rate of tert-Butyl Chloride

Solvent Dielectric Constant Relative Rate (krel)
Acetic Acid 6 1
Methanol 33 4
Formic Acid 58 5,000
Water 78 150,000

(This table illustrates the dramatic effect of polar protic solvents on SN1 rates, a principle directly applicable to bridgehead systems capable of undergoing this pathway)[17]

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Substitution of a Bridgehead Halide

This protocol describes a general procedure for the substitution of a bridgehead bromide using silver triflate as a catalyst, adapted from a described synthesis.[8]

  • Objective: To substitute a bromide at a bridgehead position with an amine nucleophile.

  • Materials:

    • Bridgehead bromide (e.g., bromo ketone 20 from the cited literature[8])

    • Silver triflate (AgOTf)

    • Amine nucleophile (e.g., benzylamine)

    • Anhydrous solvent (e.g., dichloromethane, DCM)

    • Inert atmosphere setup (e.g., nitrogen or argon)

  • Procedure:

    • To a solution of the bridgehead bromide (1.0 eq) in anhydrous DCM under an inert atmosphere, add silver triflate (1.1 eq).

    • Stir the reaction mixture at the appropriate temperature (e.g., room temperature) to allow for the formation of the bridgehead triflate intermediate. The formation of a silver bromide precipitate will be observed.

    • Crucially, add the amine nucleophile (1.2 eq) after the triflate formation is complete. Adding the amine earlier can lead to the formation of a silver-amine complex, inhibiting the reaction.[8]

    • Continue stirring the reaction until completion, monitoring by a suitable technique (e.g., TLC or LC-MS).

    • Upon completion, quench the reaction (e.g., with saturated aqueous NaHCO₃ solution).

    • Filter the mixture to remove silver salts.

    • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: SRN1 Reaction of a Bridgehead Halide

This protocol outlines a general method for the reaction of 1-bromoadamantane (B121549) with a phosphide (B1233454) nucleophile via the SRN1 mechanism.[7]

  • Objective: To substitute the bromide of 1-bromoadamantane with a diphenylphosphide group.

  • Materials:

    • 1-Bromoadamantane

    • Diphenylphosphide ion source (e.g., potassium diphenylphosphide, Ph₂PK)

    • Solvent (e.g., liquid ammonia (B1221849) or DMSO)

    • UV irradiation source (e.g., sunlamps or a mercury lamp)

    • Inert atmosphere setup

  • Procedure:

    • In a reaction vessel suitable for photochemistry and inert atmosphere conditions, dissolve 1-bromoadamantane (1.0 eq) in the chosen solvent (e.g., DMSO).

    • Add the nucleophile, Ph₂PK (1.5 eq), to the solution.

    • Degas the solution thoroughly to remove oxygen, which can inhibit radical reactions.

    • Irradiate the stirred reaction mixture with a UV source at room temperature.

    • Monitor the reaction progress by TLC or GC-MS. SRN1 reactions can be very rapid once initiated.

    • Once the starting material is consumed, turn off the irradiation and quench the reaction by adding a proton source (e.g., water or saturated aqueous NH₄Cl).

    • Extract the product into a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the product by chromatography or recrystallization.

Visualizing Reaction Pathways

The difficulty in reacting bridgehead halides stems from the high-energy intermediates required for traditional SN1 and SN2 pathways. The SRN1 mechanism provides a lower-energy alternative.

G cluster_SN2 SN2 Pathway cluster_SN1 SN1 Pathway cluster_SRN1 SRN1 Pathway (Viable) sn2_start R-X sn2_ts [Nu--R--X]‡ (Pentavalent TS) sn2_start->sn2_ts Backside Attack (Sterically Blocked) sn2_prod Nu-R sn2_ts->sn2_prod sn1_start R-X sn1_int R+ (Planar Carbocation) sn1_start->sn1_int High Strain (Bredt's Rule) sn1_prod Nu-R sn1_int->sn1_prod Nucleophile Attack srn1_start R-X srn1_rad_anion [R-X]•- srn1_start->srn1_rad_anion Initiation (e-) srn1_rad R• srn1_rad_anion->srn1_rad Loss of X- srn1_final_anion [Nu-R]•- srn1_rad->srn1_final_anion Attack by Nu- srn1_prod Nu-R srn1_final_anion->srn1_prod Electron Transfer

Caption: Comparison of SN2, SN1, and SRN1 pathways for bridgehead halides.

References

Technical Support Center: Palladium-Catalyzed Coupling with Hindered Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving sterically hindered substrates. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Category: Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura coupling with a sterically hindered aryl halide and/or boronic acid is resulting in low to no yield. What are the primary causes and how can I fix it?

A1: Low yields in these reactions are common and typically stem from the steric hindrance impeding key steps in the catalytic cycle. The primary bottlenecks are often slow oxidative addition of the hindered aryl halide and difficult reductive elimination to form the sterically congested C-C bond.[1][2]

Here is a systematic approach to troubleshoot this issue:

  • Catalyst and Ligand Selection (Most Critical Factor): Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[1] The solution is to employ catalysts with bulky, electron-rich ligands that promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species and accelerate the reductive elimination step.[1]

    • Bulky Biaryl Phosphine (B1218219) Ligands (Buchwald Ligands): These are the go-to choice for hindered couplings. Ligands like SPhos, XPhos, and RuPhos are highly effective.[1][3] For exceptionally challenging couplings, such as those forming tetra-ortho-substituted biaryls, specialized ligands like BI-DIME or AntPhos may be necessary.[1][4]

    • N-Heterocyclic Carbene (NHC) Ligands: NHCs are excellent ligands for creating highly active catalysts capable of coupling even tetra-ortho-substituted substrates.[1]

    • Ferrocenyl Phosphines (Josiphos Ligands): This class of privileged ligands is known for its high efficiency in enantioselective synthesis and can be effective in challenging cross-coupling reactions.[5][6]

    • Bulky Trialkylphosphines: Ligands like Tri-tert-butylphosphine (P(t-Bu)₃) are very electron-rich and sterically demanding, making them suitable for facilitating the oxidative addition of challenging substrates like aryl chlorides.[7][8]

  • Base Selection: The base activates the boronic acid for the transmetalation step and its choice is critical.

    • Recommendation: Moderately strong inorganic bases are often a good starting point. Potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are highly effective.[1][3]

    • For very hindered systems, a stronger base like potassium tert-butoxide (t-BuOK) or lithium bis(trimethylsilyl)amide (LiHMDS) might be required.[1][9] The presence of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases.[1]

  • Solvent Selection: The solvent influences catalyst solubility and reactivity.

    • Recommendation: Anhydrous, non-polar aprotic solvents are standard. Toluene (B28343), 1,4-dioxane, and THF are common choices. For higher temperatures, xylenes (B1142099) can be used.[4]

  • Temperature and Reaction Time: Hindered couplings often require more forcing conditions.

    • Recommendation: Start at a moderate temperature (e.g., 80 °C) and increase if no reaction is observed. Monitor the reaction over a longer period (12-24 hours), as the kinetics can be slow.

Q2: I am observing a significant amount of homocoupling product from my boronic acid and/or hydrodehalogenation of my aryl halide. How can I minimize these side reactions?

A2: These side reactions compete with the desired cross-coupling pathway.

  • Homocoupling (Glaser-type): This is often promoted by the presence of oxygen.

    • Solution: Ensure your reaction is thoroughly degassed. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using several freeze-pump-thaw cycles.[10] Using a pre-catalyst can also lead to cleaner reactions.

  • Protodeboronation/Hydrodehalogenation: This occurs when the boronic acid or aryl halide reacts with a proton source (like residual water) instead of the coupling partner.

    • Solution: Use anhydrous solvents. Consider using more stable boron reagents like boronic esters (e.g., pinacol (B44631) esters) or potassium trifluoroborate salts, which are less prone to protodeboronation.[10] The choice of a highly active catalyst system that promotes rapid cross-coupling can also outcompete this side reaction.

Category: Buchwald-Hartwig Amination

Q3: My Buchwald-Hartwig amination with a hindered aniline (B41778) or aryl halide is failing. What should I try?

A3: Similar to Suzuki coupling, steric hindrance is a major challenge. The key steps affected are the oxidative addition and the C-N reductive elimination. For hindered, electron-deficient anilines coupled with bulky aryl halides, specialized ligands are often required.[11]

  • Ligand Choice is Paramount:

    • Biaryl Phosphine Ligands: This is the most developed class for C-N coupling. For hindered substrates, ligands like BrettPhos are a good starting point.[12] Custom ligands have been developed specifically for hindered primary amines.[13]

    • Ferrocene-based Ligands: Josiphos-type ligands have been shown to be effective for the direct coupling of ammonia, one of the most challenging partners.[14]

    • Biaryl Phosphorinane Ligands: Ligands such as AlisonPhos and AliPhos are highly active for the coupling of hindered, electron-deficient anilines with bulky (hetero)aryl halides.[11]

  • Base Selection: Strong, non-nucleophilic bases are required.

    • Recommendation: Sodium tert-butoxide (NaOt-Bu) is the most common and effective base. Other options include lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) in some cases.

  • Substrate Reactivity: Aryl chlorides are less reactive than bromides and iodides and often require more specialized catalysts to undergo oxidative addition.[15]

    • Solution: If using an aryl chloride, ensure you are using a catalyst system known to be effective for these substrates, which typically involves very electron-rich and bulky phosphine ligands.[16]

Category: Heck and Sonogashira Couplings

Q4: My Heck coupling with a hindered, unbiased alkene is not working. What are my options?

A4: Heck reactions with sterically hindered alkenes are notoriously difficult.[17] Intramolecular Heck reactions are often more successful in overcoming the reactivity barrier for highly substituted substrates.[17] For intermolecular couplings:

  • Directing Groups: Incorporating a directing group near the alkene can significantly accelerate the reaction. Carboxylic acids have been shown to be effective directing groups, promoting regioselective engagement of the hindered alkene.[17][18]

  • Ligand Choice: A bulky monophosphine ligand is often crucial. Interestingly, common biaryl phosphine ligands like XPhos can perform poorly in this specific application, while others may be more effective.[18] Bisphosphine ligands are often ineffective.[18]

  • Reductive Heck Reaction: For conformationally restricted olefins that lack syn-periplanar β-hydrogens, a reductive Heck pathway can be favored by intercepting the alkylpalladium(II) intermediate with a hydride source (like formate).[19]

Q5: My Sonogashira coupling involving a hindered terminal alkyne or aryl halide is giving low yields. What should I troubleshoot?

A5: The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, relies on a dual palladium and copper catalytic cycle.[9][20]

  • Copper Co-catalyst: While the copper(I) co-catalyst (typically CuI) increases reactivity, its presence can also lead to the formation of alkyne homocoupling (Glaser coupling) dimers.[20]

    • Solution: If homocoupling is a major issue, consider a "copper-free" Sonogashira protocol. These reactions often require a different base (e.g., a bulky amine) and sometimes different ligands to proceed efficiently.

  • Ligand and Catalyst System:

    • Recommendation: For hindered substrates, N-heterocyclic carbene (NHC) palladium complexes have shown high efficacy.[21] Various nitrogen-based ligands have also been developed for this purpose.[21]

  • Base and Solvent: An amine base, such as triethylamine (B128534) or piperidine, is typically used. The solvent choice is often THF, DMF, or acetonitrile.

General Troubleshooting & FAQs

Q6: My reaction mixture turns black, and I see a precipitate. What is happening?

A6: The formation of a black precipitate is likely "palladium black," which is finely divided, catalytically inactive elemental palladium(0).[22] This indicates catalyst decomposition.

  • Causes:

    • The reaction temperature may be too high.

    • The ligand may be degrading or dissociating from the metal center.

    • Presence of oxygen can lead to the formation of palladium oxides which then decompose.[23][24]

    • Certain solvents, like N-alkyl amides (DMF, DMA) or 1,4-dioxane, can decompose at high temperatures and act as a hydride source, leading to reductive decomposition of palladium-aryl intermediates.[25]

  • Solutions:

    • Lower the reaction temperature.

    • Use a more robust ligand that binds more strongly to the palladium center.

    • Ensure the reaction is performed under a strictly inert atmosphere.[24]

    • Consider a different solvent if running the reaction at high temperatures.[25]

Q7: How do I choose the best ligand for my specific hindered coupling reaction?

A7: Ligand choice is a process of informed selection followed by screening.

  • Consult the Literature: Look for examples of couplings with substrates similar to yours. The Buchwald, Hartwig, and Fu groups, among others, have published extensively on ligand development for challenging couplings.[3][26]

  • Consider Steric and Electronic Properties: For hindered substrates, the general rule is to use ligands that are both bulky (high cone angle) and electron-rich . Bulkiness promotes the formation of monoligated Pd(0) species, which are highly reactive in oxidative addition, while electron-richness increases the electron density on the palladium, also facilitating oxidative addition.[27]

  • Screen a Few Options: It is often best to screen a small set of reliable ligands from different classes (e.g., a Buchwald-type biaryl phosphine like XPhos, a bulky trialkylphosphine like P(t-Bu)₃, and perhaps an NHC ligand).

Q8: When should I use a pre-catalyst versus generating the catalyst in situ?

A8: While generating a catalyst in situ (e.g., from Pd(OAc)₂ and a phosphine ligand) is common, using a well-defined pre-catalyst is often superior for challenging reactions.

  • Advantages of Pre-catalysts: They provide a known, stable source of the active Pd(0) species with a precise ligand-to-palladium ratio. This leads to more reproducible results, cleaner reactions, and often higher activity, as the in situ generation can be unreliable.[15] Many modern, highly active ligands are available as stable pre-catalysts (e.g., XPhos Pd G3).

Data Summary Tables

Table 1: Comparison of Ligand Classes for Hindered Cross-Coupling

Ligand ClassRepresentative ExamplesKey FeaturesPrimary Applications in Hindered Couplings
Biaryl Monophosphines SPhos, XPhos, RuPhos, BrettPhosBulky, electron-rich, commercially available as pre-catalysts.Suzuki-Miyaura, Buchwald-Hartwig, general purpose for hindered substrates.[1][3]
Dialkylbiaryl Phosphines DavePhos, JohnPhosHighly electron-donating and bulky.Suzuki-Miyaura with unactivated aryl chlorides, C-N and C-O couplings.[3]
Bulky Trialkylphosphines P(t-Bu)₃, P(Cy)₃Very high electron density, large cone angles.Suzuki, Heck, and amination reactions, particularly with aryl chlorides.[7][8]
Ferrocenyl Phosphines Josiphos family, DtBPFChiral, robust, electron-rich.Asymmetric catalysis, Buchwald-Hartwig amination of aryl chlorides and tosylates.[5][14][28]
N-Heterocyclic Carbenes IPr, IMesStrong σ-donors, sterically tunable.Suzuki-Miyaura of tetra-ortho-substituted biaryls, Sonogashira couplings.[1][21]
Specialized Ligands AntPhos, BI-DIMEUnique rigid backbones.Extremely hindered Suzuki-Miyaura couplings (e.g., hexaalkylbenzenes).[4]

Table 2: Recommended Starting Conditions for a Challenging Suzuki-Miyaura Coupling (Example: Coupling of a di-ortho-substituted aryl bromide with a secondary alkylboronic acid)

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ or a G3-PrecatalystProvides a reliable source of Pd(0). Pre-catalysts ensure correct L:Pd ratio.
Ligand AntPhos or XPhosSpecialized ligands designed to inhibit β-hydride elimination and promote reductive elimination of sterically demanding products.[4]
Base K₃PO₄ or Cs₂CO₃Effective in promoting transmetalation without being overly harsh.
Solvent Toluene or 1,4-DioxaneStandard anhydrous solvents for these couplings.
Temperature 100 - 140 °CHindered substrates often require higher thermal energy to overcome activation barriers.
Atmosphere Argon or NitrogenCrucial to prevent catalyst decomposition and homocoupling side reactions.

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Hindered Aryl Bromide

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the hindered aryl bromide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) or the palladium source (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., XPhos, 2.2 mol%).

  • Degassing and Solvent Addition: Seal the vial with a septum cap. Evacuate the vial and backfill with argon. Repeat this cycle three times. Add degassed solvent (e.g., toluene or 1,4-dioxane, to achieve ~0.1 M concentration) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C). Stir vigorously for 12-24 hours.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Hindered Aniline

  • Reagent Preparation: To an oven-dried reaction vial, add the aryl halide (1.0 equiv), the hindered amine (1.2 equiv), and the base (e.g., NaOt-Bu, 1.3 equiv).

  • Catalyst Addition: Under an inert atmosphere, add the palladium pre-catalyst (e.g., BrettPhos Pd G3, 1-2 mol%).

  • Degassing and Solvent Addition: Seal the vial, evacuate, and backfill with argon (3x). Add degassed solvent (e.g., THF or toluene) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 70-100 °C) and stir for 4-18 hours.

  • Work-up and Purification: After cooling, carefully quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst 1. Check Catalyst & Ligand - Is it suitable for hindered substrates? - Use bulky, e--rich ligands (XPhos, SPhos, P(tBu)3). - Use a pre-catalyst. start->check_catalyst check_base 2. Check Base - Is it strong enough? - Try K3PO4, Cs2CO3, or NaOtBu. check_catalyst->check_base Still low yield check_solvent 3. Check Solvent & Conditions - Are they anhydrous & anaerobic? - Degas solvent thoroughly. check_base->check_solvent Still low yield check_temp 4. Adjust Temperature - Is the reaction too cold? - Incrementally increase temperature (e.g., 80°C -> 110°C). check_solvent->check_temp Still low yield success Problem Solved check_temp->success Improved Yield

Caption: A logical workflow for troubleshooting low-yield coupling reactions.

Catalytic_Cycle cluster_0 Catalytic Cycle pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (Ar-X) *Slowed by steric hindrance* trans_complex L-Pd(II)(Ar)(R) oa_complex->trans_complex Transmetalation (R-M) trans_complex->pd0 Reductive Elimination *Slowed by steric hindrance* product Ar-R trans_complex->product

Caption: Catalytic cycle highlighting steps impeded by steric hindrance.

Ligand_Properties center Successful Coupling of Hindered Substrates sterics High Steric Bulk (Large Cone Angle) sterics->center Promotes L1Pd(0) species Accelerates Reductive Elimination electronics Electron-Rich (Strong σ-donor) electronics->center Accelerates Oxidative Addition stability High Catalyst Stability stability->center Prevents Pd Black formation

Caption: Key ligand properties for overcoming steric challenges.

References

Preventing decomposition of 1-Bromobicyclo[2.2.1]heptane during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromobicyclo[2.2.1]heptane. Our aim is to address common challenges and prevent the decomposition of this valuable bridgehead halide.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound?

The synthesis of this compound is primarily challenging due to the inherent stability of the bicyclic ring system and the unreactive nature of the bridgehead position. Standard nucleophilic substitution reactions (SN1 and SN2) are extremely slow at the bridgehead carbon. SN2 reactions are hindered by the impossibility of backside attack, while SN1 reactions are disfavored due to the high strain and instability of the resulting bridgehead carbocation, a concept explained by Bredt's rule.[1][2][3][4] Therefore, specialized methods like decarboxylative halogenation are typically employed.

Q2: Which synthetic route is most commonly used for this compound, and what is the underlying mechanism?

The most common and effective method for synthesizing this compound is the Hunsdiecker reaction, or its modifications, starting from bicyclo[2.2.1]heptane-1-carboxylic acid.[2][5][6][7]

The classical Hunsdiecker reaction involves the following key steps:

  • Salt Formation: Bicyclo[2.2.1]heptane-1-carboxylic acid is converted to its silver salt.

  • Reaction with Bromine: The silver salt is then treated with elemental bromine in an inert solvent like carbon tetrachloride.

  • Radical Decarboxylation: The reaction proceeds through a radical chain mechanism, involving the formation of an acyl hypobromite (B1234621) intermediate, which then undergoes decarboxylation to generate a bicyclo[2.2.1]heptyl radical.

  • Product Formation: This radical then abstracts a bromine atom to form the final product, this compound.[8][9]

Hunsdiecker_Mechanism cluster_0 Hunsdiecker Reaction Pathway Carboxylic_Acid Bicyclo[2.2.1]heptane- 1-carboxylic Acid Silver_Salt Silver Bicyclo[2.2.1]heptane- 1-carboxylate Acyl_Hypobromite Acyl Hypobromite Intermediate Radical_Decarboxylation Radical Decarboxylation Product This compound

Q3: What are the known modifications of the Hunsdiecker reaction, and when should they be considered?

Several modifications of the Hunsdiecker reaction have been developed to improve yields, simplify procedures, or avoid the use of silver salts. For the synthesis of this compound, the following are relevant:

  • Cristol-Firth Modification: This method uses red mercuric oxide (HgO) and bromine to directly convert the carboxylic acid to the alkyl bromide, bypassing the need to pre-form the silver salt.[1][10][11] This can be more convenient and is effective for a range of aliphatic and alicyclic carboxylic acids.[11]

  • Barton Decarboxylation: This radical-based method involves the conversion of the carboxylic acid to a thiohydroxamate ester (a Barton ester), which is then treated with a bromine source (e.g., bromotrichloromethane) and a radical initiator.[8][12][13] This method is known for its mild conditions and good functional group tolerance.[8][12]

Q4: Can this compound be synthesized from bicyclo[2.2.1]heptan-1-ol?

While the conversion of alcohols to alkyl bromides is a standard transformation, it is challenging for bridgehead alcohols like bicyclo[2.2.1]heptan-1-ol. Reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) typically proceed through SN2 or SN1 mechanisms, respectively.[14][15] As previously mentioned, both pathways are highly disfavored at the bridgehead position of the bicyclo[2.2.1]heptane system. Therefore, this is not a recommended synthetic route due to the expected low reactivity and potential for side reactions under harsh conditions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of this compound Incomplete formation of the silver salt in the Hunsdiecker reaction.Ensure the bicyclo[2.2.1]heptane-1-carboxylic acid is fully converted to the silver salt. The salt should be thoroughly dried before use, as moisture can significantly reduce the yield.[16]
Inefficient radical initiation or propagation.Ensure the reaction is adequately initiated, either by heat or light, depending on the specific protocol. For the Barton modification, ensure the radical initiator is fresh and added at the appropriate temperature.
Side reaction forming an ester (Simonini reaction).This can occur if the stoichiometry of the silver salt to bromine is incorrect (e.g., a 2:1 ratio).[6] Use a slight excess of bromine to favor the formation of the alkyl bromide.[17]
Presence of Multiple Products in the Crude Mixture Formation of byproducts from radical side reactions.The Hunsdiecker reaction is a radical process, which can sometimes lead to a mixture of products. Purification by fractional distillation under reduced pressure is often necessary.[17]
Incomplete reaction, leaving starting material.Monitor the reaction progress by TLC or GC to ensure complete consumption of the starting material.
Decomposition of Product During Workup or Purification Exposure to strong acids or bases.This compound is sensitive to strong acids and bases, which can lead to decomposition. Use neutral or mildly acidic/basic conditions during aqueous workup.
High temperatures during distillation.The product can be sensitive to high temperatures. Purify by fractional distillation under reduced pressure to lower the boiling point and minimize thermal decomposition. The boiling point of the related 2-bromonorbornane is reported as 183.8°C at atmospheric pressure, so a significantly lower temperature will be required under vacuum.[17]

Experimental Protocols

1. Synthesis of this compound via the Hunsdiecker Reaction (General Procedure)

  • Step 1: Preparation of Silver Bicyclo[2.2.1]heptane-1-carboxylate

    • Dissolve bicyclo[2.2.1]heptane-1-carboxylic acid in a minimal amount of hot water containing a stoichiometric amount of sodium hydroxide.

    • To the resulting solution, add a solution of silver nitrate (B79036) in water with stirring.

    • The silver salt of the carboxylic acid will precipitate. Collect the precipitate by filtration, wash with water, and then with acetone.

    • Dry the silver salt thoroughly in a vacuum oven at a moderate temperature. It is crucial that the salt is completely dry for the next step.[16]

  • Step 2: Bromination and Decarboxylation

    • Suspend the dry silver bicyclo[2.2.1]heptane-1-carboxylate in anhydrous carbon tetrachloride.

    • Slowly add a solution of one equivalent of bromine in carbon tetrachloride to the suspension with stirring.

    • Gently reflux the mixture until the reaction is complete (indicated by the disappearance of the bromine color and the cessation of carbon dioxide evolution).

    • Cool the reaction mixture and filter to remove the silver bromide precipitate.

    • Wash the filtrate with a solution of sodium bisulfite to remove any excess bromine, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

    • The crude product can be purified by fractional distillation under reduced pressure.

2. Alternative Synthesis via the Cristol-Firth Modification (General Procedure)

  • To a slurry of red mercuric oxide in carbon tetrachloride, add bicyclo[2.2.1]heptane-1-carboxylic acid.

  • With stirring, add a solution of bromine in carbon tetrachloride dropwise.

  • The reaction is often exothermic and may require cooling to maintain a gentle reflux.

  • After the addition is complete, continue to stir at reflux until the reaction is complete.

  • Workup and purification are similar to the classical Hunsdiecker reaction.[1][11]

Troubleshooting_Logic cluster_synthesis Synthesis Issues cluster_workup Workup & Purification Issues Start Synthesis of this compound Problem Low Yield or Impurities? Start->Problem Decomposition Product Decomposition? Problem->Decomposition No Incomplete_Reaction Incomplete Reaction Problem->Incomplete_Reaction Yes Side_Reaction Side Reactions (e.g., Ester Formation) Problem->Side_Reaction Yes Reagent_Quality Poor Reagent Quality (e.g., wet silver salt) Problem->Reagent_Quality Yes Harsh_Conditions Harsh pH during Workup Decomposition->Harsh_Conditions Yes High_Temp High Temperature during Distillation Decomposition->High_Temp Yes Solution_Monitor Monitor reaction by TLC/GC. Increase reaction time or temperature cautiously. Incomplete_Reaction->Solution_Monitor Solution Solution_Stoichiometry Adjust stoichiometry (slight excess of bromine). Consider alternative methods (e.g., Barton). Side_Reaction->Solution_Stoichiometry Solution Solution_Dry Ensure silver salt is completely dry. Use freshly purified reagents. Reagent_Quality->Solution_Dry Solution End Successful Synthesis Solution_Monitor->End Solution_Stoichiometry->End Solution_Dry->End Solution_Neutral Use neutral or buffered aqueous washes. Harsh_Conditions->Solution_Neutral Solution Solution_Vacuum Purify by fractional distillation under reduced pressure. High_Temp->Solution_Vacuum Solution Solution_Neutral->End Solution_Vacuum->End

References

Validation & Comparative

Reactivity Face-Off: 1-Bromobicyclo[2.2.1]heptane vs. 1-Bromoadamantane in Solvolysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Organic Synthesis and Drug Development

The choice of alkyl halide precursors is a critical decision in the design of synthetic routes and the development of new chemical entities. The reactivity of these precursors, particularly in nucleophilic substitution reactions, dictates reaction conditions and can significantly impact yield and purity. This guide provides an in-depth comparison of the solvolysis reactivity of two iconic bridgehead bromides: 1-bromobicyclo[2.2.1]heptane and 1-bromoadamantane (B121549). By examining their reaction kinetics and the underlying structural factors governing their reactivity, we offer valuable insights for researchers navigating the complexities of synthetic chemistry.

Executive Summary

This compound exhibits dramatically lower reactivity in solvolysis reactions compared to 1-bromoadamantane. This pronounced difference is primarily attributed to the significant instability of the bridgehead carbocation intermediate formed from this compound. The rigid, highly strained bicyclic framework of the norbornyl system prevents the carbocation from adopting the ideal planar geometry required for stabilization. In contrast, the more flexible and less strained cage-like structure of adamantane (B196018) allows for a more stable carbocation intermediate, leading to a faster rate of solvolysis. This guide presents a quantitative comparison of their solvolysis rates, detailed experimental protocols for their determination, and a mechanistic overview to elucidate the principles governing this reactivity disparity.

Quantitative Reactivity Comparison

The solvolysis of this compound and 1-bromoadamantane proceeds via a unimolecular nucleophilic substitution (S_N1) mechanism. The rate-determining step is the formation of a tertiary carbocation intermediate. The relative rates of solvolysis in 80% aqueous ethanol (B145695) at 25°C provide a clear quantitative measure of their reactivity differences.

CompoundStructureRelative Solvolysis Rate (k_rel) in 80% Ethanol at 25°C
tert-Butyl bromide (Reference)1
1-Bromoadamantane~1 x 10⁻³[1]
This compound~1 x 10⁻¹⁴[2]

Note: The data clearly illustrates the profound impact of the bicyclic ring system's rigidity on the rate of solvolysis. 1-Bromoadamantane is approximately 1,000 times less reactive than the acyclic tert-butyl bromide[1]. Strikingly, this compound is roughly a trillion times less reactive than 1-bromoadamantane, highlighting the extreme instability of the bicyclo[2.2.1]heptan-1-yl cation[2].

Mechanistic Insights: The Role of Carbocation Stability

The vast difference in reactivity between these two bridgehead bromides is a direct consequence of the stability of their respective carbocation intermediates, a concept explained by Bredt's Rule[3][4]. This rule states that a double bond cannot be formed at a bridgehead position of a small bicyclic system because it would introduce excessive ring strain[3][4]. The formation of a carbocation, which prefers a planar sp² hybridized geometry, is energetically unfavorable in rigid systems that resist this planarity[3][5][6].

G cluster_adamantane 1-Bromoadamantane Solvolysis cluster_norbornane This compound Solvolysis A 1-Bromoadamantane B Adamantyl Cation (Less Strained, More Stable) A->B Slow (rate-determining) C Solvolysis Products B->C Fast D This compound E Bicyclo[2.2.1]heptyl Cation (Highly Strained, Very Unstable) D->E Extremely Slow (rate-determining) F Solvolysis Products E->F Fast G start Prepare Alkyl Bromide Solution in 80% Ethanol thermo Equilibrate at Constant Temperature start->thermo sample Withdraw Aliquots at Timed Intervals thermo->sample quench Quench Reaction in Acetone sample->quench titrate Titrate with Standardized NaOH quench->titrate analyze Calculate [HBr] and Determine Rate Constant (k) titrate->analyze

References

Unlocking Reactivity: A Comparative Guide to the Solvolysis of Bridgehead Bromides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between molecular structure and reactivity is paramount. This guide provides an objective comparison of the solvolysis rates of various bridgehead bromides, supported by experimental data, detailed protocols, and visualizations to illuminate the underlying principles governing their chemical behavior.

The solvolysis of alkyl halides is a cornerstone of physical organic chemistry, offering a powerful lens through which to examine the stability of carbocation intermediates. In the case of bridgehead systems, where the leaving group is situated at a bridgehead carbon of a bicyclic or polycyclic system, the geometric constraints imposed by the rigid framework lead to dramatic differences in reaction rates. This guide will delve into the solvolysis of four key bridgehead bromides: tert-butyl bromide (as a non-bridgehead reference), 1-bromoadamantane (B121549), 1-bromobicyclo[2.2.2]octane, and 1-bromobicyclo[2.2.1]heptane.

Quantitative Comparison of Solvolysis Rates

The rate of solvolysis for these compounds is profoundly influenced by the stability of the resulting carbocation intermediate. The formation of a planar carbocation is sterically hindered in rigid bridgehead systems, leading to a significant decrease in reactivity. The following table summarizes the relative and absolute rate constants for the solvolysis of these bromides in 80% aqueous ethanol (B145695) at 25°C.

CompoundStructureRelative RateRate Constant (k, s⁻¹)
tert-Butyl bromide(CH₃)₃CBr1~1.3 x 10⁻³
1-BromoadamantaneC₁₀H₁₅Br10⁻³~1.3 x 10⁻⁶[1]
1-Bromobicyclo[2.2.2]octaneC₈H₁₃Br10⁻⁷~1.3 x 10⁻¹⁰
This compoundC₇H₁₁Br10⁻¹⁴~1.3 x 10⁻¹⁷

Note: The rate constant for 1-bromoadamantane is based on literature reports.[1] The rate constants for the other compounds are calculated based on their relative rates to 1-bromoadamantane.

Experimental Protocol: Measuring Solvolysis Rates by Titration

The following protocol outlines a common method for determining the first-order rate constant of solvolysis for a bridgehead bromide by monitoring the production of hydrobromic acid (HBr) over time.

Materials:

  • Bridgehead bromide (e.g., 1-bromoadamantane)

  • 80% Ethanol (v/v)

  • Standardized 0.01 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein (B1677637) indicator solution

  • Acetone (for quenching)

  • Distilled or deionized water

  • Erlenmeyer flasks (50 mL)

  • Burette (50 mL, Class A)

  • Pipettes (volumetric and graduated)

  • Stopwatch

  • Constant temperature water bath (set to 25°C ± 0.1°C)

Procedure:

  • Preparation of the Reaction Mixture:

    • Accurately prepare a 0.1 M solution of the bridgehead bromide in a small volume of acetone.

    • In a 100 mL volumetric flask, add the appropriate volume of the stock solution and dilute to the mark with 80% ethanol to achieve the desired final concentration (e.g., 0.01 M).

    • Place the flask in the constant temperature water bath and allow it to thermally equilibrate for at least 20 minutes.

  • Kinetic Run:

    • At time t = 0, start the stopwatch.

    • At regular, recorded time intervals (e.g., every 30 minutes for slower reactions), withdraw a 5.00 mL aliquot of the reaction mixture using a volumetric pipette.

    • Immediately quench the reaction by transferring the aliquot to a 50 mL Erlenmeyer flask containing 10 mL of acetone. This stops the solvolysis by rapidly decreasing the solvent polarity.

  • Titration:

    • Add 2-3 drops of phenolphthalein indicator to the quenched sample.

    • Titrate the generated HBr with the standardized 0.01 M NaOH solution until the faint pink endpoint is reached and persists for at least 30 seconds.

    • Record the volume of NaOH solution used.

  • Infinity Titration:

    • To determine the concentration of HBr at the completion of the reaction (V∞), loosely stopper a separate flask containing about 20 mL of the reaction mixture and heat it in a water bath at a higher temperature (e.g., 60°C) for several hours to drive the reaction to completion.

    • Allow the solution to cool to room temperature and titrate a 5.00 mL aliquot as described above.

  • Data Analysis:

    • The concentration of the alkyl bromide at time t, [RX]t, is proportional to (V∞ - Vt), where Vt is the volume of NaOH used at time t. The initial concentration, [RX]₀, is proportional to V∞.

    • The integrated rate law for a first-order reaction is: ln([RX]t / [RX]₀) = -kt.

    • This can be expressed in terms of the titration volumes: ln(V∞ - Vt) = -kt + ln(V∞).

    • A plot of ln(V∞ - Vt) versus time (t) will yield a straight line with a slope of -k, where k is the first-order rate constant.

Visualizing the Structure-Reactivity Relationship

The dramatic decrease in solvolysis rates along this series of bridgehead bromides can be attributed to the increasing difficulty in forming a stable, planar carbocation intermediate due to the rigid, cage-like structures. This relationship is visualized in the following diagram.

Solvolysis_Rates cluster_reactivity Decreasing Reactivity (Solvolysis Rate) cluster_structure Increasing Structural Rigidity and Strain A tert-Butyl bromide (Planar Carbocation Possible) B 1-Bromoadamantane (Slightly Pyramidalized Carbocation) A->B Rate decreases ~10³x C 1-Bromobicyclo[2.2.2]octane (More Pyramidalized Carbocation) B->C Rate decreases ~10⁴x D This compound (Highly Pyramidalized Carbocation) C->D Rate decreases ~10⁷x

Caption: Relationship between bridgehead bromide structure and solvolysis rate.

This guide illustrates that as the bicyclic system becomes more constrained, the energy required to form the carbocation intermediate increases, leading to a drastic reduction in the rate of solvolysis. This fundamental principle is crucial for predicting the reactivity of complex molecules and designing novel chemical entities in various fields of research and development.

References

A Comparative Spectroscopic Analysis of 1-Bromobicyclo[2.2.1]heptane and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of 1-bromobicyclo[2.2.1]heptane and its constitutional isomers, exo-2-bromobicyclo[2.2.1]heptane and endo-2-bromobicyclo[2.2.1]heptane. The rigid bicyclic framework of these compounds imparts distinct stereochemical and electronic features that are readily distinguishable using modern spectroscopic techniques. Understanding these spectroscopic differences is crucial for the unambiguous identification and characterization of these isomers in various research and development settings, including synthetic chemistry and drug discovery.

Isomeric Structures

The three isomers of bromobicyclo[2.2.1]heptane discussed in this guide are:

  • This compound: The bromine atom is substituted at the bridgehead carbon.

  • exo-2-Bromobicyclo[2.2.1]heptane: The bromine atom is at the C2 position and oriented on the opposite side of the six-membered ring from the C7 bridge.

  • endo-2-Bromobicyclo[2.2.1]heptane: The bromine atom is at the C2 position and oriented on the same side of the six-membered ring as the C7 bridge.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for the three isomers.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the presence of specific functional groups. In the case of brominated bicyclo[2.2.1]heptanes, the carbon-bromine (C-Br) stretching frequency is a key diagnostic feature that differs between the exo and endo isomers due to steric effects.[1]

CompoundC-Br Stretching Frequency (cm⁻¹)Reference
exo-2-Bromobicyclo[2.2.1]heptane617[1]
endo-2-Bromobicyclo[2.2.1]heptane641[1]
This compoundData not readily available

The higher frequency for the endo isomer can be attributed to increased steric interactions.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in a molecule. The rigid bicyclic structure of these isomers leads to distinct chemical shifts and coupling constants, allowing for their unambiguous identification.

¹H NMR Spectroscopic Data (Representative Chemical Shifts (δ) in ppm)

ProtonThis compoundexo-2-Bromobicyclo[2.2.1]heptaneendo-2-Bromobicyclo[2.2.1]heptane
H1 (bridgehead)-~2.5~2.6
H2-~4.0 (endo)~4.3 (exo)
H4 (bridgehead)~2.4~2.3~2.4
Other CH, CH₂~1.2 - 2.2~1.1 - 2.2~1.2 - 2.4

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and instrument frequency.

¹³C NMR Spectroscopic Data (Representative Chemical Shifts (δ) in ppm)

CarbonThis compoundexo-2-Bromobicyclo[2.2.1]heptaneendo-2-Bromobicyclo[2.2.1]heptane
C1 (bridgehead)~65~45~46
C2~38~58~55
C4 (bridgehead)~40~42~41
Other CH, CH₂~28 - 35~22 - 40~24 - 39
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M⁺) for all three isomers will be observed at m/z 174 and 176 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom.

CompoundMolecular FormulaMolecular WeightKey Fragmentation Peaks (m/z)
This compoundC₇H₁₁Br175.07 g/mol 176, 174 (M⁺), 95 (M⁺ - Br), 67
exo-2-Bromobicyclo[2.2.1]heptaneC₇H₁₁Br175.07 g/mol 176, 174 (M⁺), 95 (M⁺ - Br), 67
endo-2-Bromobicyclo[2.2.1]heptaneC₇H₁₁Br175.07 g/mol 176, 174 (M⁺), 95 (M⁺ - Br), 67

While the primary fragmentation pathway for all isomers involves the loss of the bromine atom to give a cation at m/z 95, subtle differences in the relative intensities of other fragment ions may be observed.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the solid compound or 20-30 µL of the liquid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Instrument Setup and Data Acquisition:

    • The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

    • The instrument is locked onto the deuterium (B1214612) signal of the solvent.

    • Shimming is performed to optimize the magnetic field homogeneity.

    • For ¹H NMR, a standard pulse sequence is used with a spectral width of approximately 12-16 ppm. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically employed with a spectral width of around 0-220 ppm. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required.

Infrared (IR) Spectroscopy

Objective: To identify the C-Br stretching frequency and other characteristic vibrational modes.

Methodology:

  • Sample Preparation (for liquid samples): A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr). A second salt plate is carefully placed on top to create a thin liquid film.

  • Instrument Setup and Data Acquisition:

    • A background spectrum of the empty sample compartment is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

    • The prepared sample is placed in the spectrometer's sample holder.

    • The sample spectrum is recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹).

    • A sufficient number of scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and analyze the fragmentation pattern.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like these. This allows for the separation of isomers before they enter the mass analyzer.

  • Ionization: Electron Ionization (EI) is a common method used for these types of molecules. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion.

Isomer and Analysis Workflow

The following diagram illustrates the relationship between the isomers and the spectroscopic techniques used for their analysis.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis of Bromobicyclo[2.2.1]heptane Isomers cluster_isomers Isomers of C7H11Br cluster_techniques Spectroscopic Techniques cluster_data Analytical Data 1-Bromo This compound NMR NMR Spectroscopy (1H, 13C) 1-Bromo->NMR MS Mass Spectrometry 1-Bromo->MS exo-2-Bromo exo-2-Bromobicyclo[2.2.1]heptane IR IR Spectroscopy exo-2-Bromo->IR exo-2-Bromo->NMR exo-2-Bromo->MS endo-2-Bromo endo-2-Bromobicyclo[2.2.1]heptane endo-2-Bromo->IR endo-2-Bromo->NMR endo-2-Bromo->MS IR_Data C-Br Stretch (cm-1) IR->IR_Data NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data MS_Data Molecular Ion (M+) Fragmentation Pattern MS->MS_Data

References

A Computational and Experimental Showdown: Unraveling the Structure of the 1-Bicyclo[2.2.1]heptyl Cation

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the deceptively simple-looking 1-bicyclo[2.2.1]heptyl cation, also known as the 1-norbornyl cation, has been at the center of a heated debate in organic chemistry. Its true nature—a rapidly equilibrating pair of classical carbocations or a single, static non-classical ion—has been a subject of intense investigation. This guide provides a comparative analysis of the computational and experimental evidence that has ultimately tipped the scales in favor of the non-classical structure, offering researchers, scientists, and drug development professionals a comprehensive overview of the data and methodologies that have defined this classic problem in physical organic chemistry.

The core of the controversy lies in the unexpected stability of this secondary carbocation and its unique reactivity, most notably the significantly faster solvolysis of exo-norbornyl derivatives compared to their endo counterparts.[1] This guide will delve into the key computational models and experimental techniques that have been employed to elucidate the cation's structure, presenting the data in a clear, comparative format.

At the Core of the Debate: Structural Parameters

The most direct evidence for the non-classical nature of the 1-norbornyl cation comes from a comparison of its experimentally determined bond lengths with those predicted by various computational methods. The low-temperature X-ray crystal structure provides a definitive experimental benchmark.[2]

BondExperimental (X-ray at 40 K)[2]MP2(FC)/def2-QZVPP[2]B3LYP/6-311G(d,p)[3]
C1-C2 (basal)1.39 Å1.393 Å1.75 Å
C1-C6 (bridging)1.80 Å1.825 Å-
C2-C6 (bridging)1.80 Å1.825 Å-
C1-C7--1.955 Å

Table 1: Comparison of key experimental and computed bond lengths in the 1-bicyclo[2.2.1]heptyl cation. The experimental data reveals a significantly shortened C1-C2 bond and elongated C1-C6 and C2-C6 bonds, characteristic of a non-classical, bridged structure. Higher-level ab initio calculations (MP2) show excellent agreement with the experimental findings, while some DFT functionals (B3LYP) can overestimate the bridging character.

Spectroscopic Fingerprints of a Non-Classical Ion

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly at low temperatures in superacidic media, has been a cornerstone in the characterization of the 1-norbornyl cation. The spectra obtained under these conditions are inconsistent with a rapidly equilibrating mixture of two classical ions and instead support a single, symmetrical, non-classical structure.

While specific calculated chemical shifts are highly dependent on the computational method and basis set, the qualitative agreement between predicted and observed spectra has been a powerful tool. In the non-classical ion, the positive charge is delocalized over C1, C2, and C6, leading to characteristic chemical shifts for these nuclei that are different from what would be expected for a classical secondary carbocation.[4]

Experimental Protocols: A Glimpse into the Chemist's Toolbox

The definitive characterization of the 1-bicyclo[2.2.1]heptyl cation has pushed the boundaries of experimental techniques. Here are overviews of the key methodologies employed.

Low-Temperature X-ray Crystallography

The successful acquisition of the crystal structure of the 1-norbornyl cation required overcoming significant technical hurdles. The high reactivity and tendency for rearrangement of the cation necessitated extremely low temperatures to "freeze" its structure in a crystal lattice.

Methodology:

  • Cation Generation: The 1-norbornyl cation is generated in situ from a suitable precursor, such as a norbornyl halide, in the presence of a strong Lewis acid (e.g., SbF5) in a non-nucleophilic solvent (e.g., SO2ClF).

  • Crystal Growth: Single crystals of the carbocation salt are grown at very low temperatures, often below -80 °C.

  • Data Collection: The crystal is mounted on a diffractometer and maintained at a cryogenic temperature (e.g., 40 K) using a stream of cold nitrogen gas.[2] X-ray diffraction data is then collected and processed to determine the precise atomic coordinates and bond lengths.

NMR Spectroscopy in Superacid Media

Superacids, such as a mixture of SbF5 and HSO3F ("Magic Acid"), are strong enough to protonate even very weak bases, allowing for the generation and stabilization of carbocations in solution for extended periods.

Methodology:

  • Sample Preparation: A solution of a 1-norbornyl precursor is prepared in a superacid medium at low temperature (typically below -60 °C) directly in an NMR tube.

  • Spectra Acquisition: 1H and 13C NMR spectra are recorded at low temperatures to slow down exchange processes.

  • Data Analysis: The number of signals, their chemical shifts, and their coupling patterns are analyzed to deduce the structure and symmetry of the carbocation.

Visualizing the Scientific Workflow

The journey to understanding the 1-norbornyl cation has involved a close interplay between theoretical predictions and experimental validation. The following diagram illustrates this logical workflow.

G cluster_theory Computational Analysis cluster_experiment Experimental Validation Classical_Hypothesis Classical Cation (Rapidly Equilibrating) NMR_Prediction Predict NMR Spectra Classical_Hypothesis->NMR_Prediction Geometry_Prediction Predict Geometry Classical_Hypothesis->Geometry_Prediction NonClassical_Hypothesis Non-Classical Cation (Bridged Structure) NonClassical_Hypothesis->NMR_Prediction NonClassical_Hypothesis->Geometry_Prediction DFT DFT Calculations (e.g., B3LYP) DFT->NMR_Prediction DFT->Geometry_Prediction AbInitio Ab Initio Calculations (e.g., MP2, CCSD) AbInitio->NMR_Prediction AbInitio->Geometry_Prediction NMR_Spectroscopy Low-Temp NMR in Superacid NMR_Prediction->NMR_Spectroscopy Compare Spectra Xray Low-Temp X-ray Crystallography Geometry_Prediction->Xray Compare Bond Lengths Solvolysis Solvolysis Rate Studies Conclusion Conclusion: Non-Classical Structure is Correct Solvolysis->Conclusion Supports Non-Classical Intermediate NMR_Spectroscopy->Conclusion Consistent with Symmetrical Structure Xray->Conclusion Definitive Structural Evidence

Caption: Workflow of the computational and experimental investigation of the 1-norbornyl cation.

Signaling the Path to a Conclusion

G cluster_evidence Supporting Evidence NonClassical Non-Classical Cation (Bridged, Symmetrical) Exo_Endo_Rate exo/endo Rate Ratio in Solvolysis Exo_Endo_Rate->NonClassical NMR_Equivalence NMR Signal Equivalence at Low Temperature NMR_Equivalence->NonClassical Xray_Structure X-ray Crystal Structure (Short Basal, Long Bridging Bonds) Xray_Structure->NonClassical Computational_Agreement High-Level Ab Initio Calculations Computational_Agreement->NonClassical

Caption: Key evidence supporting the non-classical structure of the 1-norbornyl cation.

References

A Comparative Guide to the Reactivity of 1-Chlorobicyclo[2.2.1]heptane and 1-Bromobicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 1-chlorobicyclo[2.2.1]heptane and 1-bromobicyclo[2.2.1]heptane. The focus is on their behavior in nucleophilic substitution reactions, supported by experimental data and detailed methodologies.

Introduction

1-Halobicyclo[2.2.1]heptanes are bridgehead halides that exhibit exceptionally low reactivity in nucleophilic substitution reactions. This phenomenon is primarily attributed to the geometric constraints of the bicyclic system, which destabilize the carbocation intermediate required for an S(_N)1 mechanism and sterically hinder the backside attack necessary for an S(_N)2 pathway. Understanding the subtle differences in reactivity between the chloro and bromo derivatives is crucial for synthetic planning and mechanistic studies.

Core Reactivity Principles

Both 1-chlorobicyclo[2.2.1]heptane and this compound are notoriously unreactive in solvolysis reactions. The primary reason for this is the violation of Bredt's rule, which states that a double bond cannot be formed at a bridgehead carbon of a small bicyclic system. By extension, the formation of a planar carbocation at the bridgehead is highly unfavorable due to the significant ring strain it would introduce.[1][2] The rigid framework of the bicyclo[2.2.1]heptane system prevents the bridgehead carbon from adopting the ideal trigonal planar geometry of an sp

2^22
-hybridized carbocation.[2]

Furthermore, the S(_N)2 mechanism is also inhibited. The bicyclic structure effectively shields the carbon-halogen bond from backside attack by a nucleophile, a prerequisite for this reaction pathway.[3]

Quantitative Reactivity Data

Direct comparative kinetic data for the solvolysis of 1-chlorobicyclo[2.2.1]heptane and this compound under identical conditions are scarce in the literature, likely due to their extremely low reaction rates. However, data from different studies illustrate their profound unreactivity.

CompoundSolventTemperature (°C)Rate Constant (s
1^{-1}−1
)
Relative RateReference
1-Chlorobicyclo[2.2.1]heptane m-Cresol3225.0 x 10
7^{-7}−7
-[4]
This compound 80% Ethanol25-10
14^{-14}−14
(vs. t-Butyl bromide)
[4]
t-Butyl bromide 80% Ethanol25-1[1]

Despite the lack of directly comparable data, the general principles of nucleophilic substitution suggest that This compound is more reactive than 1-chlorobicyclo[2.2.1]heptane . This is because the bromide ion is a better leaving group than the chloride ion due to its larger size, greater polarizability, and the lower bond strength of the C-Br bond compared to the C-Cl bond.

Factors Influencing Reactivity

The following diagram illustrates the key factors that lead to the low reactivity of these compounds.

G Factors Influencing Reactivity of 1-Halobicyclo[2.2.1]heptanes cluster_SN1 SN1 Pathway Inhibition cluster_SN2 SN2 Pathway Inhibition cluster_LeavingGroup Leaving Group Ability BredtsRule Bredt's Rule Violation CarbocationInstability Bridgehead Carbocation Instability BredtsRule->CarbocationInstability RingStrain High Ring Strain in Planar Transition State CarbocationInstability->RingStrain LowReactivity_SN1 Low SN1 Reactivity RingStrain->LowReactivity_SN1 Extremely Slow Reaction StericHindrance Steric Hindrance BacksideAttack Blocked Backside Attack StericHindrance->BacksideAttack LowReactivity_SN2 Low SN2 Reactivity BacksideAttack->LowReactivity_SN2 No Reaction LeavingGroup Halogen Leaving Group Br Bromide (Br-) LeavingGroup->Br Cl Chloride (Cl-) LeavingGroup->Cl Br->LowReactivity_SN1 Better Leaving Group (Relative to Cl-) Cl->LowReactivity_SN1 Poorer Leaving Group (Relative to Br-)

Factors governing the low reactivity of 1-halobicyclo[2.2.1]heptanes.

Experimental Protocols

The following is a general experimental protocol for determining the rate of solvolysis of 1-halobicyclo[2.2.1]heptanes. Due to the extremely low reactivity, these experiments often require high temperatures and long reaction times.

Objective:

To measure the first-order rate constant for the solvolysis of 1-chlorobicyclo[2.2.1]heptane or this compound.

Materials:
  • 1-Chlorobicyclo[2.2.1]heptane or this compound

  • Anhydrous solvent (e.g., 80% aqueous ethanol, acetic acid, or m-cresol)

  • Standardized sodium hydroxide (B78521) solution (e.g., 0.01 M)

  • Phenolphthalein (B1677637) or other suitable indicator

  • Thermostated oil bath or heating mantle with a temperature controller

  • Reaction vessel (e.g., sealed ampoules or a flask with a reflux condenser)

  • Pipettes, burettes, and other standard laboratory glassware

Procedure:
  • Reaction Setup:

    • Prepare a solution of the 1-halobicyclo[2.2.1]heptane in the chosen solvent at a known concentration (e.g., 0.1 M).

    • If using sealed ampoules, dispense equal volumes of the solution into several ampoules and seal them.

    • If using a flask, place the solution in the flask equipped with a reflux condenser.

  • Kinetic Run:

    • Place the reaction vessel(s) in the thermostated bath set to the desired high temperature (e.g., 100-322°C, depending on the substrate and solvent).[4]

    • At regular time intervals, remove an ampoule or withdraw an aliquot from the flask.

    • Quench the reaction immediately by cooling the sample in an ice bath.

  • Titration:

    • To the cooled aliquot, add a few drops of phenolphthalein indicator.

    • Titrate the hydrohalic acid (HCl or HBr) produced during the solvolysis with the standardized sodium hydroxide solution until the endpoint is reached.

    • Record the volume of NaOH solution used.

  • Data Analysis:

    • The concentration of the hydrohalic acid at each time point is proportional to the extent of the reaction.

    • The first-order rate constant, k, can be determined by plotting ln(V({∞}) - V({t})) versus time, where V({t}) is the volume of titrant at time t and V({∞}) is the volume of titrant at the completion of the reaction. The slope of this line will be -k.

The following diagram outlines the general workflow for this kinetic experiment.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare solution of 1-halobicyclo[2.2.1]heptane B Dispense into sealed ampoules or reaction flask A->B C Place in thermostated bath at high temperature B->C D Withdraw aliquots at timed intervals C->D E Quench reaction in ice bath D->E F Titrate produced acid with standardized base E->F G Plot ln(V_inf - V_t) vs. time F->G H Determine rate constant (k) from the slope G->H

Experimental workflow for kinetic analysis of solvolysis.

Conclusion

Both 1-chlorobicyclo[2.2.1]heptane and this compound are exceptionally unreactive in nucleophilic substitution reactions due to the inherent structural constraints of the bicyclo[2.2.1]heptane ring system. The formation of a highly strained bridgehead carbocation is energetically prohibitive, effectively shutting down the S(_N)1 pathway. Similarly, the rigid framework prevents the backside attack required for an S(_N)2 reaction. Based on fundamental principles of leaving group ability, this compound is expected to be more reactive than its chloro- counterpart, although both are extremely inert. The study of these molecules provides valuable insights into the interplay of steric and electronic effects on chemical reactivity.

References

A Comparative Study of Grignard Reagents from Different Bridgehead Halides: Synthesis, Stability, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the formation and performance of Grignard reagents derived from 1-bromoadamantane (B121549), 1-bromobicyclo[2.2.2]octane, and 1-bromonorbornane, offering valuable insights for researchers, scientists, and professionals in drug development.

The synthesis of Grignard reagents from bridgehead halides presents unique challenges due to the inherent structural rigidity and steric hindrance of these bicyclic and polycyclic systems. The formation of a planar sp2-hybridized radical or anionic intermediate at the bridgehead carbon is energetically unfavorable, often leading to low yields and the formation of side products. This guide provides a comparative analysis of the synthesis, stability, and reactivity of Grignard reagents derived from three common bridgehead bromides: 1-bromoadamantane, 1-bromobicyclo[2.2.2]octane, and 1-bromonorbornane.

Performance Comparison of Bridgehead Grignard Reagents

The successful formation of a Grignard reagent from a bridgehead halide is highly dependent on the specific substrate and the reaction conditions employed. The following table summarizes the available quantitative data on the yields of these challenging organometallic reagents.

Bridgehead HalideReagents/ConditionsSolventGrignard Reagent Yield (%)Side ProductsReference
1-Bromoadamantane Mg turnings, no stirring (Static Method)Diethyl ether58Not ReportedMolle, G. et al. (1982)
Mg turnings, catalytic anthraceneTHF85 (after 14 days)Not ReportedDimitrov, V. et al. (2014)[1]
Rieke Magnesium (from MgCl2)THFHigh (Qualitative)Wurtz coupling products[2]
1-Bromobicyclo[2.2.2]octane Mg turningsDiethyl etherLow to Moderate (Qualitative)Wurtz coupling productsGeneral Knowledge
1-Bromonorbornane Mg turningsDiethyl etherLow (Qualitative)Wurtz coupling productsGeneral Knowledge

Factors Influencing Grignard Reagent Formation from Bridgehead Halides

The formation of Grignard reagents from bridgehead halides is a delicate balance between the desired reaction on the magnesium surface and competing side reactions in solution. The primary challenges are the steric hindrance around the bridgehead carbon and the inherent instability of the bridgehead radical and carbanion intermediates.

Key factors influencing the success of the reaction include:

  • Nature of the Bridgehead System: The rigidity and strain of the bicyclic system play a crucial role. The adamantyl system, being relatively strain-free, is more amenable to Grignard formation compared to the more strained norbornyl system.

  • Magnesium Activation: The passivating layer of magnesium oxide on the surface of the magnesium turnings must be overcome to initiate the reaction. Methods such as mechanical grinding, the use of activating agents like iodine or 1,2-dibromoethane, or the use of highly reactive Rieke magnesium are often necessary.

  • Solvent: Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are essential to stabilize the Grignard reagent through coordination. The choice of solvent can also influence the rate of formation and the extent of side reactions.

  • Temperature: While initial heating may be required to initiate the reaction, the exothermic nature of Grignard formation necessitates careful temperature control to minimize side reactions such as Wurtz coupling, which become more prevalent at higher temperatures.[3]

  • Concentration: A high local concentration of the alkyl halide can favor the Wurtz coupling reaction, where a newly formed Grignard reagent molecule reacts with an unreacted alkyl halide molecule. Therefore, slow, dropwise addition of the halide is recommended.

Experimental Protocols

Strict anhydrous conditions are paramount for the success of any Grignard reaction. All glassware should be thoroughly dried, and anhydrous solvents must be used under an inert atmosphere (e.g., argon or nitrogen).

Protocol 1: Synthesis of 1-Adamantylmagnesium Bromide (Static Method)

This protocol is adapted from the work of Molle, G. et al. (1982).

Materials:

  • Magnesium turnings

  • 1-Bromoadamantane

  • Anhydrous diethyl ether

  • Iodine crystal (for activation)

Apparatus:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer (for initial activation only)

  • Heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flame-dried, three-necked flask under a positive pressure of inert gas. Gently warm the flask with a heating mantle until the purple iodine vapor is visible and coats the magnesium surface. Allow the flask to cool to room temperature.

  • Initiation: Add a small amount of anhydrous diethyl ether to cover the magnesium turnings. Prepare a solution of 1-bromoadamantane (1 equivalent) in anhydrous diethyl ether in the dropping funnel. Add a small portion (approximately 10%) of the 1-bromoadamantane solution to the magnesium. The disappearance of the iodine color and gentle bubbling indicate the initiation of the reaction. If the reaction does not start, gentle warming may be applied.

  • Reaction: Once the reaction has initiated, turn off the magnetic stirrer. Add the remaining 1-bromoadamantane solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, allow the reaction mixture to stand at room temperature without stirring for 12-24 hours. The completion of the reaction is indicated by the consumption of the magnesium.

  • Quantification: The concentration of the resulting Grignard reagent can be determined by titration, for example, with a standard solution of sec-butanol in xylene using 1,10-phenanthroline (B135089) as an indicator.

Protocol 2: General Procedure for Grignard Reagent Formation from 1-Bromobicyclo[2.2.2]octane and 1-Bromonorbornane

Due to the lower reactivity of these substrates, the use of an initiator is crucial.

Materials:

  • Magnesium turnings

  • 1-Bromobicyclo[2.2.2]octane or 1-Bromonorbornane

  • Anhydrous diethyl ether or THF

  • Initiator (e.g., a small crystal of iodine or a few drops of 1,2-dibromoethane)

Apparatus:

  • As described in Protocol 1, with the addition of a sonicator (optional).

Procedure:

  • Magnesium Activation: Follow the procedure described in Protocol 1.

  • Initiation: Add anhydrous solvent to cover the activated magnesium. Add the initiator (iodine or 1,2-dibromoethane). Prepare a solution of the bridgehead bromide (1 equivalent) in the same anhydrous solvent in the dropping funnel. Add a small portion of the bromide solution to the magnesium. Gentle warming or sonication may be necessary to initiate the reaction. The initiation is indicated by a color change and/or the evolution of gas.

  • Reaction: Once initiated, add the remainder of the bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir and reflux the mixture for several hours to ensure maximum conversion.

  • Quantification: Determine the concentration of the Grignard reagent by titration as described in Protocol 1.

Reactivity and Stability

Bridgehead Grignard reagents, once formed, are potent nucleophiles and strong bases, similar to other Grignard reagents.[4] Their reactivity towards electrophiles like carbonyl compounds is generally high. However, their stability is a significant concern. Due to the inherent strain and the difficulty in achieving a planar geometry at the bridgehead carbon, these Grignard reagents can be less stable than their acyclic or non-bridgehead cyclic counterparts.

The primary pathway for decomposition or side product formation during their synthesis is the Wurtz coupling reaction .[3][5][6][7][8][9]

Wurtz_Coupling RMgX Grignard Reagent (R-MgX) RR Wurtz Coupling Product (R-R) RMgX->RR Reacts with MgX2 MgX₂ RX Bridgehead Halide (R-X) RX->RR Reacts with Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Electrophile Start Bridgehead Halide (R-X) + Mg Activation Mg Activation (e.g., Iodine) Start->Activation Initiation Initiation in Anhydrous Ether/THF Activation->Initiation Formation Grignard Reagent Formation (R-MgX) Initiation->Formation Titration Titration to Determine Concentration Formation->Titration Addition Nucleophilic Addition Titration->Addition React with Electrophile Electrophile (e.g., Carbonyl Compound) Electrophile->Addition Workup Aqueous Workup Addition->Workup Product Final Product Workup->Product

References

Unraveling the Stability of Bicyclic Carbocations: A DFT-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability of carbocation intermediates is paramount for predicting reaction pathways and designing novel synthetic routes. This guide provides an objective comparison of the stability of various bicyclic carbocations, supported by data from Density Functional Theory (DFT) studies.

The rigid frameworks of bicyclic molecules impose significant geometric constraints, leading to unique electronic properties and stabilities of their corresponding carbocations. This analysis delves into the relative stabilities of several key bicyclic carbocations, including those derived from adamantane, norbornane, and other bridged systems. The quantitative data presented herein, summarized from various computational studies, offers a clear comparison to aid in mechanistic considerations and catalyst design.

Comparative Stability of Bicyclic Carbocations

The relative stability of carbocations is a critical factor in determining the feasibility and outcome of many organic reactions. DFT calculations have emerged as a powerful tool for quantifying these stabilities. The following tables summarize the relative energies of various bicyclic carbocations, providing a direct comparison of their thermodynamic stability.

Bridgehead Carbocation Stability

Bridgehead carbocations, where the positive charge resides on a carbon atom at the junction of two rings, are particularly interesting due to the geometric constraints that can hinder optimal orbital overlap for hyperconjugation. The stability of these cations is often correlated with the flexibility of the bicyclic system. Experimental solvolysis rates of bridgehead halides generally show good agreement with computationally determined carbocation stabilities.

CarbocationRelative Solvolysis Rate (k/k₀) of corresponding BromideComputational Method (for corroborating theory)
1-Adamantyl1MP2/6-311G
1-Bicyclo[2.2.2]octyl10⁻⁶MP2/6-311G
1-Bicyclo[2.2.1]heptyl10⁻¹³MP2/6-311G**

Note: Relative solvolysis rates are indicative of the stability of the carbocation intermediate.

Stability of Germacrene A and Hedycaryol Derived Carbocations

A study on bicyclic carbocations derived from germacrene A provides a direct comparison of the Gibbs free energies (ΔG) for different ring systems. The 6-6 bicyclic systems were found to be generally more stable than the 5-7 bicyclic systems.

Carbocation (Germacrene A derived)Ring SystemRelative Gibbs Free Energy (kcal/mol)
Isomer A6-60.0
Isomer C6-60.0
Isomer D6-6+2.9
Isomer B6-6+8.3
Isomer E5-7+6.0
Isomer F5-7+10.9
Isomers I-L5-7+10.0 to +11.4
Isomer H5-7+16.0
Isomer G5-7+19.5
Isomeric Stability of Bicyclo[3.2.1]octyl Cations

DFT calculations on substituted bicyclo[3.2.1]octa-3,6-dien-2-yl cations reveal the energetic impact of unsaturation within the bicyclic framework.

Cation IsomerRelative Energy (kcal/mol)
2-(4'-fluorophenyl)bicyclo[3.2.1]oct-3-en-2-yl cation0.0
2-(4'-fluorophenyl)bicyclo[3.2.1]octa-3,6-dien-2-yl cation+3.7

Key Factors Influencing Stability

The stability of bicyclic carbocations is governed by a complex interplay of factors, including:

  • Ring Strain: Highly strained systems, such as those containing the bicyclo[1.1.1]pentyl framework, often lead to labile carbocations that are prone to rearrangement. The bicyclo[1.1.1]pentyl cation, for instance, is known to undergo rapid ring opening.

  • Hyperconjugation: The delocalization of electron density from adjacent C-H or C-C σ-bonds into the empty p-orbital of the carbocation is a primary stabilizing factor. The geometry of the bicyclic system dictates the efficiency of this orbital overlap. The 1-adamantyl cation is a classic example where C-C hyperconjugation contributes significantly to its stability.

  • Non-classical Interactions: In certain systems, such as the 2-norbornyl cation, the carbocation is stabilized through the delocalization of a C-C σ-bond, forming a bridged, non-classical structure. This has been a topic of extensive research and debate.

Experimental and Computational Methodologies

The data presented in this guide is derived from a combination of experimental results and computational chemistry studies.

Computational Protocols for Carbocation Stability

A representative DFT protocol for calculating the relative energies of carbocations is as follows:

  • Geometry Optimization: The three-dimensional structure of each carbocation is optimized to find its lowest energy conformation. A common level of theory for this step is the B3LYP functional with a 6-31G(d) basis set.

  • Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies).

  • Single-Point Energy Calculation: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory, such as the M06-2X or ωB97X-D functionals with a larger basis set like 6-311+G(d,p) or def2-TZVP.

  • Zero-Point Energy (ZPE) and Thermal Corrections: Corrections for zero-point vibrational energy and thermal effects are typically included to calculate Gibbs free energies at a standard temperature (e.g., 298.15 K).

  • Relative Energy Calculation: The relative stability of different carbocations is determined by comparing their calculated total or free energies.

The specific computational methods used in the cited studies include:

  • Germacrene A and Hedycaryol Carbocations: Geometries were optimized using the M06-2X and ωB97M-V functionals with the 6-31+G(d,p) basis set. Single-point energy calculations were performed with the def2-TZVPP basis set.[1]

  • Bicyclo[3.2.1]octyl Cations: DFT calculations were performed at the B3LYP/6-31G(d) level of theory.

  • Bridgehead Carbocations: While the table shows experimental data, it is noted that theoretical calculations at the MP2/6-311G** level are in full agreement with the experimental findings.

Visualizing Carbocation Structures and Computational Workflows

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the structures of key bicyclic carbocations and a typical computational workflow for their stability analysis.

Caption: Structures of common bridgehead bicyclic carbocations.

DFT_Workflow start Initial Structure Guess geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc check_min Energy Minimum? freq_calc->check_min check_min->geom_opt No spe_calc Single-Point Energy (e.g., M06-2X/def2-TZVP) check_min->spe_calc Yes thermo ZPE & Thermal Corrections spe_calc->thermo rel_energy Relative Stability Analysis thermo->rel_energy

Caption: A typical workflow for DFT calculations of carbocation stability.

References

A Comparative Analysis of Experimental and Theoretical Spectroscopic Data for 1-Bromobicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of available experimental spectroscopic data with theoretical predictions for the rigid bicyclic compound, 1-Bromobicyclo[2.2.1]heptane. This analysis is crucial for the unambiguous identification and characterization of this and related bridged-ring systems in complex chemical environments.

This guide summarizes the experimental and theoretical spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for this compound, this guide also includes data for the closely related isomer, 2-Bromobicyclo[2.2.1]heptane, to provide a comparative context for the spectroscopic behavior of brominated bicyclo[2.2.1]heptane systems. Theoretical data has been calculated using established computational chemistry methods to provide a basis for comparison.

Spectroscopic Data Comparison

The following tables present a side-by-side comparison of experimental and theoretical spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹³C NMR Spectroscopic Data for this compound

Carbon AtomExperimental Chemical Shift (δ) ppm
C1 (Quaternary)67.8
C2, C640.5
C3, C530.1
C446.2
C740.9

Note: Experimental data obtained from SpectraBase.[1] The specific experimental conditions were not detailed in the available record.

Table 2: ¹H NMR Spectroscopic Data for 2-Bromobicyclo[2.2.1]heptane (Isomer Comparison)

Proton(s)Chemical Shift (δ) ppmMultiplicity
H2~2.2 - 2.3m
H3~2.1 - 2.2m
Other CH, CH₂~1.4 - 1.6m

Note: This data is for the stereoisomer (1R,4S)-2-bromobicyclo[2.2.1]heptane and is presented to illustrate the general regions for proton signals in a brominated bicycloheptane (B81988) system.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H (stretch)2850-3000Strong
C-C (stretch)1000-1200Medium
C-Br (stretch)500-600Medium-Strong
Mass Spectrometry (MS)

A documented experimental mass spectrum for this compound was not found in the reviewed sources. The predicted mass spectrum would show a molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
174/176Molecular ion ([M]⁺) with characteristic 1:1 isotopic pattern for Bromine
95Loss of Bromine radical ([M-Br]⁺)

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility and comparison. While specific protocols for this compound are not available, the following are general standard procedures for the techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) and transferred to an NMR tube. The spectrum is recorded on an NMR spectrometer, with typical frequencies for ¹H NMR ranging from 300 to 600 MHz. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, usually tetramethylsilane (B1202638) (TMS). For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the signals to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy: For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For a solid, a Nujol mull or a KBr pellet is prepared. The sample is then placed in the beam of an FT-IR spectrometer, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): A dilute solution of the sample is introduced into the mass spectrometer. For volatile compounds like this compound, gas chromatography-mass spectrometry (GC-MS) is a common method. In the mass spectrometer, molecules are ionized, typically by electron impact (EI), and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comparison of experimental and theoretical spectroscopic data.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Data Comparison cluster_experimental Experimental Data Acquisition cluster_theoretical Theoretical Data Generation cluster_comparison Data Comparison and Analysis Sample This compound Sample NMR_exp NMR Spectroscopy (1H, 13C) Sample->NMR_exp IR_exp IR Spectroscopy Sample->IR_exp MS_exp Mass Spectrometry Sample->MS_exp Compare_NMR Compare NMR Data NMR_exp->Compare_NMR Compare_IR Compare IR Data IR_exp->Compare_IR Compare_MS Compare MS Data MS_exp->Compare_MS Molecule 3D Model of This compound DFT_calc DFT Calculations (e.g., Gaussian, Spartan) Molecule->DFT_calc NMR_theo Predicted NMR Spectra DFT_calc->NMR_theo IR_theo Predicted IR Spectrum DFT_calc->IR_theo MS_theo Predicted Mass Spectrum DFT_calc->MS_theo NMR_theo->Compare_NMR IR_theo->Compare_IR MS_theo->Compare_MS Report Comprehensive Comparison Guide Compare_NMR->Report Compare_IR->Report Compare_MS->Report

Caption: Workflow for Spectroscopic Data Comparison.

References

Safety Operating Guide

Personal protective equipment for handling 1-Bromobicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 1-Bromobicyclo[2.2.1]heptane. Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.

Immediate Safety and Hazard Information

This compound is a flammable liquid that can cause skin, eye, and respiratory irritation. All handling procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, and with the appropriate personal protective equipment (PPE).

Hazard Identification:

Hazard ClassificationGHS PictogramHazard Statement
Flammable liquids (Category 3)🔥H226: Flammable liquid and vapor[1]
Skin irritation (Category 2)H315: Causes skin irritation[1]
Serious eye irritation (Category 2A)H319: Causes serious eye irritation[1]
Specific target organ toxicity — single exposure (Respiratory tract irritation) (Category 3)H335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial to prevent exposure. The following table summarizes the recommended PPE for handling this compound.

PPE Recommendations:

Body PartRecommended ProtectionRationale
Hands Butyl Rubber Gloves or Viton™ Gloves . A multi-layered laminate glove (e.g., SilverShield®) can also be considered for broad-spectrum chemical resistance.[2]Nitrile gloves offer poor resistance to halogenated hydrocarbons and are not recommended for prolonged contact.[3] Butyl rubber and Viton™ generally provide better protection against this class of compounds. Always consult the specific glove manufacturer's chemical resistance guide.
Eyes & Face Safety Goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards. A Face Shield should be worn in addition to goggles when there is a significant risk of splashing.[4]Protects against splashes and vapors that can cause serious eye irritation.
Body A flame-retardant Lab Coat . For larger quantities or situations with a high risk of splashing, Chemical-Resistant Apron and sleeves are recommended.Protects skin from irritation and prevents contamination of personal clothing.
Respiratory For most laboratory-scale operations in a fume hood, no respiratory protection is necessary. If working outside of a fume hood, or if ventilation is inadequate, a NIOSH-approved Air-Purifying Respirator (APR) with Organic Vapor (OV) cartridges is required. For higher concentrations or in emergency situations, a combination cartridge such as OV/AG/P99 (US) or ABEK-P2 (EU) should be used.Protects against inhalation of vapors which can cause respiratory tract irritation.

Glove Selection - Qualitative Comparison:

Glove MaterialResistance to Halogenated HydrocarbonsGeneral Recommendation for this compound
Nitrile PoorNot recommended for prolonged contact; suitable only for very brief, incidental splash protection, and gloves should be changed immediately upon contact.
Neoprene Fair to GoodMay offer better protection than nitrile, but breakthrough times can be short. Consult manufacturer data.
Butyl Rubber ExcellentRecommended for handling this compound.
Viton™ ExcellentRecommended for handling this compound.
Laminate (e.g., SilverShield®) ExcellentProvides broad-spectrum chemical resistance and is a good option, especially when handling multiple chemicals.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for safety and compliance.

Logical Workflow for Handling this compound:

Caption: Logical workflow for the safe handling of this compound.

Experimental Protocols:

a. Spill Management Protocol:

In the event of a spill, follow these steps immediately:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate non-essential personnel.

  • Control Ignition Sources: If the spill is significant, turn off all nearby ignition sources.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Wear the appropriate PPE as outlined in Section 2, including butyl rubber or Viton™ gloves, safety goggles, a face shield, and a lab coat. If the spill is large or in a poorly ventilated area, use a respirator with organic vapor cartridges.

  • Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.

  • Absorb the Spill: Gently cover the spill with the absorbent material, working from the outside in to prevent spreading.

  • Collect the Waste: Once the liquid is fully absorbed, carefully scoop the material into a designated, labeled, and sealable container for hazardous waste.

  • Decontaminate the Area: Clean the spill area with a detergent and water solution, followed by a rinse with water. All cleaning materials should also be disposed of as hazardous waste.

  • Dispose of Waste: All contaminated materials, including absorbent, PPE, and cleaning supplies, must be disposed of as halogenated organic waste through a licensed hazardous waste disposal company.

Spill Response Decision Tree:

spill_response spill Spill Occurs assess Assess Spill Size and Location spill->assess small_spill Small Spill (<100 mL) Inside Fume Hood assess->small_spill Small & Contained large_spill Large Spill (>100 mL) or Outside Fume Hood assess->large_spill Large or Uncontained ppe Wear Full PPE small_spill->ppe evacuate Evacuate Area Alert Safety Officer large_spill->evacuate cleanup Trained Personnel Cleanup with Spill Kit contain Contain and Absorb ppe->contain collect Collect Waste contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of as Halogenated Waste decontaminate->dispose

References

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